molecular formula C7H9BClNO2 B571048 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride CAS No. 117098-93-8

6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride

Cat. No.: B571048
CAS No.: 117098-93-8
M. Wt: 185.414
InChI Key: ZDCBDYGPSUVCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is a useful research compound. Its molecular formula is C7H9BClNO2 and its molecular weight is 185.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborol-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3,10H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCBDYGPSUVCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656955
Record name 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117098-93-8
Record name 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Amino-2-hydroxymethylphenyl)boronicacid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Aminobenzo[c]oxaborol-1(3H)-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is a heterocyclic organic compound containing a boron atom. It serves as a critical building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its significance lies in its role as a key intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the synthesis of the preclinical visceral leishmaniasis drug candidate, DNDI-6148.

Chemical and Physical Properties

The fundamental chemical and physical properties of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride are summarized in the table below, providing a quick reference for researchers.[1][2][3][4][5]

PropertyValue
Molecular Formula C₇H₉BClNO₂
Molecular Weight 185.42 g/mol
CAS Number 117098-93-8
Appearance White to yellow powder or crystals
Melting Point 300°C
Boiling Point 484°C at 760 mmHg
Purity Typically ≥95%
Storage Temperature 2-8°C, under an inert atmosphere
Solubility Information not widely available, typical for hydrochloride salts to have aqueous solubility.
InChI Key ZDCBDYGPSUVCOU-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=C(C=C2)N)B(O)OC1.Cl

Role as a Key Synthetic Intermediate

The primary importance of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride in the pharmaceutical industry is its function as a crucial intermediate in the synthesis of DNDI-6148. DNDI-6148 is a promising preclinical candidate for the treatment of visceral leishmaniasis, a parasitic disease. The synthesis of DNDI-6148 involves the coupling of 6-Aminobenzo[c]oxaborol-1(3H)-ol with other chemical moieties to form the final active pharmaceutical ingredient.

The following diagram illustrates the logical relationship of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride as a key building block in the synthesis of DNDI-6148.

G Logical Relationship in Drug Synthesis A 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride C Chemical Synthesis A->C B Other Reagents B->C D DNDI-6148 (API) C->D

Synthetic pathway of DNDI-6148.

Experimental Protocols: Synthesis

The synthesis of 6-Aminobenzo[c]oxaborol-1(3H)-ol is a multi-step process. A common route involves the nitration of a benzoxaborole precursor followed by the reduction of the nitro group to an amine. The following is a generalized experimental protocol based on published literature.[6]

Step 1: Nitration of 1-hydroxy-2,1-benzoxaborolane

  • Objective: To introduce a nitro group onto the benzoxaborole scaffold.

  • Reagents: 1-hydroxy-2,1-benzoxaborolane, nitric acid, sulfuric acid.

  • Procedure:

    • Cool a solution of 1-hydroxy-2,1-benzoxaborolane in concentrated sulfuric acid to 0-5°C.

    • Slowly add a mixture of nitric acid and sulfuric acid while maintaining the low temperature.

    • Stir the reaction mixture at low temperature for a specified time.

    • Carefully quench the reaction by pouring it onto ice.

    • Filter the resulting precipitate, wash with water, and dry to obtain 6-nitrobenzo[c]oxaborol-1(3H)-ol.

Step 2: Reduction of 6-nitrobenzo[c]oxaborol-1(3H)-ol

  • Objective: To reduce the nitro group to an amine, forming the desired product.

  • Reagents: 6-nitrobenzo[c]oxaborol-1(3H)-ol, a reducing agent (e.g., tin(II) chloride or catalytic hydrogenation with Pd/C), hydrochloric acid.

  • Procedure (using SnCl₂):

    • Suspend 6-nitrobenzo[c]oxaborol-1(3H)-ol in a suitable solvent like ethanol.

    • Add a solution of tin(II) chloride in concentrated hydrochloric acid.

    • Heat the mixture at reflux for several hours.

    • Cool the reaction mixture and adjust the pH to be basic to precipitate the tin salts.

    • Filter the mixture and extract the aqueous layer with an organic solvent.

    • Dry the organic extracts, evaporate the solvent, and purify the residue to yield 6-Aminobenzo[c]oxaborol-1(3H)-ol.

    • The hydrochloride salt can be formed by treating the free amine with a solution of hydrochloric acid.

The following diagram illustrates a general workflow for the synthesis of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride.

G Synthetic Workflow A 1-hydroxy-2,1-benzoxaborolane B Nitration (HNO3, H2SO4) A->B C 6-nitrobenzo[c]oxaborol-1(3H)-ol B->C D Reduction (e.g., SnCl2, HCl or H2, Pd/C) C->D E 6-Aminobenzo[c]oxaborol-1(3H)-ol D->E F HCl treatment E->F G 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride F->G

Synthesis of the target compound.

Biological Activity and Mechanism of Action Context

As a synthetic intermediate, 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is not expected to possess significant intrinsic biological activity. Its importance stems from its incorporation into the DNDI-6148 molecule.

The final compound, DNDI-6148, exhibits potent anti-leishmanial activity. Its mechanism of action has been elucidated to be the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease essential for parasite mRNA processing. By inhibiting this enzyme, DNDI-6148 disrupts parasite gene expression, leading to parasite death.

The benzoxaborole core, for which 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is a precursor, is crucial for this inhibitory activity. The boron atom in the oxaborole ring is believed to interact with the active site of the CPSF3 enzyme.

Safety and Handling

6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is a chemical that should be handled in a laboratory setting by trained professionals. The following safety information is based on available data sheets.[2][7]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/ eye protection/ face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn when handling this compound. Work should be conducted in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is a valuable chemical intermediate with well-defined chemical and physical properties. While it does not exhibit significant biological activity on its own, its role as a key building block in the synthesis of the promising anti-leishmanial drug candidate DNDI-6148 makes it a compound of great interest to the medicinal chemistry and drug development community. Understanding its synthesis and chemical characteristics is essential for the continued development of new benzoxaborole-based therapeutics.

References

An In-depth Technical Guide to 6-Aminobenzo[c]oxaborol-1(3H)-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 117098-93-8

This technical guide provides a comprehensive overview of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride, a benzoxaborole compound of significant interest to researchers, scientists, and drug development professionals in the field of antimicrobial research. This document details its chemical properties, mechanism of action, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is a solid, water-soluble compound.[1] The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₉BClNO₂[2]
Molecular Weight 185.42 g/mol
Appearance Solid
Purity ≥97%
Storage Temperature 2-8°C in an inert atmosphere
IUPAC Name 6-amino-3H-2,1-benzoxaborol-1-ol;hydrochloride
InChI Key ZDCBDYGPSUVCOU-UHFFFAOYSA-N
Canonical SMILES C1C(OC2=C1C=C(C=C2)N)B(O).Cl[2]

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride belongs to the oxaborole class of compounds, which are known to inhibit fungal protein synthesis. The primary target of the related and well-studied compound, tavaborole (AN2690), is the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein biosynthesis.[3][4][5]

The mechanism, known as the oxaborole tRNA-trapping (OBORT) mechanism, involves the boron atom of the benzoxaborole forming a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[6] This adduct effectively traps the tRNA in a non-productive conformation, thereby inhibiting the synthesis of leucyl-tRNALeu and ultimately halting protein synthesis, which leads to fungal cell death.[3][5][6]

cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition by 6-Aminobenzo[c]oxaborol-1(3H)-ol HCl LeuRS Leucyl-tRNA Synthetase (LeuRS) Adduct Oxaborole-tRNA Adduct LeuRS->Adduct tRNA_Leu tRNA-Leu Aminoacylation Aminoacylation (Leucine + tRNA-Leu) tRNA_Leu->Aminoacylation tRNA_Leu->Adduct Leucine Leucine Leucine->Aminoacylation ATP ATP ATP->Aminoacylation Leu_tRNA_Leu Leucyl-tRNA-Leu Aminoacylation->Leu_tRNA_Leu Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Fungal_Growth Fungal Growth & Proliferation Protein_Synthesis->Fungal_Growth Oxaborole 6-Aminobenzo[c]oxaborol -1(3H)-ol HCl Oxaborole->LeuRS Inhibition Inhibition Adduct->Inhibition Inhibition->Aminoacylation Blocks Editing Site

Mechanism of action of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride.

Biological Activity

The biological activity of benzoxaboroles is primarily defined by their antifungal properties. While specific data for 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is limited in publicly available literature, extensive data exists for the closely related compound, tavaborole.

In Vitro Antifungal Activity

Tavaborole has demonstrated broad-spectrum activity against various fungal pathogens, particularly dermatophytes responsible for onychomycosis. The Minimum Inhibitory Concentration (MIC) is a key measure of in vitro antifungal activity.

Fungal SpeciesTavaborole MIC Range (µg/mL)Tavaborole MIC₅₀ (µg/mL)Tavaborole MIC₉₀ (µg/mL)Reference
Trichophyton rubrum1 - 222[7]
Trichophyton mentagrophytes1 - 222[7]
Candida albicans2 - 161616[8]
Aspergillus spp.-2-[8]
Enzyme Inhibition

The inhibitory activity against the target enzyme, leucyl-tRNA synthetase, is quantified by the half-maximal inhibitory concentration (IC₅₀).

EnzymeOrganismTavaborole IC₅₀ (µM)Reference
Leucyl-tRNA Synthetase (LeuRS)Saccharomyces cerevisiae0.29[6]
Leucyl-tRNA Synthetase (LeuRS)Candida albicans0.38[6]

Experimental Protocols

Synthesis of 6-Aminobenzo[c]oxaborol-1(3H)-ol

A practical synthesis for the key intermediate, 6-Amino-1-hydroxy-2,1-benzoxaborolane, has been reported and is detailed below.[9] The final step to obtain the hydrochloride salt typically involves treatment with hydrochloric acid.

Start 2-Methyl-5-nitroaniline Intermediate1 Borylation Start->Intermediate1 1. NaNO₂, HCl 2. B₂pin₂ Intermediate2 (2-(Bromomethyl)-5- nitrophenyl)boronic acid Intermediate1->Intermediate2 NBS, AIBN Intermediate3 Cyclization (NaOH, H₂O/THF) Intermediate2->Intermediate3 Intermediate4 6-Nitrobenzo[c][1,2] oxaborol-1(3H)-ol Intermediate3->Intermediate4 Intermediate5 Reduction (Pd/C, H₂ or Ammonium Formate) Intermediate4->Intermediate5 Product 6-Aminobenzo[c] [1,2]oxaborol-1(3H)-ol Intermediate5->Product FinalProduct 6-Aminobenzo[c] [1,2]oxaborol-1(3H)-ol HCl Product->FinalProduct HCl

Proposed synthesis pathway for 6-Aminobenzo[c]oxaborol-1(3H)-ol HCl.

Procedure for the Synthesis of 6-Aminobenzo[c][6][8]oxaborol-1(3H)-ol: [9]

A premixed solution of 6-nitrobenzo[c][6][8]oxaborol-1(3H)-ol (5.0 g, 28.0 mmol) and ammonium formate (7.0 g, 111 mmol) in ethanol (200 mL) is pumped through a prepacked Pd/C (10 wt. % on activated carbon) reactor at a flow rate of 1.5 mL/min. The reaction mixture is collected, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by trituration with ethyl acetate.

Formation of the Hydrochloride Salt:

The resulting 6-Aminobenzo[c][6][8]oxaborol-1(3H)-ol is dissolved in a suitable solvent (e.g., ethanol or diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The resulting precipitate is then collected by filtration and dried to yield 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride.

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is a generalized broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.[8]

Start Prepare fungal inoculum (e.g., Trichophyton rubrum) Step1 Prepare serial dilutions of 6-Aminobenzo[c]oxaborol-1(3H)-ol HCl in a 96-well plate Start->Step1 Step2 Inoculate each well with the fungal suspension Step1->Step2 Step3 Incubate the plate at an appropriate temperature and duration (e.g., 28-35°C for 4-7 days) Step2->Step3 Step4 Visually or spectrophotometrically determine the lowest concentration that inhibits fungal growth (MIC) Step3->Step4 Result MIC Value (µg/mL) Step4->Result

Experimental workflow for MIC determination.

Materials:

  • 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride

  • Fungal isolate (e.g., Trichophyton rubrum)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Preparation of Inoculum: A suspension of fungal conidia or yeast cells is prepared from a fresh culture and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds) in RPMI-1640 medium.

  • Drug Dilution: A serial two-fold dilution of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is prepared in the 96-well plate using RPMI-1640 medium. A growth control (no drug) and a sterility control (no inoculum) should be included.

  • Inoculation: Each well (except the sterility control) is inoculated with the prepared fungal suspension.

  • Incubation: The plate is incubated at 35°C for 48-72 hours for most fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This is a representative protocol for measuring the inhibition of LeuRS activity.

Materials:

  • 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride

  • Recombinant fungal LeuRS enzyme

  • [³H]-Leucine

  • tRNALeu

  • ATP, MgCl₂, DTT, and other buffer components

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: A reaction mixture containing buffer, ATP, MgCl₂, DTT, tRNALeu, and [³H]-Leucine is prepared.

  • Inhibitor Addition: Varying concentrations of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride are added to the reaction mixture.

  • Enzyme Addition: The reaction is initiated by the addition of the recombinant LeuRS enzyme.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific period.

  • Reaction Quenching and Precipitation: The reaction is stopped, and the [³H]-Leucyl-tRNALeu is precipitated (e.g., using trichloroacetic acid) and collected on a filter.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

  • IC₅₀ Determination: The concentration of the inhibitor that causes a 50% reduction in the LeuRS activity (IC₅₀) is calculated from the dose-response curve.

Conclusion

6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is a promising antifungal candidate belonging to the oxaborole class. Its mechanism of action, involving the inhibition of the essential fungal enzyme leucyl-tRNA synthetase, offers a distinct advantage over existing antifungal agents. The data available for the closely related compound, tavaborole, demonstrates potent in vitro activity against clinically relevant fungi. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of this and similar compounds in a research and development setting. Further investigation into the specific activity and spectrum of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 6-Aminobenzo[c]oxaborol-1(3H)-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride. This document collates available data on its chemical characteristics, synthesis, and the signaling pathways in which related benzoxaborole compounds are known to be active.

Molecular Structure and Properties

6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is a heterocyclic organic compound containing a benzoxaborole core. This core structure, characterized by a boron atom integrated into a bicyclic system, is of significant interest in medicinal chemistry. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Chemical Structure:

  • IUPAC Name: 1-hydroxy-3H-2,1-benzoxaborol-6-amine;hydrochloride[1][2]

  • Synonyms: 6-amino-2,1-benzoxaborol-1(3H)-ol hydrochloride, 6-Amino-1-hydroxy-2,1-benzoxaborolane HCl[2][3][4]

  • CAS Number: 117098-93-8[1][3][4]

The molecular structure consists of a benzene ring fused to an oxaborole ring, with an amino group substituted at the 6-position and a hydroxyl group attached to the boron atom.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for understanding the compound's behavior in experimental and biological systems.

PropertyValueSource
Molecular Formula C₇H₉BClNO₂[1][5]
Molecular Weight 185.41 g/mol [1][5]
Monoisotopic Mass 185.0414864 Da[2]
Physical Form Solid, White to Yellow Powder or Crystals[1][5]
Melting Point ~300°C[1]
Boiling Point 484°C at 760 mmHg (Predicted)[3]
Purity Typically ≥95%[1][3][5]
Storage 2-8°C, under inert atmosphere[4]
Spectroscopic and Structural Data

Synthesis and Characterization

The synthesis of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride involves the preparation of the free base, 6-Aminobenzo[c][7][8]oxaborol-1(3H)-ol, followed by its conversion to the hydrochloride salt. A practical, scalable synthesis for the free base has been reported.

Experimental Protocol: Synthesis of 6-Aminobenzo[c][8][9]oxaborol-1(3H)-ol

The following protocol is adapted from a published procedure for the synthesis of the key intermediate.[9]

Reaction Scheme:

  • Step 1: Cyclization to form 6-nitrobenzo[c][7][8]oxaborol-1(3H)-ol. A solution of (2-(bromomethyl)-5-nitrophenyl)boronic acid in a mixture of THF and water is treated with sodium hydroxide and heated. Subsequent acidification with aqueous HCl followed by heating promotes cyclization.

  • Step 2: Reduction of the nitro group. The resulting 6-nitrobenzo[c][7][8]oxaborol-1(3H)-ol is reduced to the corresponding amine. A continuous flow hydrogenation using Pd/C as a catalyst and ammonium formate as the hydrogen donor is an efficient method.

Detailed Procedure (Step 2 - Reduction): [9]

  • A solution of 6-nitrobenzo[c][7][8]oxaborol-1(3H)-ol (1.0 equiv, 28.0 mmol) and ammonium formate (4.0 equiv, 111 mmol) in ethanol (200 mL) is prepared.

  • The solution is pumped at a flow rate of 1.5 mL/min through a pre-packed reactor containing 10% Pd/C.

  • The reaction mixture is collected at the outlet of the reactor.

  • The crude product is concentrated under reduced pressure.

  • The resulting solid is purified by trituration with ethyl acetate to yield 6-Aminobenzo[c][7][8]oxaborol-1(3H)-ol as a solid.

Conversion to Hydrochloride Salt

The formation of the hydrochloride salt is a standard acid-base reaction.

General Procedure:

  • Dissolve the synthesized 6-Aminobenzo[c][7][8]oxaborol-1(3H)-ol free base in a suitable solvent, such as diethyl ether or isopropanol.

  • Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent or as gaseous HCl).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis cluster_purification Salt Formation & Purification A Starting Material (2-(bromomethyl)-5- nitrophenyl)boronic acid B Cyclization (NaOH, then HCl, heat) A->B C Intermediate 6-Nitrobenzo[c]oxaborol-1(3H)-ol B->C D Reduction (Pd/C, Ammonium Formate) C->D E Free Base 6-Aminobenzo[c]oxaborol-1(3H)-ol D->E F Dissolution in Solvent E->F Proceed to Salt Formation G Addition of HCl F->G H Precipitation G->H I Filtration & Drying H->I J Final Product 6-Aminobenzo[c]oxaborol-1(3H)-ol HCl I->J

Caption: Synthetic workflow for the target compound.

Biological Activity and Signaling Pathways

While specific biological activity data for 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is limited, the benzoxaborole scaffold is a well-established pharmacophore. Compounds with this core structure have demonstrated potent activity as antifungal agents and as anti-inflammatory drugs.

Potential Mechanism of Action: PDE4 Inhibition

A prominent member of the benzoxaborole family, Crisaborole, is a known inhibitor of phosphodiesterase 4 (PDE4).[9] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels rise, leading to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-23.[9] Given the structural similarity, it is plausible that 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride also functions as a PDE4 inhibitor.

The PDE4-cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which stimulates adenylyl cyclase (AC) to produce cAMP from ATP.[8] Elevated cAMP then activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which mediate various cellular responses, including the modulation of gene transcription related to inflammation.[8]

Signaling Pathway Diagram

The diagram below illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of its inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Degrades to Inflammation Pro-inflammatory Cytokine Release PKA->Inflammation Inhibits Benzoxaborole 6-Aminobenzo[c]oxaborol- 1(3H)-ol hydrochloride Benzoxaborole->PDE4 Inhibits

Caption: PDE4 inhibition by benzoxaboroles.

Potential as an Antimicrobial Agent

Other benzoxaboroles, such as Tavaborole, have been developed as antifungal agents. Their mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[6] The boron atom in the benzoxaborole scaffold forms a covalent adduct with the terminal adenosine of tRNALeu, trapping it in the editing site of the enzyme and thereby halting protein synthesis.[6] Recent research has explored derivatives of 6-aminobenzo[c]oxaborol-1(3H)-ol as potential inhibitors of mycobacterial LeuRS, indicating its potential as a scaffold for developing new antimycobacterial agents.[6]

Safety and Handling

6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is classified with the GHS07 pictogram, indicating that it can be harmful or an irritant.[3]

Hazard Statements: [3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is a valuable building block in medicinal chemistry, belonging to the promising class of benzoxaboroles. While detailed structural and biological data for this specific molecule are still emerging, its relationship to established drugs like Crisaborole suggests a strong potential as a modulator of inflammatory pathways, likely through the inhibition of PDE4. Furthermore, its utility as a scaffold for developing novel antimicrobial agents targeting essential enzymes like LeuRS is an active area of research. This guide provides a foundational understanding for scientists engaged in the exploration and development of new therapeutics based on the benzoxaborole core. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-Depth Technical Guide to the Mechanism of Action of Aminobenzoxaboroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminobenzoxaboroles are a versatile class of boron-containing heterocyclic compounds that have emerged as a significant scaffold in medicinal chemistry, leading to the development of novel therapeutic agents with a broad spectrum of activity. This technical guide provides a comprehensive overview of the core mechanisms of action of aminobenzoxaboroles, with a primary focus on their roles as inhibitors of leucyl-tRNA synthetase (LeuRS) and phosphodiesterase 4 (PDE4). We delve into the intricate molecular interactions that underpin their therapeutic effects, present detailed experimental protocols for key assays, and provide a curated summary of quantitative data to facilitate comparative analysis. Furthermore, this guide employs visualizations of signaling pathways and experimental workflows to offer a clear and concise understanding of the complex biological processes involved.

Core Mechanisms of Action

Aminobenzoxaboroles exert their biological effects through distinct and highly specific mechanisms, primarily targeting essential enzymes in pathogens and inflammatory pathways in humans.

Inhibition of Leucyl-tRNA Synthetase (LeuRS): The Oxaborole tRNA-Trapping (OBORT) Mechanism

The principal mechanism of action for a significant number of antifungal and antibacterial aminobenzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis.[1][2] This inhibition occurs via a novel process known as the oxaborole tRNA-trapping (OBORT) mechanism.[1]

The LeuRS enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNALeu), a critical step in the translation of genetic information into proteins.[3] The editing domain of LeuRS ensures the fidelity of this process by hydrolyzing incorrectly charged tRNAs.[4]

Aminobenzoxaboroles, such as the antifungal tavaborole (AN2690) and the antitubercular agent GSK656, exploit this editing site.[5][6] The boron atom within the benzoxaborole ring is key to its inhibitory action. It forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) of tRNALeu within the editing site of the LeuRS enzyme.[3][5] This stable aminobenzoxaborole-tRNALeu adduct effectively traps the tRNA in the editing site, preventing the catalytic cycle of the enzyme and ultimately halting protein synthesis, leading to cell death.[3][5]

OBORT_Mechanism cluster_LeuRS Leucyl-tRNA Synthetase (LeuRS) Aminoacylation_Site Aminoacylation Site Editing_Site Editing Site Aminoacylation_Site->Editing_Site 3. Translocation for proofreading Adduct Stable Adduct (Aminobenzoxaborole-tRNA-Leu) Editing_Site->Adduct 5. Forms covalent adduct with tRNA-Leu Leucine Leucine Leucine->Aminoacylation_Site 1. Binds tRNA_Leu tRNA-Leu tRNA_Leu->Aminoacylation_Site 2. Binds Aminobenzoxaborole Aminobenzoxaborole Aminobenzoxaborole->Editing_Site 4. Enters Editing Site Protein_Synthesis_Inhibition Protein Synthesis Inhibition Adduct->Protein_Synthesis_Inhibition 6. Traps tRNA, halting the cycle

Figure 1: The Oxaborole tRNA-Trapping (OBORT) Mechanism.

Inhibition of Phosphodiesterase 4 (PDE4): Anti-inflammatory Action

For certain aminobenzoxaboroles, such as crisaborole (AN2728), the mechanism of action is centered on the inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[7] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a secondary messenger that plays a crucial role in regulating the immune response.[8]

By inhibiting PDE4, crisaborole leads to an increase in intracellular cAMP levels.[7] Elevated cAMP, in turn, downregulates the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-12, IL-23), and interferon-gamma (IFN-γ).[9] This reduction in inflammatory mediators alleviates the signs and symptoms of inflammatory skin conditions like atopic dermatitis.[7]

PDE4_Inhibition Inflammatory_Stimulus Inflammatory Stimulus PDE4 Phosphodiesterase 4 (PDE4) Inflammatory_Stimulus->PDE4 AMP AMP PDE4->AMP cAMP cAMP cAMP->PDE4 Degrades Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, ILs, etc.) cAMP->Proinflammatory_Cytokines Inhibits Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Crisaborole Crisaborole (Aminobenzoxaborole) Crisaborole->PDE4 Inhibits

Figure 2: Mechanism of Action of Crisaborole via PDE4 Inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for representative aminobenzoxaboroles, providing a basis for comparison of their potency and selectivity.

Table 1: Leucyl-tRNA Synthetase (LeuRS) Inhibition and Antimycobacterial Activity of GSK656

ParameterTarget/OrganismValueReference(s)
IC50 M. tuberculosis LeuRS0.20 µM[10][11]
Human mitochondrial LeuRS>300 µM[10][11]
Human cytoplasmic LeuRS132 µM[10][11]
MIC M. tuberculosis H37Rv0.08 µM (23.5 ng/mL)[5][10][11][12]
MIC50 M. tuberculosis0.063 mg/L[13]
MIC90 M. tuberculosis0.25 mg/L[13]
MIC90 M. abscessus0.063 mg/L[13]
MIC50 & MIC90 M. intracellulare & M. avium>8.0 mg/L[13]

Table 2: Phosphodiesterase 4 (PDE4) and Cytokine Inhibition by Crisaborole

ParameterTargetValueReference(s)
IC50 PDE40.49 µM[9]
PDE4B275 nM
TNF-α release0.54 µM[9]
IL-2 release0.61 µM[9]
IFN-γ release0.83 µM[9]
IL-5 release2.4 µM[9]
IL-10 release5.3 µM[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of aminobenzoxaborole mechanisms of action.

Leucyl-tRNA Synthetase (LeuRS) Aminoacylation Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of LeuRS by 50% (IC50).

Materials:

  • Purified LeuRS enzyme

  • Total tRNA

  • L-[14C]-leucine

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Inhibitor compound (aminobenzoxaborole)

  • Trichloroacetic acid (TCA)

  • Whatman 3MM filter pads

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, purified LeuRS enzyme, total tRNA, and L-[14C]-leucine.

  • Inhibitor Incubation: Add increasing concentrations of the aminobenzoxaborole inhibitor to the reaction mixture and incubate for a defined period (e.g., 20 minutes) to allow for inhibitor binding.[12]

  • Initiation of Reaction: Initiate the aminoacylation reaction by adding ATP to the mixture.[12]

  • Reaction Quenching: After a specific incubation time (e.g., 7 minutes), stop the reaction by precipitating the enzyme and tRNA with cold TCA.[12]

  • Filtration and Washing: Spot the reaction mixture onto Whatman 3MM filter pads. Wash the filters with cold TCA to remove unincorporated L-[14C]-leucine, followed by an ethanol wash.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [14C]-leucyl-tRNALeu formed.

  • IC50 Determination: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).[12]

LeuRS_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (LeuRS, tRNA, [14C]-Leucine) Start->Prepare_Mixture Add_Inhibitor Add Aminobenzoxaborole (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Incubate_Inhibitor Incubate (e.g., 20 min) Add_Inhibitor->Incubate_Inhibitor Initiate_Reaction Initiate with ATP Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate (e.g., 7 min) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop with TCA Incubate_Reaction->Stop_Reaction Filter_Wash Filter and Wash Stop_Reaction->Filter_Wash Measure_Radioactivity Scintillation Counting Filter_Wash->Measure_Radioactivity Calculate_IC50 Calculate IC50 Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Experimental Workflow for LeuRS Inhibition Assay.

Phosphodiesterase 4 (PDE4) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B)

  • cAMP substrate

  • Assay buffer

  • Inhibitor compound (e.g., Crisaborole)

  • Detection reagents (e.g., based on fluorescence polarization)

  • 384-well plates

  • Plate reader

Procedure:

  • Inhibitor Dilution: Prepare serial dilutions of the inhibitor in the assay buffer.

  • Enzyme Addition: Add the diluted PDE4 enzyme solution to the wells of a 384-well plate.[10]

  • Pre-incubation: Pre-incubate the plate at room temperature for a short period (e.g., 15 minutes).[10]

  • Reaction Initiation: Initiate the reaction by adding the cAMP substrate to all wells.[10]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[10]

  • Reaction Termination and Detection: Stop the reaction and add detection reagents according to the manufacturer's instructions.[10]

  • Signal Reading: Read the plate on a suitable plate reader.[10]

  • IC50 Calculation: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis)

  • 96-well microtiter plates

  • Inhibitor compound (aminobenzoxaborole)

  • Inoculum of the microorganism standardized to a specific density (e.g., 0.5 McFarland)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the aminobenzoxaborole compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 5-10 days for M. tuberculosis).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the effect of a compound on the production of cytokines by immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • Inhibitor compound (e.g., Crisaborole)

  • Lipopolysaccharide (LPS) or other stimulant

  • 96-well plates

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.[10]

  • Pre-treatment: Pre-treat the cells with varying concentrations of the inhibitor for 1 hour.[10]

  • Stimulation: Stimulate the cells with a pro-inflammatory agent like LPS (e.g., 100 ng/mL).[10]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[10]

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.[10]

  • Cytokine Quantification: Quantify the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.[10]

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each inhibitor concentration compared to the stimulated control.

In Vivo Efficacy in a Murine Model of Tuberculosis

This protocol outlines a general procedure for assessing the in vivo efficacy of an aminobenzoxaborole against M. tuberculosis in a mouse model.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Mycobacterium tuberculosis (e.g., H37Rv or Erdman strain)

  • Aerosol infection chamber

  • Aminobenzoxaborole compound formulated for oral administration

  • Standard anti-TB drugs (e.g., isoniazid, rifampin) for positive control

  • Vehicle for control group

  • Equipment for oral gavage

  • Materials for colony-forming unit (CFU) enumeration (7H11 agar plates)

Procedure:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis to establish a chronic lung infection.

  • Treatment Initiation: Begin treatment at a defined time post-infection (e.g., 4 weeks).[11]

  • Drug Administration: Administer the aminobenzoxaborole compound, standard drugs, or vehicle orally (by gavage) once daily for a specified duration (e.g., 4 weeks).[11]

  • Monitoring: Monitor the health and body weight of the mice throughout the study.

  • Endpoint and Analysis: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.[11]

  • CFU Enumeration: Homogenize the organs and plate serial dilutions of the homogenates on 7H11 agar.[10]

  • Data Interpretation: After incubation, count the colonies to determine the bacterial load (CFU) in the organs. Compare the CFU counts between the treated and control groups to assess the efficacy of the aminobenzoxaborole.[10]

InVivo_TB_Workflow Start Start Infect_Mice Aerosol Infection of Mice with M. tuberculosis Start->Infect_Mice Establish_Infection Allow Infection to Establish (e.g., 4 weeks) Infect_Mice->Establish_Infection Group_and_Treat Group Mice and Initiate Treatment (Oral Gavage) Establish_Infection->Group_and_Treat Treatment_Period Daily Treatment for a Defined Period (e.g., 4 weeks) Group_and_Treat->Treatment_Period Euthanize_and_Harvest Euthanize Mice and Harvest Lungs and Spleen Treatment_Period->Euthanize_and_Harvest Homogenize_Organs Homogenize Organs Euthanize_and_Harvest->Homogenize_Organs Plate_Dilutions Plate Serial Dilutions on 7H11 Agar Homogenize_Organs->Plate_Dilutions Incubate_Plates Incubate Plates Plate_Dilutions->Incubate_Plates Count_CFU Count Colony-Forming Units (CFU) Incubate_Plates->Count_CFU Analyze_Data Analyze and Compare CFU between Groups Count_CFU->Analyze_Data End End Analyze_Data->End

Figure 4: General Workflow for In Vivo Efficacy Testing in a Murine TB Model.

Conclusion

Aminobenzoxaboroles represent a promising and versatile class of therapeutic agents with well-defined and potent mechanisms of action. Their ability to selectively target key enzymes such as leucyl-tRNA synthetase and phosphodiesterase 4 underscores their potential in combating infectious diseases and inflammatory conditions. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and optimization of this important chemical scaffold for future therapeutic applications. The continued exploration of their structure-activity relationships and the potential for combination therapies will undoubtedly pave the way for the development of next-generation aminobenzoxaborole-based drugs.

References

The Indispensable Role of Boron in the Antifungal Activity of 6-Aminobenzoxaborole

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Benzoxaboroles represent a novel class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. A prominent member of this class, 6-aminobenzoxaborole, is a core scaffold for potent antifungal agents, most notably tavaborole (AN2690), which is approved for the topical treatment of onychomycosis.[1] This technical guide provides an in-depth analysis of the critical role the boron atom plays in the mechanism of action, target engagement, and overall biological activity of 6-aminobenzoxaborole and its derivatives. We will explore the unique chemical properties conferred by boron, present quantitative data on its antifungal efficacy, detail the experimental protocols for its evaluation, and illustrate the underlying molecular interactions.

The Molecular Target: Fungal Leucyl-tRNA Synthetase (LeuRS)

The primary target of 6-aminobenzoxaborole-based antifungals is Leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1] LeuRS belongs to the aminoacyl-tRNA synthetase (aaRS) family, which is responsible for the crucial first step in protein translation: attaching the correct amino acid to its cognate transfer RNA (tRNA).

LeuRS performs this function through two distinct catalytic sites:

  • The Aminoacylation Site: Where leucine and ATP are converted to a leucyl-adenylate intermediate, which is then transferred to the 3' end of tRNALeu.

  • The Editing (or Proofreading) Site: A quality control domain that hydrolyzes incorrectly charged tRNAs (e.g., Ile-tRNALeu), ensuring the fidelity of the genetic code.[2]

Inhibition of LeuRS leads to a cessation of protein synthesis, resulting in fungal cell stasis (fungistatic) and ultimately cell death (fungicidal).[2][3]

The Boron-Specific Mechanism of Action: Oxaborole tRNA Trapping (OBORT)

The therapeutic efficacy of 6-aminobenzoxaborole derivatives is entirely dependent on the presence of the boron atom within the oxaborole ring. This atom orchestrates a unique and highly effective mechanism of inhibition known as the Oxaborole tRNA Trapping (OBORT) mechanism.[4]

The process unfolds within the editing site of the fungal LeuRS:

  • Adduct Formation: The boron atom in the benzoxaborole ring is a Lewis acid, meaning it has a vacant p-orbital and can accept a pair of electrons. This property allows it to form a stable, reversible covalent bond with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) on the tRNALeu molecule.

  • Trapping the tRNA: This covalent interaction forms a stable tRNALeu-benzoxaborole adduct. This adduct effectively "traps" the tRNA molecule within the editing site of the enzyme.

  • Inhibition of Catalysis: By locking the tRNA in this non-productive state, the benzoxaborole inhibitor prevents the catalytic turnover of the enzyme. It can no longer perform its essential aminoacylation or editing functions, leading to a complete halt in protein synthesis.

The essentiality of boron is unequivocally demonstrated by structure-activity relationship (SAR) studies. Analogues of active benzoxaboroles where the boron atom is replaced by a carbon atom are found to be completely inactive, confirming that the unique chemistry of boron is the linchpin of the entire mechanism of action.[5]

OBORT_Mechanism cluster_LeuRS Fungal Leucyl-tRNA Synthetase (LeuRS) Editing Site Enzyme Editing Site Pocket Adduct tRNA-Benzoxaborole Covalent Adduct Enzyme->Adduct Boron forms covalent bond with tRNA diols Inhibition Protein Synthesis Blocked Adduct->Inhibition Enzyme Trapped & Inactivated Inhibitor 6-Aminobenzoxaborole (with Boron atom) Inhibitor->Enzyme Enters tRNA Terminal Adenosine of tRNA-Leu (with 2',3'-diols) tRNA->Enzyme Binds

Caption: Oxaborole tRNA Trapping (OBORT) mechanism of action.

Quantitative Analysis of Antifungal Activity

The potency of 6-aminobenzoxaborole derivatives, such as tavaborole, has been quantified through extensive in vitro testing against key fungal pathogens responsible for onychomycosis and other infections. The Minimum Inhibitory Concentration (MIC) is a standard measure of an antimicrobial's effectiveness.

Fungal SpeciesCompoundMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Trichophyton rubrumTavaborole0.25 - 164.0 - 8.08.0 - 16[2][3][6]
Trichophyton mentagrophytesTavaborole0.25 - 164.0 - 8.08.0 - 16[2][3][6]
Candida spp.Tavaborole2 - 161616[6]
Various FungiTavaborole0.25 - 2N/AN/A[3][7]
  • MIC50: The concentration of the drug that inhibits the growth of 50% of the tested isolates.

  • MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

It is noteworthy that tavaborole's antifungal activity is maintained in the presence of keratin, a key structural protein in nails, which is a critical attribute for a topical onychomycosis treatment.[3][7]

Structure-Activity Relationship (SAR): The Primacy of Boron

The central thesis of this guide is the indispensable role of boron. SAR studies consistently demonstrate that the benzoxaborole scaffold itself is insufficient for activity. The biological function is intrinsically linked to the chemical properties of the boron atom.

SAR_Logic Start Benzoxaborole Scaffold Node_B Presence of Boron Atom (Lewis Acid) Start->Node_B Node_C Boron replaced with Carbon Start->Node_C Result_B Forms Covalent Adduct with tRNA -> High Antifungal Activity Node_B->Result_B Result_C Cannot form Adduct -> Inactive Compound Node_C->Result_C

Caption: Structure-activity relationship highlighting boron's essentiality.

As illustrated, the replacement of boron with carbon eliminates the Lewis acidity required to form the covalent bond with the tRNA diols, rendering the compound inactive.[5] This finding solidifies the boron atom as the key pharmacophoric element.

Experimental Protocols

The evaluation of 6-aminobenzoxaborole activity relies on standardized microbiological and biochemical assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

  • Objective: To determine the lowest concentration of the benzoxaborole compound that inhibits the visible growth of a fungal isolate.

  • Materials:

    • 96-well microtiter plates

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • Benzoxaborole compound stock solution (e.g., in DMSO).

    • Fungal inoculum, standardized to a concentration of 0.4 x 104 to 5 x 104 CFU/mL.

    • Spectrophotometer or plate reader.

  • Procedure:

    • Drug Dilution: Prepare serial two-fold dilutions of the benzoxaborole compound in RPMI-1640 medium directly in the 96-well plate. A typical final concentration range is 0.03 to 64 µg/mL.

    • Controls: Include a positive control (fungal inoculum in medium, no drug) and a negative control (medium only) on each plate.

    • Inoculation: Add the standardized fungal inoculum to each well (except the negative control). The final volume in each well should be 200 µL.

    • Incubation: Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control well.

    • Endpoint Determination: The MIC is read as the lowest drug concentration in which there is a complete, or near-complete (>95%), inhibition of growth compared to the drug-free control well.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay (Aminoacylation Assay)

This biochemical assay directly measures the enzymatic activity of LeuRS and its inhibition by the benzoxaborole compound.

  • Objective: To quantify the inhibition of tRNALeu aminoacylation by a benzoxaborole compound and determine its IC50 (half-maximal inhibitory concentration).

  • Materials:

    • Purified recombinant fungal LeuRS.

    • Total tRNA or in vitro transcribed tRNALeu.

    • [14C]-L-leucine (radiolabeled substrate).

    • ATP, MgCl2, DTT, KCl.

    • Reaction buffer (e.g., Tris-HCl, pH 7.5-7.8).

    • Trichloroacetic acid (TCA) for precipitation.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, MgCl2, KCl, DTT, [14C]-L-leucine, and tRNALeu.

    • Inhibitor Addition: Aliquot the reaction mixture into tubes containing various concentrations of the benzoxaborole inhibitor. Include a no-inhibitor control.

    • Initiation: Start the reaction by adding the purified LeuRS enzyme to each tube.

    • Incubation: Incubate the reaction at a specified temperature (e.g., 30°C or 37°C) for a set time (e.g., 10-30 minutes).

    • Quenching & Precipitation: Stop the reaction by adding cold 5% TCA. This precipitates the tRNA and any attached radiolabeled leucine. Unreacted [14C]-L-leucine remains in solution.

    • Filtration: Filter the precipitate through glass fiber filters and wash with cold TCA to remove any remaining free radiolabel.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the LeuRS activity.

    • Data Analysis: Plot the percentage of LeuRS activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare serial dilutions of Benzoxaborole in 96-well plate B1 Inoculate wells with fungal suspension A1->B1 A2 Standardize fungal inoculum (CFU/mL) A2->B1 B2 Incubate plate at 35°C for 48-72h B1->B2 C1 Visually inspect or read OD to assess growth B2->C1 C2 Determine MIC: Lowest concentration with no visible growth C1->C2

Caption: General experimental workflow for MIC determination.

Conclusion

The activity of 6-aminobenzoxaborole and its derivatives as potent antifungal agents is fundamentally and inextricably linked to the boron atom. This element's unique Lewis acid chemistry enables a sophisticated mechanism of action—the Oxaborole tRNA Trapping (OBORT) mechanism—that effectively and selectively shuts down protein synthesis in fungal pathogens by forming a covalent adduct with tRNA in the editing site of LeuRS. Structure-activity relationship studies confirm that this boron-mediated interaction is essential for biological function. The robust quantitative data and well-established experimental protocols underscore the importance of this unique boron chemistry, paving the way for the continued development of benzoxaboroles as a vital class of antimicrobial therapeutics.

References

A Technical Guide to the Solubility of 6-Aminobenzo[c]oxaborol-1(3H)-ol Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the solubility of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride, a key benzoxaborole derivative of interest in pharmaceutical research. A comprehensive review of publicly available data indicates a notable absence of quantitative solubility measurements for this compound in common organic solvents. This document serves to bridge this gap by providing researchers with a robust experimental framework for determining solubility. It includes detailed methodologies for kinetic and thermodynamic solubility assessment, alongside a structured presentation of the compound's known physicochemical properties. The inclusion of a visual experimental workflow aims to facilitate the practical application of these protocols in a laboratory setting, thereby empowering researchers to generate the precise data required for their specific drug development and formulation activities.

Introduction

6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is a member of the benzoxaborole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. The hydrochloride salt form is often utilized to improve the stability and aqueous solubility of the parent molecule. A thorough understanding of the solubility of this compound in various organic solvents is fundamental for a range of applications, including:

  • Reaction Chemistry: Selecting appropriate solvent systems for synthesis and purification.

  • Pre-formulation Studies: Identifying suitable excipients and solvent systems for drug formulation.

  • Analytical Method Development: Choosing appropriate mobile phases for chromatographic analysis.

  • In Vitro and In Vivo Screening: Preparing stock solutions and dosing formulations for biological assays.

Despite the importance of this data, a diligent search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride in organic solvents. This guide, therefore, provides standardized experimental protocols to enable researchers to determine these solubility parameters.

Physicochemical Properties

PropertyValueSource
CAS Number 117098-93-8[1][2][4]
Molecular Formula C₇H₉BClNO₂[1][3]
Molecular Weight 185.42 g/mol [3][4]
Physical Form Solid[1][4]
Melting Point >300°C[1]
Purity Typically available in purities of 95-97%[1][4]
IUPAC Name 1-hydroxy-3H-2,1-benzoxaborol-6-amine;hydrochloride[1][3]
InChI Key ZDCBDYGPSUVCOU-UHFFFAOYSA-N[4]

Experimental Protocols for Solubility Determination

The following sections detail standardized methods for determining both the kinetic and thermodynamic solubility of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride in organic solvents of interest.

Kinetic Solubility Determination (High-Throughput Method)

This method is suitable for rapid screening of solubility in a large number of solvents, often using a small amount of compound. It typically involves the addition of a concentrated stock solution of the compound in a universal solvent (like DMSO) to the target organic solvent and observing the point of precipitation.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride in 100% dimethyl sulfoxide (DMSO), for example, at 10 mg/mL.

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Solvent Addition: To a new 96-well microplate, add a fixed volume of the desired organic solvent to each well.

  • Compound Addition: Transfer a small, precise volume from each well of the DMSO dilution plate to the corresponding wells of the solvent-containing plate. The final concentration of DMSO should be kept low (e.g., <2%) to minimize its effect on solubility.

  • Precipitation Detection: After a short incubation period with gentle agitation, analyze the wells for precipitation. This can be done visually or, more quantitatively, using nephelometry or UV-Vis spectroscopy to detect light scattering from insoluble particles. The highest concentration that does not show precipitation is reported as the kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Methodology:

  • Sample Preparation: Add an excess amount of solid 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is crucial that an excess of undissolved solid remains at the end of the equilibration period.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantification: The solubility is calculated by comparing the analytical response of the saturated solution to a calibration curve prepared from known concentrations of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination using the shake-flask method.

G A Start: Excess solid compound and known volume of solvent B Equilibration: Agitate at constant temperature (24-48 hours) A->B Shake/Mix C Phase Separation: Centrifugation or settling B->C Equilibrium Reached D Sample Collection: Aliquot of clear supernatant C->D Isolate Solute E Analysis: HPLC or LC-MS D->E Inject Sample F Quantification: Compare to calibration curve E->F Generate Data G End: Thermodynamic Solubility Value F->G Calculate Concentration

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While quantitative solubility data for 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride in organic solvents is not currently published, this guide provides the necessary experimental protocols for researchers to generate this critical information. The detailed methodologies for both kinetic and thermodynamic solubility determination, along with the visual workflow, offer a practical framework for obtaining reliable and reproducible data. The generation of such data will undoubtedly facilitate the advancement of research and development involving this promising benzoxaborole compound.

References

Stability of 6-Aminobenzo[c]oxaborol-1(3H)-ol Hydrochloride Under Acidic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride, a member of the benzoxaborole class of compounds, has garnered significant interest in medicinal chemistry. Understanding the stability of this active pharmaceutical ingredient (API) under various stress conditions is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the stability of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride, with a specific focus on acidic conditions. While direct quantitative stability data for this specific molecule is not extensively available in the public domain, this guide synthesizes information from related benzoxaborole compounds, general principles of forced degradation studies, and the inherent chemical nature of the oxaborole ring to provide a robust framework for researchers.

Introduction to 6-Aminobenzo[c]oxaborol-1(3H)-ol Hydrochloride

6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride, also known as AN2690, is a boron-containing heterocyclic compound. The benzoxaborole scaffold is recognized for its unique chemical properties and biological activities. Generally, benzoxaboroles are considered to possess robust stability under elevated acidic and basic conditions[1]. This stability is a critical attribute for their development as therapeutic agents.

General Principles of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory agencies like the FDA and outlined in ICH guidelines. These studies are designed to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods[2]. The typical stress conditions employed include acid and base hydrolysis, oxidation, photolysis, and thermal stress[2][3]. For acid hydrolysis, the drug substance is typically exposed to acidic conditions, with the concentration of the acid and the temperature depending on the stability of the molecule[2].

Predicted Stability of 6-Aminobenzo[c]oxaborol-1(3H)-ol Hydrochloride under Acidic Conditions

Based on available literature for related benzoxaborole compounds, 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is expected to exhibit high stability under acidic conditions. Forced degradation studies on similar benzoxaboroles, such as Tavaborole and Crisaborole, have shown no significant degradation under acidic stress (e.g., 0.1N HCl)[1]. This suggests that the benzoxaborole core is inherently resistant to acid-catalyzed hydrolysis[1].

The stability of the benzoxaborole ring is a key factor. In aqueous solutions, benzoxaboroles exist in a dynamic equilibrium between a closed, cyclic form and an open, boronic acid form[4][5][6]. This equilibrium is a fundamental aspect of their chemistry. However, studies on benzoxaboroles indicate a strong preference for the closed-ring form, which contributes to their overall stability[4][6].

While specific quantitative data such as degradation kinetics, half-life, and a definitive list of degradation products for 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride under acidic conditions are not publicly available, the collective evidence from analogous compounds strongly suggests a high degree of stability.

Proposed Experimental Protocol for Acidic Forced Degradation Study

For researchers seeking to perform a forced degradation study on 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride, the following protocol, based on general guidelines and practices for small molecules, is recommended.

Table 1: Proposed Experimental Conditions for Acidic Forced Degradation

ParameterRecommended ConditionRationale
Acid Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)Commonly used strong acids for forced degradation studies[2].
Acid Concentration 0.1 M to 1 MThe concentration should be selected based on the initial stability assessment. Start with 0.1 M and increase if no degradation is observed[2].
Temperature Room Temperature (25°C) to 60°CElevated temperatures can be used to accelerate degradation if the compound is stable at room temperature[1].
Time Points 0, 2, 4, 8, 24, 48, and 72 hoursMultiple time points allow for the determination of degradation kinetics.
Drug Concentration 1 mg/mLA standard concentration used in forced degradation studies.
Analytical Technique Stability-Indicating HPLC with UV/PDA detectionTo separate the parent drug from any potential degradation products.
Detailed Methodology
  • Preparation of Stock Solution: Prepare a stock solution of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of 10 mg/mL.

  • Preparation of Stressed Samples:

    • For each time point, transfer an appropriate volume of the stock solution to a volumetric flask to achieve a final concentration of 1 mg/mL in the chosen acidic medium (e.g., 0.1 M HCl).

    • Maintain the solutions at the selected temperature (e.g., 60°C).

    • At each designated time point, withdraw an aliquot of the sample.

  • Sample Neutralization and Dilution:

    • Immediately neutralize the withdrawn sample with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample to a suitable concentration for analysis with the mobile phase.

  • Chromatographic Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from any degradation products.

    • Use a photodiode array (PDA) detector to obtain spectral information of the peaks, which can aid in peak tracking and identification.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • If degradation is observed, determine the degradation kinetics (e.g., zero-order, first-order).

    • Identify and characterize any significant degradation products using techniques such as LC-MS/MS and NMR.

Potential Degradation Pathway

The primary degradation pathway for benzoxaboroles under hydrolytic conditions involves the reversible opening of the oxaborole ring to form the corresponding 2-hydroxymethylphenylboronic acid derivative.

G cluster_0 Acid-Catalyzed Hydrolysis 6-Aminobenzoxaborolol_HCI 6-Aminobenzo[c]oxaborol-1(3H)-ol (Closed Ring Form) Open_Ring_Intermediate 2-(Hydroxymethyl)-5-aminophenylboronic acid (Open Ring Form) 6-Aminobenzoxaborolol_HCI->Open_Ring_Intermediate H₃O⁺ (catalyst) Reversible Ring Opening Open_Ring_Intermediate->6-Aminobenzoxaborolol_HCI Dehydration (Reversible)

Caption: Proposed equilibrium of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

G cluster_workflow Forced Degradation Experimental Workflow Start Start: Prepare Drug Substance Solution Stress Apply Acidic Stress (e.g., 0.1 M HCl, 60°C) Start->Stress Sample Sample at Time Intervals Stress->Sample Neutralize Neutralize Sample Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC-PDA Neutralize->Analyze Data Data Analysis: - % Degradation - Kinetics - Impurity Profile Analyze->Data Identify Identify Degradation Products (LC-MS/MS, NMR) Data->Identify End End: Stability Profile Established Identify->End

Caption: Workflow for an acidic forced degradation study.

Conclusion

While specific experimental data on the acidic stability of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is limited in publicly accessible literature, evidence from structurally related benzoxaboroles strongly indicates a high degree of stability under acidic conditions. The inherent resistance of the benzoxaborole ring to acid-catalyzed hydrolysis is a key contributing factor. For definitive stability assessment, a systematic forced degradation study is recommended. The experimental protocol and workflows provided in this guide offer a robust starting point for researchers to evaluate the acidic stability of this promising pharmaceutical compound, ensuring the development of a safe, effective, and stable drug product. Further research to generate and publish specific quantitative stability data for this molecule is highly encouraged to enrich the collective knowledge base.

References

An In-depth Technical Guide to 6-Aminobenzo[c]oxaborol-1(3H)-ol Hydrochloride: A Pivotal Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride, a key building block in the synthesis of novel therapeutics. While direct biological data on this specific hydrochloride salt is limited, its significance is underscored by its integral role in the development of promising drug candidates, most notably DNDI-6148 for the treatment of visceral leishmaniasis. This document details its physicochemical properties, synthesis protocols, and the biological context of the advanced molecules derived from it.

Physicochemical Properties

6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is a solid organic compound. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 117098-93-8[1]
Molecular Formula C₇H₉BClNO₂[2]
Molecular Weight 185.42 g/mol [1]
IUPAC Name 6-amino-1-hydroxy-3H-2,1-benzoxaborol-6-amine;hydrochloride[3]
Synonyms 6-amino-1-hydroxy-2,1-benzoxaborolane hydrochloride, 5-Amino-2-hydroxymethylphenylboronic acid, HCl, dehydrate[3]
Physical Form Solid[1]
Purity Typically ≥95%[2][4]
Melting Point 300°C[4]
Storage Conditions Inert atmosphere, 2-8°C[1]
InChI Key ZDCBDYGPSUVCOU-UHFFFAOYSA-N[1]

The Benzoxaborole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse and potent biological activities.[5] The unique chemical and physical properties of the oxaborole ring system, particularly the presence of a boron atom, contribute to their therapeutic potential. This scaffold is found in approved drugs and clinical candidates targeting a range of diseases.[6]

Two prominent examples of FDA-approved drugs featuring the benzoxaborole core are:

  • Tavaborole (AN2690): An antifungal agent used for the topical treatment of onychomycosis.[6]

  • Crisaborole: A non-steroidal topical medication for the treatment of mild-to-moderate atopic dermatitis.[6]

The versatility of the benzoxaborole scaffold allows for the development of compounds with various mechanisms of action, including antifungal, anti-inflammatory, and antiprotozoal properties.[5] 6-Aminobenzo[c]oxaborol-1(3H)-ol serves as a crucial starting point for creating libraries of novel benzoxaborole derivatives for screening against new therapeutic targets.

Role as a Key Synthetic Intermediate for DNDI-6148

The primary significance of 6-Aminobenzo[c]oxaborol-1(3H)-ol lies in its role as a key intermediate in the synthesis of DNDI-6148, a promising preclinical candidate for the treatment of visceral leishmaniasis (VL).[5][6] VL is a severe parasitic disease caused by Leishmania protozoa and is fatal if left untreated.[5] DNDI-6148 emerged from a lead optimization program focused on the benzoxaborole class.[6]

The synthesis of DNDI-6148 is a convergent process where 6-amino-1-hydroxy-2,1-benzoxaborolane is coupled with another key intermediate, 5-methyl-1-(pyridine-2-yl)1H-1,2,3-triazole-4-carboxylic acid, through an amide bond formation.[5][6]

G cluster_0 Key Intermediates cluster_1 Synthesis cluster_2 Final Product cluster_3 Final Drug Form A 6-Aminobenzo[c]oxaborol- 1(3H)-ol C Amide Bond Formation A->C B 5-methyl-1-(pyridine-2-yl) 1H-1,2,3-triazole-4-carboxylic acid B->C D DNDI-6148 (Free Acid) C->D E DNDI-6148 Arginine Monohydrate Adduct D->E Reaction with (S)-arginine DNDI_6148 DNDI-6148 CPSF3 Leishmania CPSF3 (Endonuclease) DNDI_6148->CPSF3 Inhibits pre_mRNA pre-mRNA mRNA Mature mRNA pre_mRNA->mRNA Processing by CPSF3 Protein_Synth Protein Synthesis mRNA->Protein_Synth Death Parasite Death A 4-Tolunitrile B Intermediate Amide A->B Multiple Steps C 6-Amino-1-hydroxy- 2,1-benzoxaborolane B->C Hofmann Rearrangement

References

The Rise of the Boron-Based Scaffold: A Technical Guide to the Discovery and History of Benzoxaboroles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and development of benzoxaborole compounds has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth look at the evolution of this unique boron-containing heterocycle from its initial synthesis to its establishment as a privileged scaffold in modern medicinal chemistry, culminating in the approval of key pharmaceuticals.

The benzoxaborole core, first synthesized and characterized in 1957 by Torssell, remained largely within the realm of synthetic and materials chemistry for half a century.[1][2][3][4] It wasn't until 2006 that the potent antifungal activity of a 5-fluoro-substituted benzoxaborole, later known as tavaborole, catalyzed a surge of interest in its therapeutic potential.[1] This discovery illuminated the unique physicochemical properties of the benzoxaborole moiety, including the high stability of the oxaborole ring and its resistance to hydrolytic degradation of the carbon-boron bond, a common challenge with other boronic acids.[1][2] Furthermore, their enhanced water solubility and the Lewis acidic nature of the boron atom, which allows for reversible covalent interactions with biological targets, positioned them as a promising new class of therapeutic agents.[1][5]

This guide traces the pivotal moments in benzoxaborole research, from early academic explorations to the focused drug discovery programs that led to the FDA approval of two landmark drugs: Tavaborole (Kerydin®) for onychomycosis in 2014 and Crisaborole (Eucrisa®) for atopic dermatitis in 2016.[1][6] The document provides a detailed examination of their distinct mechanisms of action—inhibition of leucyl-tRNA synthetase (LeuRS) and phosphodiesterase 4 (PDE4), respectively—and explores other clinical candidates that have emerged from this versatile scaffold.

Key Milestones in Benzoxaborole Development

YearMilestoneSignificance
1957 First synthesis and characterization of the benzoxaborole scaffold by Torssell.[1][2][3][4]Foundational discovery of the core chemical structure.
1957-2005 Primarily utilized in organic synthesis, glycopeptide recognition, and supramolecular chemistry.[1]Limited exploration in medicinal chemistry.
2006 Discovery of the potent antifungal activity of 5-fluorobenzoxaborole (AN2690, Tavaborole).[1][6]Marked the entry of benzoxaboroles into mainstream drug discovery as a promising scaffold for anti-infectives.
2014 FDA approval of Tavaborole (Kerydin®) for the treatment of onychomycosis.[1]First-in-class benzoxaborole-based drug to reach the market.
2016 FDA approval of Crisaborole (Eucrisa®) for the treatment of atopic dermatitis.[6]Expanded the therapeutic applications of benzoxaboroles to inflammatory diseases.
Present Ongoing research and clinical trials for various indications, including antibacterial, antiviral, and antiparasitic agents.[3][6][7]Demonstrates the broad and continuing potential of the benzoxaborole platform.

Physicochemical and Pharmacokinetic Properties of Approved Benzoxaborole Drugs

The following tables summarize key quantitative data for the two commercially successful benzoxaborole drugs, Tavaborole and Crisaborole.

Table 1: Physicochemical Properties

CompoundChemical FormulaMolecular Weight ( g/mol )pKa
Tavaborole C₇H₆BFO₂151.93~7.4
Crisaborole C₁₄H₁₀BNO₃251.05Not Available

Table 2: Pharmacokinetic Parameters (Topical Administration)

DrugIndicationMean Cmax (ng/mL)Mean AUC (ng*hr/mL)Protein Binding
Tavaborole Onychomycosis5.17 ± 3.47 (Day 18)75.8 ± 44.5 (Day 18, AUCτ)Not specified
Crisaborole Atopic Dermatitis127 ± 196 (Day 8)949 ± 1240 (Day 8, AUC₀₋₁₂)97%

Data for Tavaborole is from a maximal use study in onychomycosis patients after 14 days of repeated daily application.[8] Data for Crisaborole is from a maximal use study in pediatric atopic dermatitis patients after twice-daily application for 8 days.[4][9]

Mechanisms of Action and Associated Signaling Pathways

The therapeutic success of benzoxaboroles stems from their ability to selectively target and inhibit key enzymes involved in disease pathology.

Tavaborole: Inhibition of Fungal Leucyl-tRNA Synthetase (LeuRS)

Tavaborole exerts its antifungal effect by inhibiting fungal LeuRS, an essential enzyme for protein synthesis.[10] The boron atom of tavaborole forms a stable adduct with the ribose diol of the terminal adenosine of tRNALeu within the enzyme's editing site. This trapping of tRNALeu blocks the catalytic cycle, leading to a cessation of protein synthesis and subsequent fungal cell death.

LeuRS_Inhibition Mechanism of Tavaborole Action cluster_fungus Fungal Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Charges tRNA_Leu Adduct Tavaborole-tRNA_Leu Adduct in LeuRS Editing Site LeuRS->Adduct tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS tRNA_Leu->Adduct Leucine Leucine Leucine->LeuRS Cell_Death Fungal Cell Death Protein_Synthesis->Cell_Death Tavaborole Tavaborole Tavaborole->LeuRS Adduct->Protein_Synthesis Inhibits

Mechanism of Tavaborole Action
Crisaborole: Inhibition of Phosphodiesterase 4 (PDE4)

Crisaborole is a non-steroidal anti-inflammatory agent that selectively inhibits phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) in immune cells. In inflammatory conditions like atopic dermatitis, PDE4 is overactive, leading to decreased cAMP levels and increased production of pro-inflammatory cytokines. By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn downregulates the inflammatory response.

PDE4_Signaling Mechanism of Crisaborole Action cluster_cell Immune Cell (e.g., T-cell, Monocyte) ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-4, IL-5, etc.) PKA->Inflammation Inhibits Crisaborole Crisaborole Crisaborole->PDE4 Inhibits

Mechanism of Crisaborole Action

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of benzoxaborole compounds.

Synthesis of the Benzoxaborole Core

A common synthetic route to the benzoxaborole scaffold starts from an appropriately substituted 2-bromobenzaldehyde. The following workflow outlines a general procedure.

Synthesis_Workflow General Synthesis of Benzoxaborole Core Start Start: 2-Bromobenzaldehyde derivative Step1 Protection of Aldehyde (e.g., with ethylene glycol, p-TsOH) Start->Step1 Step2 Lithium-Halogen Exchange (e.g., n-BuLi, -78°C) Step1->Step2 Step3 Borylation (e.g., Triisopropyl borate) Step2->Step3 Step4 Deprotection and Cyclization (Aqueous acid, e.g., HCl) Step3->Step4 End Product: Benzoxaborole derivative Step4->End

General Synthesis of Benzoxaborole Core

Protocol: General Synthesis of a Benzoxaborole

  • Protection of the Aldehyde: To a solution of the starting 2-bromobenzaldehyde derivative in a suitable solvent such as dichloromethane, add an excess of a diol (e.g., ethylene glycol) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates complete conversion to the corresponding acetal.

  • Lithium-Halogen Exchange and Borylation: Dissolve the protected intermediate in a dry aprotic solvent like tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon). Add a solution of an organolithium reagent (e.g., n-butyllithium in hexanes) dropwise. After stirring for a short period (e.g., 30 minutes), add a borate ester (e.g., triisopropyl borate) and continue stirring at low temperature before allowing the reaction to warm to room temperature.

  • Deprotection and Cyclization: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 2N HCl). This step facilitates both the deprotection of the acetal and the spontaneous cyclization to form the benzoxaborole ring.

  • Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Biological Assay Protocols

Protocol: In Vitro Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay (Aminoacylation Assay)

  • Reaction Mixture Preparation: Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl with MgCl₂, KCl, and DTT) containing recombinant fungal LeuRS enzyme, the benzoxaborole inhibitor at various concentrations, and radiolabeled L-leucine (e.g., [¹⁴C]L-leucine).

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the aminoacylation reaction by adding ATP and a preparation of total tRNA containing tRNALeu.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 20 minutes) at the same temperature.

  • Termination and Precipitation: Stop the reaction by adding a solution of trichloroacetic acid (TCA). This precipitates the charged tRNA, while unreacted L-leucine remains in the solution.

  • Quantification: Collect the precipitate on a filter membrane, wash to remove unincorporated radiolabeled leucine, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

  • Compound Preparation: Prepare serial dilutions of the benzoxaborole inhibitor and a reference inhibitor (e.g., rolipram) in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the diluted inhibitors. Include controls with DMSO only (no inhibitor) and a control without the enzyme.

  • Enzyme Addition: Add a solution of diluted recombinant human PDE4 enzyme (e.g., PDE4B) to all wells except the "no enzyme" control.

  • Pre-incubation: Pre-incubate the plate at room temperature for approximately 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add detection reagents according to the manufacturer's instructions for the chosen detection method (e.g., fluorescence polarization, HTRF).

  • Data Analysis: Read the plate using a compatible plate reader. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the data on a dose-response curve.

This guide serves as a foundational resource for understanding the pivotal role benzoxaboroles have come to play in modern drug discovery. The unique chemistry of boron, elegantly incorporated into this stable heterocyclic system, continues to provide a fertile ground for the development of novel therapeutics across a wide range of diseases.

References

physicochemical characteristics of 6-aminobenzoxaborole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Aminobenzoxaborole Derivatives

Introduction

Benzoxaboroles represent a versatile class of boron-heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their unique physicochemical and drug-like properties have led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-inflammatory agents.[1][2] The core benzoxaborole scaffold features a boronic acid incorporated into a bicyclic ring system, which confers distinct characteristics compared to simple arylboronic acids.[3] Notably, this structural arrangement results in a lower pKa, enhancing the potential for interaction with biological targets under physiological conditions.[3]

Two benzoxaborole derivatives, tavaborole (antifungal) and crisaborole (anti-inflammatory), are clinically approved, validating the therapeutic potential of this pharmacophore.[1][4] The substitution on the benzene ring plays a crucial role in modulating the biological activity and physicochemical properties of these compounds. The 6-amino substitution, in particular, is a key feature in derivatives being explored for various therapeutic applications, including the synthesis of inhibitors for enzymes like HCV NS3 protease and as intermediates for potent antiprotozoal agents.[1][5] This guide provides a detailed overview of the core , offering quantitative data, experimental protocols, and mechanistic insights relevant to drug development professionals.

Core Physicochemical Properties

The properties of the benzoxaborole scaffold are significantly influenced by the electronic nature of its substituents. The 6-amino group, being an electron-donating group, modulates the Lewis acidity of the boron atom and influences properties like pKa, solubility, and lipophilicity.

Lewis Acidity and pKa

Unlike Brønsted acids that donate a proton, benzoxaboroles function as Lewis acids, accepting a hydroxide ion to form a tetrahedral borate species.[6] This Lewis acidity is a cornerstone of their mechanism of action, enabling reversible covalent interactions with biological nucleophiles.[7] The incorporation of the boron atom into the five-membered oxaborole ring induces ring strain, which increases its acidity compared to corresponding phenylboronic acids.[3][6]

The pKa of a benzoxaborole is a measure of this Lewis acidity. The parent, unsubstituted benzoxaborole has a pKa of approximately 7.3.[3] For the 6-amino derivative, the electron-donating nature of the amino group is expected to slightly decrease the acidity of the boron center. A predicted pKa value for 6-aminobenzo[c][6][8]oxaborol-1(3H)-ol is approximately 7.27, indicating it remains significantly ionized at physiological pH.[5]

Table 1: Physicochemical Data for 6-Aminobenzoxaborole Derivatives

PropertyValueCompoundReference
pKa (Predicted)7.27 ± 0.206-Aminobenzo[c][6][8]oxaborol-1(3H)-ol[5]
Boiling Point484°C at 760 mmHg6-Aminobenzo[c][6][8]oxaborol-1(3H)-ol HCl[9]
Molecular FormulaC₇H₉BClNO₂6-Aminobenzo[c][6][8]oxaborol-1(3H)-ol HCl[9]
Molecular Weight185.42 g/mol 6-Aminobenzo[c][6][8]oxaborol-1(3H)-ol HCl[9]
Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] It measures the preference of a compound for a lipid versus an aqueous environment.[11] While specific experimental logP values for 6-aminobenzoxaborole were not found in the provided search results, the general properties of benzoxaboroles and the influence of the amino group can be discussed. Benzoxaboroles generally possess good aqueous solubility.[4] The introduction of a primary amine, a polar functional group, is expected to increase hydrophilicity, likely resulting in a lower logP value compared to the unsubstituted parent compound. This property can be advantageous for developing aqueous formulations and can influence how the molecule interacts with biological membranes and protein binding pockets.

Solubility

Mechanisms of Action and Biological Interactions

The biological activity of 6-aminobenzoxaborole and other benzoxaborole derivatives stems from the unique reactivity of the boron atom. They act as potent enzyme inhibitors through the formation of reversible covalent bonds.

Inhibition of Leucyl-tRNA Synthetase (LeuRS)

A primary mechanism of action for many antifungal benzoxaboroles, such as tavaborole, is the inhibition of leucyl-tRNA synthetase (LeuRS).[6][14] This enzyme is crucial for protein synthesis, attaching the amino acid leucine to its corresponding tRNA. The benzoxaborole traps the tRNA in the editing site of the synthetase by forming a stable adduct with the terminal ribose's cis-diol.[14] This blocks the catalytic cycle and halts protein synthesis, leading to fungal cell death.[6]

LeuRS_Inhibition cluster_fungal_cell Fungal Cell Benzoxaborole 6-Aminobenzoxaborole Derivative LeuRS Leucyl-tRNA Synthetase (LeuRS) Benzoxaborole->LeuRS Enters Editing Site Adduct Benzoxaborole-tRNA Adduct LeuRS->Adduct Traps tRNA via Adduct Formation tRNA tRNA Leu tRNA->LeuRS Binds to Enzyme Protein_Synthesis Protein Synthesis Adduct->Protein_Synthesis Blocks Cycle Cell_Death Fungal Cell Death Protein_Synthesis->Cell_Death Inhibition Leads to

Caption: Mechanism of fungal LeuRS inhibition by a benzoxaborole derivative.

Inhibition of β-Lactamase

Certain benzoxaborole derivatives have been designed as inhibitors of bacterial β-lactamase enzymes.[7][15] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins. The benzoxaborole acts as a transition-state analog, where the boron atom forms a reversible covalent bond with the catalytic serine residue in the β-lactamase active site.[6] This inactivates the enzyme, protecting the antibiotic from degradation and restoring its efficacy against resistant bacteria.[7][15]

Beta_Lactamase_Inhibition cluster_bacteria Resistant Bacterium Antibiotic β-Lactam Antibiotic Beta_Lactamase β-Lactamase (Resistance Enzyme) Antibiotic->Beta_Lactamase Hydrolysis (Blocked) Bacterial_Target Bacterial Cell Wall Synthesis Target Antibiotic->Bacterial_Target Reaches Target Inactive_Enzyme Inactive Covalent Complex Beta_Lactamase->Inactive_Enzyme Forms Benzoxaborole 6-Aminobenzoxaborole Derivative (Inhibitor) Benzoxaborole->Beta_Lactamase Binds to Active Site Cell_Lysis Bacterial Cell Lysis Bacterial_Target->Cell_Lysis Inhibition Leads to

Caption: Workflow for β-Lactamase inhibition by a benzoxaborole derivative.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. Standardized protocols for measuring pKa, logP, and solubility are detailed below.

Determination of pKa by Potentiometric Titration

This method provides precise pKa values by monitoring pH changes during titration.[16][17]

  • Materials: Calibrated pH meter, magnetic stirrer, burette, 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (for maintaining ionic strength), nitrogen gas.

  • Procedure:

    • Calibrate the pH meter using standard buffers at pH 4, 7, and 10.[16]

    • Prepare a 1 mM solution of the 6-aminobenzoxaborole derivative in water or a suitable co-solvent. The solution should contain 0.15 M KCl to maintain constant ionic strength.[16]

    • Purge the solution with nitrogen gas to remove dissolved CO₂.[17]

    • Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.

    • Make the solution acidic (to ~pH 2) by adding 0.1 M HCl.[16]

    • Titrate the solution by adding small, precise increments of 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12.[16]

    • Plot the pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[18]

    • Perform the titration in triplicate to ensure reproducibility.[16]

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the traditional "gold standard" for logP determination.[10][19]

  • Materials: n-Octanol (pre-saturated with buffer), aqueous buffer (pH 7.4, pre-saturated with n-octanol), separation funnel or vials, orbital shaker, analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS).

  • Procedure:

    • Prepare a stock solution of the 6-aminobenzoxaborole derivative in the phase in which it is more soluble.

    • Add equal volumes of the pre-saturated n-octanol and pH 7.4 buffer to a vial.

    • Add a small amount of the compound stock solution to the biphasic system. The final concentration should not exceed the solubility limit in either phase.

    • Cap the vials securely and place them on a shaker. Agitate for a sufficient period (e.g., 1-24 hours) at a constant temperature (e.g., 37°C) to allow for complete partitioning equilibrium.[10]

    • After shaking, centrifuge the vials at low speed to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.

    • Determine the concentration of the compound in each aliquot using a pre-validated analytical method (e.g., HPLC-UV).

    • Calculate the logP using the formula: logP = log₁₀ ([concentration in octanol] / [concentration in aqueous phase]).[11]

Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility assays are valuable in drug discovery. Kinetic solubility is a high-throughput method for early screening, while thermodynamic solubility provides the true equilibrium value.[12][20]

  • A. Kinetic Solubility Assay:

    • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).[20]

    • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration (e.g., 200 µM).[20]

    • Incubate the solution at room temperature for a set period (e.g., 1.5-24 hours).[20]

    • After incubation, detect any precipitation. This can be done by nephelometry (light scattering) or by filtering the solution through a filter plate and measuring the concentration of the dissolved compound in the filtrate via UV absorbance or LC-MS.[12]

    • The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

  • B. Thermodynamic (Equilibrium) Solubility Assay:

    • Add an excess amount of the solid, crystalline compound to a vial containing the aqueous buffer (pH 7.4).[20]

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[20]

    • Separate the undissolved solid from the solution by filtration or centrifugation.

    • Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a validated HPLC-UV or LC-MS/MS method.[20]

    • This concentration represents the thermodynamic solubility of the compound under the specified conditions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds from 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is a versatile starting material for the synthesis of a diverse range of novel benzoxaborole derivatives. The benzoxaborole scaffold is a privileged structure in medicinal chemistry, with approved drugs such as Kerydin® (tavaborole) for onychomycosis and Eucrisa® (crisaborole) for atopic dermatitis. The amino group at the 6-position provides a convenient handle for functionalization, allowing for the exploration of new chemical space and the development of compounds with a wide array of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.

This document provides detailed protocols for the synthesis of novel amide derivatives from 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride, methods for their biological evaluation, and a summary of their potential therapeutic applications.

Applications

Novel compounds derived from 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride have shown significant potential in various therapeutic areas:

  • Anti-inflammatory Agents: Amide derivatives of 6-aminobenzoxaborole have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This makes them promising candidates for the treatment of inflammatory diseases like rheumatoid arthritis.

  • Antimicrobial Agents: The benzoxaborole core is known to target microbial leucyl-tRNA synthetase, an essential enzyme for protein synthesis. Novel derivatives can be synthesized to enhance potency and broaden the spectrum of activity against various fungal and bacterial pathogens.

  • Anticancer Agents: The unique chemical properties of the boronic acid moiety can be exploited to design inhibitors of cancer-related enzymes.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-6-yl)amides via Amide Coupling

This protocol describes a general method for the acylation of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride with a carboxylic acid using a carbodiimide coupling agent.

Materials:

  • 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride

  • Carboxylic acid of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of the desired carboxylic acid (1.2 equivalents) in anhydrous DMF (0.2 M) at 0 °C, add EDC·HCl (1.5 equivalents) and HOBt (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes.

  • Addition of Amine: In a separate flask, dissolve 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride (1.0 equivalent) in anhydrous DMF and add DIPEA (2.5 equivalents). Add this solution to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), water (1 x), and brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-6-yl)amide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Anti-inflammatory Activity in Lipopolysaccharide (LPS)-Stimulated Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method to assess the in vitro anti-inflammatory activity of the synthesized compounds by measuring their ability to inhibit cytokine production in LPS-stimulated human PBMCs.

Materials:

  • Synthesized benzoxaborole derivatives

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Culture: Culture human PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Seed PBMCs in 96-well plates. Pre-treat the cells with various concentrations of the synthesized benzoxaborole derivatives (e.g., 0.01 to 100 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.

  • Cytokine Measurement: After the incubation period, collect the cell culture supernatants. Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound by plotting the percentage of cytokine inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The following tables summarize the quantitative data for a series of synthesized 6-(benzoylamino)benzoxaborole analogs.

Table 1: Synthesis and Yield of 6-(Benzoylamino)benzoxaborole Analogs

Compound IDR Group on Benzoyl MoietyYield (%)
1a H78
1b 4-F82
1c 4-Cl85
1d 4-Br81
1e 4-CH₃75
1f 4-OCH₃72
1g 4-CF₃68
1h 3-F80
1i 3-Cl83
1j 2-F76
1k 2-Cl79

Table 2: In Vitro Anti-inflammatory Activity of 6-(Benzoylamino)benzoxaborole Analogs

Compound IDTNF-α IC₅₀ (µM)IL-1β IC₅₀ (µM)IL-6 IC₅₀ (µM)
1a 1.22.53.1
1b 0.81.51.9
1c 0.50.91.2
1d 0.61.11.4
1e 1.53.03.8
1f 2.14.25.0
1g 0.40.70.9
1h 0.71.31.7
1i 0.40.81.0
1j 0.91.82.2
1k 0.61.21.5

Visualizations

Experimental Workflow

G Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Material: 6-Aminobenzo[c]oxaborol-1(3H)-ol HCl B Amide Coupling (Protocol 1) A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E In Vitro Assay: LPS-Stimulated PBMCs (Protocol 2) D->E Pure Compound F Cytokine Measurement (ELISA) E->F G Data Analysis (IC50 Determination) F->G H Lead Compound G->H Lead Compound Identification

Caption: Workflow for synthesis and evaluation of novel benzoxaboroles.

Signaling Pathway

G LPS-Induced Pro-inflammatory Cytokine Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Inhibitor Benzoxaborole Derivative Inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines transcription

Caption: LPS-induced cytokine signaling pathway and potential inhibition.

References

Application Notes and Protocols for the Derivatization of 6-Aminobenzoxaborole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the amino group on 6-aminobenzoxaborole, a versatile scaffold in medicinal chemistry. The derivatization of this primary amine allows for the exploration of structure-activity relationships and the development of novel therapeutic agents targeting a range of biological targets.

Introduction to 6-Aminobenzoxaborole Derivatization

6-Aminobenzoxaborole is a key building block in the synthesis of various biologically active compounds. The amino group at the 6-position serves as a versatile handle for introducing a wide array of functional groups through common organic reactions. This allows for the fine-tuning of the molecule's physicochemical properties and biological activity. Derivatization strategies primarily focus on acylation, sulfonylation, urea/thiourea formation, and reductive amination to generate diverse libraries of compounds for drug discovery programs.

Key Derivatization Reactions

The primary amino group of 6-aminobenzoxaborole can be readily derivatized through several key reactions:

  • Amide Bond Formation: Coupling with carboxylic acids or their activated derivatives is a widely used method to introduce a variety of substituents.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in many drugs.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These moieties can participate in key hydrogen bonding interactions with biological targets.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction of the intermediate imine allows for the introduction of diverse alkyl or arylalkyl groups.

It is important to note that the benzoxaborole moiety itself can be sensitive to certain reaction conditions. Protecting group strategies may be necessary for multi-step syntheses to avoid undesired reactions at the boronic acid functionality.[1][2]

Data Presentation: Quantitative Overview of Derivatization Reactions

The following tables summarize representative quantitative data for various derivatization reactions of 6-aminobenzoxaborole.

Table 1: Amide Bond Formation with 6-Aminobenzoxaborole

Carboxylic Acid/Acylating AgentCoupling ReagentBaseSolventYield (%)Reference
Cinnamic AcidsThionyl Chloride--29-46[3]
Various Carboxylic AcidsHATUTMPNot SpecifiedNot Specified[4]
5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Table 2: Biological Activity of 6-Aminobenzoxaborole Derivatives

Derivative TypeTarget Enzyme/OrganismMeasurementValueReference
6-(Aminomethylphenoxy)benzoxaborole analogsTNF-alpha, IL-1beta, IL-6IC5033-83 nM[6]
6-Acylamino benzoxaborolesTrypanosoma brucei bruceiIC500.086 µM[3]
6-Acylamino benzoxaborolesMycobacterium tuberculosis H37RvMIC99>50 µM[3]
6-Ureido/Thiourea benzoxaborolesFungal β-Carbonic Anhydrases (Can2, CgNce103)Kᵢ65-676 nM[1]
Benzoxaborole derivativesSARS-CoV-2 MproIC50Single-digit µM[7]
Benzoxaborole derivativesDengue NS2B/NS3 proteaseEC500.54 µM (in cells)[7]

Experimental Protocols

Detailed methodologies for key derivatization reactions are provided below.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of 6-acylaminobenzoxaboroles using a coupling reagent.

Materials:

  • 6-Aminobenzoxaborole

  • Carboxylic acid of interest

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • 2,4,6-Collidine (TMP) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.1 equivalents) and TMP or DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 6-aminobenzoxaborole (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired 6-acylaminobenzoxaborole.[4][8]

Protocol 2: Synthesis of 6-Sulfonamidobenzoxaboroles

This protocol outlines the synthesis of sulfonamide derivatives of 6-aminobenzoxaborole.

Materials:

  • 6-Aminobenzoxaborole

  • Sulfonyl chloride of interest

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 6-aminobenzoxaborole (1.0 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.2 equivalents).

  • Slowly add a solution of the sulfonyl chloride (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel or by recrystallization to yield the pure 6-sulfonylaminobenzoxaborole.

Protocol 3: Synthesis of 6-Ureido and 6-Thiourea Benzoxaboroles

This protocol provides a method for the synthesis of urea and thiourea derivatives.

Materials:

  • 6-Aminobenzoxaborole

  • Isocyanate or Isothiocyanate of interest

  • Anhydrous Tetrahydrofuran (THF) or Acetone

  • Hexane

Procedure:

  • Dissolve 6-aminobenzoxaborole (1.0 equivalent) in anhydrous THF or acetone.

  • Add the corresponding isocyanate or isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature.[9]

  • Stir the reaction mixture at room temperature for 1-4 hours. The product may precipitate out of the solution during the reaction.

  • Monitor the reaction for the consumption of the starting amine by TLC or LC-MS.

  • If a precipitate has formed, collect the solid by filtration, wash with cold solvent (THF or acetone) and then with hexane, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 4: Reductive Amination of 6-Aminobenzoxaborole

This protocol describes the synthesis of N-alkylated 6-aminobenzoxaboroles via reductive amination.

Materials:

  • 6-Aminobenzoxaborole

  • Aldehyde or Ketone of interest

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)[10][11]

  • Anhydrous Dichloromethane (DCM) or Methanol

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of 6-aminobenzoxaborole (1.0 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in anhydrous DCM or methanol, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) or sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 6-aminobenzoxaborole.[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_derivatization Derivatization of 6-Aminobenzoxaborole cluster_reactions Reaction Types cluster_analysis Analysis and Purification cluster_evaluation Biological Evaluation start 6-Aminobenzoxaborole amide Amide Coupling start->amide Carboxylic Acid, Coupling Reagent sulfonamide Sulfonylation start->sulfonamide Sulfonyl Chloride, Base urea Urea/Thiourea Formation start->urea Isocyanate/ Isothiocyanate reductive Reductive Amination start->reductive Aldehyde/Ketone, Reducing Agent purification Purification (Chromatography/Recrystallization) amide->purification sulfonamide->purification urea->purification reductive->purification characterization Characterization (NMR, MS, etc.) purification->characterization bio_assay Biological Assays (Enzyme Inhibition, etc.) characterization->bio_assay sar SAR Studies bio_assay->sar

Caption: General workflow for the derivatization and evaluation of 6-aminobenzoxaborole.

Signaling Pathway: Inhibition of Leucyl-tRNA Synthetase

leurs_inhibition cluster_protein_synthesis Protein Synthesis cluster_inhibition Inhibition by Benzoxaborole Derivative leucine Leucine leurs Leucyl-tRNA Synthetase (LeuRS) leucine->leurs trna tRNA(Leu) trna->leurs adduct Covalent Adduct (Benzoxaborole-tRNA) trna->adduct leutrna Leucyl-tRNA(Leu) leurs->leutrna Aminoacylation leurs->adduct ribosome Ribosome leutrna->ribosome protein Protein Synthesis ribosome->protein benzoxaborole 6-Aminobenzoxaborole Derivative benzoxaborole->leurs Binds to Editing Site adduct->leurs Inhibits Proofreading & Release

Caption: Mechanism of Leucyl-tRNA Synthetase inhibition by benzoxaborole derivatives.[2][13][14][15]

Signaling Pathway: Inhibition of Carbonic Anhydrase

ca_inhibition cluster_enzyme_reaction Carbonic Anhydrase Catalysis cluster_inhibition Inhibition by Benzoxaborole Derivative ca Carbonic Anhydrase (Active Site with Zn²⁺) hco3 HCO₃⁻ ca->hco3 Hydration h_plus H⁺ ca->h_plus Hydration bound_inhibitor Inhibitor Bound to Zn²⁺ ca->bound_inhibitor h2o H₂O h2o->ca co2 CO₂ co2->ca benzoxaborole 6-Aminobenzoxaborole Derivative benzoxaborole->ca Coordinates to Zn²⁺ bound_inhibitor->ca Blocks Active Site

Caption: Inhibition of Carbonic Anhydrase by coordination of the benzoxaborole moiety to the active site zinc ion.[1][5][16][17]

References

Application Notes and Protocols for Parallel Synthesis Utilizing 6-Aminobenzo[c]oxaborol-1(3H)-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is a versatile chemical scaffold that serves as a valuable starting material in the parallel synthesis of compound libraries for drug discovery and development. The benzoxaborole moiety is a privileged structure in medicinal chemistry, known for its unique ability to interact with biological targets. This document provides detailed application notes and protocols for the derivatization of 6-aminobenzo[c]oxaborol-1(3H)-ol hydrochloride via amide coupling in a parallel synthesis format, enabling the rapid generation of diverse chemical libraries for screening and lead optimization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the starting material is presented in Table 1.

PropertyValue
CAS Number 117098-93-8
Molecular Formula C₇H₉BClNO₂
Molecular Weight 185.41 g/mol
Appearance Solid
Purity Typically ≥95%
Melting Point >300 °C
Solubility Soluble in polar organic solvents such as DMSO and DMF

Safety and Handling

6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is classified as harmful and an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).[1][2]

Application: Parallel Amide Library Synthesis

The primary amino group of 6-aminobenzo[c]oxaborol-1(3H)-ol provides a key functional handle for diversification. One of the most common and robust methods for library synthesis from this scaffold is amide bond formation. This approach allows for the introduction of a wide variety of substituents by coupling the amine with a diverse set of carboxylic acids.

Experimental Workflow for Parallel Amide Coupling

The following diagram outlines the general workflow for the parallel synthesis of a 6-acylaminobenzo[c]oxaborol-1(3H)-ol library.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Storage reagent_prep Reagent Stock Solution Preparation plate_mapping 96-Well Plate Mapping reagent_prep->plate_mapping Design Library dispensing Robotic Dispensing of Starting Material, Acids, and Coupling Agents reagent_prep->dispensing reaction Reaction Incubation (e.g., 25°C, 16h) dispensing->reaction quenching Reaction Quenching reaction->quenching purification High-Throughput Purification (RP-HPLC) quenching->purification analysis QC Analysis (LC-MS) purification->analysis storage Compound Plating & Storage analysis->storage

Caption: Workflow for parallel amide library synthesis.

Detailed Experimental Protocol: Parallel Amide Coupling

This protocol describes the synthesis of a 96-member library of 6-acylaminobenzo[c]oxaborol-1(3H)-ols in a 96-well plate format.

Materials and Reagents:

  • 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride

  • A diverse set of 96 carboxylic acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Water (H₂O) with 0.1% Trifluoroacetic acid (TFA)

  • 96-well reaction plates

  • Automated liquid handler (optional, but recommended)

  • High-throughput purification system (e.g., preparative RP-HPLC)

  • LC-MS for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of 6-aminobenzo[c]oxaborol-1(3H)-ol hydrochloride in DMF.

    • Prepare 0.22 M solutions of each of the 96 carboxylic acids in DMF in a 96-well plate.

    • Prepare a 0.22 M solution of DIC and a 0.22 M solution of HOBt in DMF.

  • Reaction Setup (in a 96-well reaction plate):

    • To each well, add 100 µL (20 µmol) of the 6-aminobenzo[c]oxaborol-1(3H)-ol hydrochloride stock solution.

    • To each well, add 100 µL (22 µmol, 1.1 eq) of the corresponding carboxylic acid stock solution.

    • To each well, add 100 µL (22 µmol, 1.1 eq) of the HOBt stock solution.

    • Initiate the reaction by adding 100 µL (22 µmol, 1.1 eq) of the DIC stock solution to each well.

    • Seal the 96-well plate and incubate at room temperature for 16 hours with gentle shaking.

  • Work-up and Purification:

    • After 16 hours, quench the reactions by adding 200 µL of ACN/H₂O (1:1) to each well.

    • Centrifuge the plate to pellet any precipitates.

    • Purify the crude product from each well using a high-throughput preparative reverse-phase HPLC system. A generic gradient of 10-90% acetonitrile in water (with 0.1% TFA) over 10 minutes is a good starting point.

    • Collect the fractions containing the desired product, identified by UV and/or mass spectrometry detection.

  • Analysis and Storage:

    • Analyze the purity of the final compounds using analytical LC-MS.

    • Evaporate the solvent from the purified fractions.

    • Dissolve the final compounds in a known volume of DMSO to create stock solutions for screening.

    • Store the compound library at -20°C.

Quantitative Data:

The following table provides representative data for the parallel synthesis of a small, diverse set of 6-acylaminobenzo[c]oxaborol-1(3H)-ols.

Carboxylic Acid Building BlockProduct Molecular Weight ( g/mol )Yield (%)Purity (%)
Acetic Acid205.0085>95
Benzoic Acid267.0878>95
4-Chlorobenzoic Acid301.5275>95
2-Furoic Acid257.0482>95
Cyclohexanecarboxylic Acid273.1388>95
Phenylacetic Acid281.1179>95
3-Pyridinecarboxylic Acid268.0772>95
Boc-glycine320.1490>95

Biological Targets and Signaling Pathways

Derivatives of 6-aminobenzo[c]oxaborol-1(3H)-ol have been shown to target several key enzymes, making them attractive candidates for the development of novel therapeutics. Two prominent examples are Leucyl-tRNA Synthetase (LeuRS) and Carbonic Anhydrases (CAs).

Inhibition of Leucyl-tRNA Synthetase (LeuRS)

Benzoxaboroles can inhibit LeuRS, an essential enzyme in protein synthesis, by forming a covalent adduct with the terminal adenosine of tRNA within the enzyme's editing site. This effectively blocks the catalytic cycle and halts protein production.[1][3][4][5]

G cluster_pathway Leucyl-tRNA Synthetase (LeuRS) Inhibition LeuRS Leucyl-tRNA Synthetase Adduct Benzoxaborole-tRNA Adduct LeuRS->Adduct tRNA tRNA(Leu) tRNA->Adduct Benzoxaborole Benzoxaborole Derivative Benzoxaborole->Adduct Protein_Synthesis Protein Synthesis Adduct->Protein_Synthesis Blocks Inhibition Inhibition Adduct->Inhibition

Caption: Inhibition of LeuRS by benzoxaboroles.

Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Benzoxaboroles can act as inhibitors by coordinating to the zinc ion in the active site, displacing the catalytic water molecule and disrupting the enzyme's function.[2][6][7][8][9]

G cluster_pathway Carbonic Anhydrase (CA) Inhibition CA Carbonic Anhydrase (with Zn2+ in active site) HCO3_H HCO3- + H+ CA->HCO3_H Catalysis Inhibited_CA Inhibited CA-Benzoxaborole Complex CA->Inhibited_CA CO2_H2O CO2 + H2O CO2_H2O->CA Substrates Benzoxaborole Benzoxaborole Derivative Benzoxaborole->Inhibited_CA Inhibited_CA->CA Blocks Catalysis

Caption: Inhibition of Carbonic Anhydrase by benzoxaboroles.

Conclusion

6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is a highly valuable starting material for the parallel synthesis of diverse compound libraries. The straightforward derivatization of its amino group via robust chemistries like amide coupling, combined with the privileged nature of the benzoxaborole scaffold, makes it an ideal building block for modern drug discovery campaigns targeting a range of enzymes, including leucyl-tRNA synthetase and carbonic anhydrases. The protocols and data presented herein provide a solid foundation for researchers to efficiently explore the chemical space around this important pharmacophore.

References

Application Note: Protocol for Amide Coupling with 6-Aminobenzo[c]oxaborol-1(3H)-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminobenzo[c]oxaborol-1(3H)-ol and its derivatives are increasingly important scaffolds in medicinal chemistry and drug development due to their unique biological activities. The functionalization of the amino group via amide bond formation is a critical step in the synthesis of novel benzoxaborole-based compounds. This application note provides a detailed protocol for the amide coupling of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride with a generic carboxylic acid. The protocol addresses the challenges associated with the electron-deficient nature of the aniline and the stability of the benzoxaborole moiety.

The benzoxaborole core is generally stable under basic conditions, which are amenable to standard amide coupling reactions.[1][2] However, the amine group at the 6-position is electron-deficient, which can lead to sluggish reaction kinetics with some standard coupling reagents.[3][4] Therefore, the selection of an appropriate coupling agent and reaction conditions is crucial for achieving high yields and purity. This note outlines two reliable methods using common coupling reagents: HATU and EDC/HOBt.

Data Presentation: Comparison of Amide Coupling Protocols

The following table summarizes key quantitative parameters for three potential amide coupling methods for 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride. This allows for an easy comparison to select the most suitable method based on available resources and desired outcomes.

ParameterMethod 1: HATU CouplingMethod 2: EDC/HOBt CouplingMethod 3: POCl3 Coupling (Literature)[5]
Coupling Reagent HATUEDC / HOBtPOCl3
Base DIPEA or TriethylamineDIPEA or TriethylamineTriethylamine
Solvent DMF or DCMDMF or DCMDCM
Temperature Room TemperatureRoom Temperature0 °C to Room Temperature
Reaction Time 2-12 hours12-24 hoursNot specified
Typical Yield Good to ExcellentModerate to Good29-46%
Key Advantages High efficiency, rapid reactionCost-effective, common reagentsUtilizes a simple activating agent
Potential Challenges Higher cost of reagentLonger reaction times, potential side reactionsHarsh reagent, moderate yields

Experimental Protocols

Materials and Equipment
  • 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Method 1: HATU Coupling Protocol

This method is often preferred for its high efficiency and relatively short reaction times, especially with electron-deficient amines.

1. Reaction Setup: a. To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 eq). b. Dissolve the carboxylic acid in anhydrous DMF or DCM. c. Add 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride (1.1 eq) to the solution. d. Add HATU (1.2 eq) to the reaction mixture. e. Finally, add DIPEA (3.0 eq) dropwise to the stirring suspension. The hydrochloride salt of the amine will be neutralized by the base.

2. Reaction Execution: a. Stir the reaction mixture at room temperature. b. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

3. Workup and Purification: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Method 2: EDC/HOBt Coupling Protocol

This is a more cost-effective method that is widely used in organic synthesis. It may require longer reaction times compared to HATU.

1. Reaction Setup: a. To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride (1.1 eq), and HOBt (1.2 eq). b. Add anhydrous DMF or DCM to the flask. c. Cool the mixture to 0 °C using an ice bath. d. Add EDC hydrochloride (1.2 eq) to the suspension. e. Add DIPEA (3.0 eq) dropwise to the stirring mixture.

2. Reaction Execution: a. Allow the reaction to warm to room temperature and stir. b. Monitor the reaction progress by TLC or LC-MS. This reaction may take 12-24 hours to reach completion.

3. Workup and Purification: a. Follow the same workup and purification procedure as described in Method 1 (steps 3a-3e).

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the amide coupling of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride.

AmideCouplingWorkflow cluster_reactants Starting Materials cluster_reagents Reagents 6-Aminobenzoxaborol HCl 6-Aminobenzoxaborol HCl Carboxylic Acid Carboxylic Acid Reaction Mixture Reaction Mixture Carboxylic Acid->Reaction Mixture Coupling Agent (HATU or EDC/HOBt) Coupling Agent (HATU or EDC/HOBt) Coupling Agent (HATU or EDC/HOBt)->Reaction Mixture Base (DIPEA) Base (DIPEA) Base (DIPEA)->Reaction Mixture Solvent (DMF/DCM) Solvent (DMF/DCM) Solvent (DMF/DCM)->Reaction Mixture Workup Workup Purification Purification Workup->Purification Aqueous Extraction Final Product Final Product Purification->Final Product Column Chromatography Reaction Mixture->Workup Stir at RT

Caption: Experimental workflow for amide coupling.

SignalingPathways Coupling Agent Coupling Agent Activated Ester Activated Ester Coupling Agent->Activated Ester Base Base Base->Activated Ester Amine 6-Aminobenzoxaborol Amide Product Amide Product Amine->Amide Product Activated Ester->Amide Product

Caption: General mechanism of amide bond formation.

References

Application Notes and Protocols: 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride as a valuable fragment for fragment-based drug discovery (FBDD). This document outlines its potential applications, key biological targets, and detailed protocols for its use in screening and lead development.

Introduction

6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is a key heterocyclic fragment containing a benzoxaborole moiety. The boron atom in this scaffold plays a crucial role in its biological activity, often acting as a reversible covalent inhibitor by forming a stable adduct with catalytic residues in enzyme active sites. This unique mechanism of action makes benzoxaboroles, and by extension this fragment, an attractive starting point for the development of novel therapeutics against a range of diseases.

The primary utility of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride in FBDD lies in its role as a foundational scaffold that can be elaborated to generate potent and selective inhibitors. Its amino group provides a convenient handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Key Biological Target: Leucyl-tRNA Synthetase (LeuRS)

A significant and well-validated target of benzoxaborole-containing compounds is Leucyl-tRNA Synthetase (LeuRS). This enzyme is essential for protein synthesis, catalyzing the attachment of leucine to its cognate tRNA. Inhibition of LeuRS leads to a cessation of protein synthesis and subsequent cell death, making it an attractive target for antimicrobial and antiparasitic agents.

Mechanism of Action at Leucyl-tRNA Synthetase:

The benzoxaborole moiety of inhibitors forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme. This adduct mimics the aminoacyl-adenylate intermediate, effectively trapping the enzyme and preventing the completion of the catalytic cycle.

Signaling Pathway Involvement: mTORC1 Pathway

Leucyl-tRNA Synthetase also functions as a sensor for intracellular leucine levels, playing a critical role in the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. By inhibiting LeuRS, benzoxaborole derivatives can modulate this pathway, which is a central regulator of cell growth, proliferation, and metabolism. This dual-targeting potential opens avenues for the development of therapeutics for diseases characterized by dysregulated mTORC1 signaling, such as cancer.

mTORC1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm Amino Acids (Leucine) Amino Acids (Leucine) LeuRS Leucyl-tRNA Synthetase (LeuRS) Amino Acids (Leucine)->LeuRS senses Rag_GTPases Rag GTPases LeuRS->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits and activates Downstream_Effectors Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream_Effectors phosphorylates Cell_Growth_Proliferation Cell Growth & Proliferation Downstream_Effectors->Cell_Growth_Proliferation promotes Benzoxaborole_Fragment 6-Aminobenzo[c]oxaborol-1(3H)-ol (and derivatives) Benzoxaborole_Fragment->LeuRS inhibits

Caption: Leucyl-tRNA Synthetase (LeuRS) as a sensor in the mTORC1 signaling pathway and the inhibitory action of benzoxaborole fragments.

Quantitative Data for Derivatives of 6-Aminobenzo[c]oxaborol-1(3H)-ol

Derivative NameTarget Organism/Cell LineTarget EnzymeAssay TypeIC50 / MICReference
AN6426 Plasmodium falciparum (W2 strain)Leucyl-tRNA SynthetaseIn vitro growth inhibition310 nM[1]
AN8432 Plasmodium falciparum (W2 strain)Leucyl-tRNA SynthetaseIn vitro growth inhibition490 nM[1]
GSK2251052 (AN3365) Bacteroides fragilisLeucyl-tRNA SynthetaseMIC904 µg/ml[2]
GSK2251052 (AN3365) Bacteroides thetaiotaomicronLeucyl-tRNA SynthetaseMIC908 µg/ml[2]

Experimental Protocols

Fragment-Based Screening Workflow

The following diagram illustrates a typical workflow for a fragment-based screening campaign utilizing 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride.

FBDD_Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization cluster_optimization Lead Optimization Fragment_Library Fragment Library (including 6-Aminobenzo[c]oxaborol-1(3H)-ol HCl) Primary_Screen Primary Screen (e.g., Thermal Shift, SPR) Fragment_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen (e.g., NMR, ITC) Hit_Identification->Secondary_Screen Structural_Biology Structural Biology (X-ray Crystallography) Secondary_Screen->Structural_Biology SAR_Elaboration Structure-Activity Relationship (SAR) Elaboration Structural_Biology->SAR_Elaboration Lead_Candidate Lead Candidate SAR_Elaboration->Lead_Candidate

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol for Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay (Protein Synthesis Assay)

This protocol is adapted from methodologies used to evaluate benzoxaborole derivatives against parasitic LeuRS.[1]

Objective: To determine the effect of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride and its derivatives on protein synthesis by measuring the incorporation of a radiolabeled amino acid.

Materials:

  • Parasite or bacterial culture (e.g., P. falciparum or E. coli)

  • Leucine-free culture medium

  • [14C]Leucine

  • Test compounds (dissolved in DMSO)

  • 96-well culture plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Culture Preparation: Synchronize and culture the target organism to the desired growth stage (e.g., trophozoites for P. falciparum).

  • Washing: Wash the cells three times with leucine-free culture medium to remove endogenous leucine.

  • Resuspension: Resuspend the cells to the desired density (e.g., 5% hematocrit for P. falciparum) in leucine-free medium.

  • Compound Addition: In a 96-well plate, add the test compounds at various concentrations (typically in triplicate). Include a vehicle control (DMSO) and a positive control inhibitor of protein synthesis.

  • Pre-incubation: Add the cell suspension to the wells and pre-incubate for 15 minutes at 37°C.

  • Radiolabeling: Add 0.5 µCi of [14C]Leucine to each well.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Harvesting: Harvest the cells onto a filter mat and wash to remove unincorporated [14C]Leucine.

  • Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and has been used to assess the activity of benzoxaborole derivatives against anaerobic bacteria.[2]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains of interest

  • Appropriate growth medium (e.g., supplemented Brucella broth for anaerobes)

  • 96-well microtiter plates

  • Test compounds (serial dilutions)

  • Bacterial inoculum standardized to a specific concentration (e.g., ~1 x 106 CFU/ml)

  • Incubator with appropriate atmospheric conditions (e.g., anaerobic chamber)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard. Further dilute to achieve the final desired inoculum concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under the appropriate conditions (e.g., 37°C for 44-48 hours in an anaerobic chamber).

  • MIC Reading: After incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Quality Control: Include reference strains with known MIC values to ensure the validity of the assay.

Biophysical Screening: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for fragment screening as it can detect weak binding events and provide information on the binding site.

Objective: To identify binding of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride to a target protein and map the interaction site.

Protocol Outline (Protein-Observed 2D 1H-15N HSQC):

  • Protein Preparation: Express and purify the target protein with uniform 15N-labeling.

  • Sample Preparation: Prepare a solution of the 15N-labeled protein in a suitable NMR buffer.

  • Reference Spectrum: Acquire a 2D 1H-15N HSQC spectrum of the protein alone.

  • Fragment Addition: Add a stock solution of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride to the protein sample to a final concentration typically in the range of 100 µM to 1 mM.

  • Test Spectrum: Acquire a second 2D 1H-15N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum indicate binding of the fragment to the corresponding residues.

  • Binding Site Mapping: If backbone assignments for the protein are available, the perturbed residues can be mapped onto the protein's structure to identify the binding site.

Structural Elucidation: X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design.

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Protocol Outline (Crystal Soaking):

  • Protein Crystallization: Grow high-quality crystals of the target protein.

  • Soaking Solution Preparation: Prepare a solution containing the cryoprotectant and 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride at a high concentration (typically 1-10 mM).

  • Crystal Soaking: Transfer the protein crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-cooling: Remove the crystal from the soaking solution and flash-cool it in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data from the soaked crystal at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure of the protein-fragment complex using molecular replacement and subsequent refinement.

  • Analysis: Analyze the electron density maps to confirm the binding of the fragment and characterize its interactions with the protein.

Disclaimer: These protocols provide a general framework. Specific conditions such as buffer composition, incubation times, and compound concentrations should be optimized for each specific target and assay system.

References

Application Notes and Protocols for Developing Enzyme Inhibitors Using a 6-Aminobenzoxaborole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 6-aminobenzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors. This versatile scaffold, characterized by a boron atom integrated into a heterocyclic ring system, has been successfully employed to target a range of enzymes implicated in infectious diseases and other pathological conditions. The unique ability of the boron atom to form reversible covalent bonds with active site nucleophiles, such as the hydroxyl groups of serines or the diols of sugars, underpins the inhibitory mechanism of many compounds derived from this scaffold.

These application notes provide a comprehensive overview of the key enzyme targets for 6-aminobenzoxaborole-based inhibitors, detailed protocols for their evaluation, and a summary of their quantitative inhibitory data. The information presented herein is intended to guide researchers in the design, synthesis, and characterization of novel enzyme inhibitors based on this promising chemical scaffold.

Key Enzyme Targets and Mechanisms of Action

The 6-aminobenzoxaborole scaffold has been successfully utilized to develop inhibitors against several classes of enzymes, most notably:

  • Leucyl-tRNA Synthetase (LeuRS): A primary target for the development of antibacterial, antifungal, and antimalarial agents.[1][2] 6-Aminobenzoxaborole-based inhibitors of LeuRS typically function through a unique mechanism known as the oxaborole tRNA-trapping (OBORT) mechanism . In this process, the boron atom of the inhibitor forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the enzyme.[3][4] This stable adduct effectively traps the tRNA, preventing the completion of the aminoacylation cycle and leading to the inhibition of protein synthesis.[3]

  • β-Lactamases: These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. The boron atom in the 6-aminobenzoxaborole scaffold can act as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the active site of serine-β-lactamases, thereby inactivating the enzyme.[5][6]

  • Carbonic Anhydrases (CAs): These metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and cancer.[7] 6-Aminobenzoxaborole derivatives have been shown to inhibit CAs, with the boron atom likely interacting with the zinc-bound hydroxide in the enzyme's active site.[8]

Data Presentation

The following tables summarize the quantitative data for representative 6-aminobenzoxaborole-based enzyme inhibitors.

Table 1: Inhibitory Activity of LeuRS Inhibitors

CompoundTarget EnzymeOrganism/Cell LineAssay TypeIC50/MICReference
AN3365 (Epetraborole) Leucyl-tRNA SynthetaseEscherichia coliEnzyme InhibitionIC50: 0.31 µM[2]
EnterobacteriaceaeBroth MicrodilutionMIC50/90: 0.5/1 µg/ml[9][10]
Klebsiella pneumoniae (KPC-producing)Broth MicrodilutionMIC50/90: 1/2 µg/ml[9][10]
Pseudomonas aeruginosa (wild-type)Broth MicrodilutionMIC50/90: 2/8 µg/ml[9][10]
Acinetobacter baumannii (wild-type)Broth MicrodilutionMIC50/90: 2/8 µg/ml[9][10]
Stenotrophomonas maltophiliaBroth MicrodilutionMIC50/90: 2/4 µg/ml[9][10]
AN6426 Leucyl-tRNA SynthetasePlasmodium falciparum (W2 strain)Growth InhibitionIC50: 310 nM[1][11]
AN8432 Leucyl-tRNA SynthetasePlasmodium falciparum (W2 strain)Growth InhibitionIC50: 490 nM[1][11]

Table 2: Inhibitory Activity of β-Lactamase Inhibitors

CompoundTarget EnzymeAssay TypeKiReference
6-Aryloxy benzoxaborole 22 AmpC P99Enzyme InhibitionLow nanomolar range[6][12]
CMY-2Enzyme InhibitionLow nanomolar range[6][12]
Compound 10a AmpCEnzyme Inhibition140 nM[13]
Compound 5 KPC-2Enzyme Inhibition730 nM[13]

Table 3: Inhibitory Activity of Carbonic Anhydrase Inhibitors

CompoundTarget EnzymeAssay TypeIC50 (nM)Ki (nM)Reference
Acetazolamide (Control) hCA IEnzyme Inhibition985.8278.8 ± 44.3[5]
Compound 9 hCA IEnzyme Inhibition402.9316.7 ± 9.6[5]
Compound 13 hCA IEnzyme Inhibition-533.1 ± 187.8[5]

Mandatory Visualizations

OBORT_Mechanism cluster_LeuRS Leucyl-tRNA Synthetase (LeuRS) Editing Site LeuRS LeuRS Editing Site Adduct Stable Ternary Adduct (Inhibitor-tRNA_Leu-LeuRS) LeuRS->Adduct Forms covalent bond with Inhibitor and tRNA_Leu tRNA 3'-end of tRNA_Leu (with Ade76) tRNA->LeuRS Binds Inhibitor 6-Aminobenzoxaborole Inhibitor Inhibitor->LeuRS Enters Inhibition Inhibition of Protein Synthesis Adduct->Inhibition Leads to

Oxaborole tRNA-Trapping (OBORT) Mechanism.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays Enzyme_Assay Enzyme Inhibition Assay (e.g., LeuRS, β-Lactamase, CA) IC50_Ki Determine IC50 and Ki values Enzyme_Assay->IC50_Ki MIC_Assay Antimicrobial Susceptibility Testing (Broth Microdilution) IC50_Ki->MIC_Assay MIC_Value Determine Minimum Inhibitory Concentration (MIC) MIC_Assay->MIC_Value Macromolecular_Assay Macromolecular Synthesis Assay MIC_Value->Macromolecular_Assay Target_Validation Confirm Mechanism of Action Macromolecular_Assay->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization Start Synthesized 6-Aminobenzoxaborole Compound Start->Enzyme_Assay

General Experimental Workflow for Inhibitor Characterization.

Experimental Protocols

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This protocol is adapted from methods used to assess the inhibition of aminoacyl-tRNA synthetases.

Materials:

  • Purified LeuRS enzyme

  • tRNALeu

  • 14C-labeled Leucine

  • ATP

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • 6-aminobenzoxaborole inhibitor stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, tRNALeu, and 14C-leucine.

  • Inhibitor Addition: Add varying concentrations of the 6-aminobenzoxaborole inhibitor (or DMSO as a vehicle control) to the reaction mixtures.

  • Enzyme Addition and Incubation: Initiate the reaction by adding the purified LeuRS enzyme. Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes).

  • Reaction Quenching: Stop the reaction by adding ice-cold 10% TCA. This will precipitate the charged tRNA and other macromolecules.

  • Precipitate Collection: Incubate the tubes on ice for 30 minutes to ensure complete precipitation. Collect the precipitate by vacuum filtration onto glass fiber filters.

  • Washing: Wash the filters with cold 5% TCA to remove unincorporated 14C-leucine.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14][15]

β-Lactamase Inhibition Assay (Nitrocefin Assay)

This protocol utilizes the chromogenic substrate nitrocefin to measure β-lactamase activity.[16]

Materials:

  • Purified β-lactamase enzyme (e.g., AmpC, TEM-1)

  • Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)[17]

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • 6-aminobenzoxaborole inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of nitrocefin by diluting the stock solution in assay buffer to a final concentration of approximately 0.1 mg/mL.[17]

    • Prepare serial dilutions of the 6-aminobenzoxaborole inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the inhibitor dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add the purified β-lactamase enzyme to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the nitrocefin working solution to all wells.

  • Measurement: Immediately measure the absorbance at 490 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes using a microplate reader.[16]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 and/or Ki values by analyzing the dose-response or enzyme kinetics data.

Carbonic Anhydrase (CA) Inhibition Assay

This protocol is based on the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate.[7]

Materials:

  • Purified carbonic anhydrase (e.g., human CA I or II)

  • p-Nitrophenyl acetate (p-NPA) stock solution (e.g., 30 mM in acetonitrile or DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)[7]

  • 6-aminobenzoxaborole inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the inhibitor in assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add assay buffer.

    • Add the inhibitor dilutions. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add the CA enzyme solution to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

  • Measurement: Measure the absorbance at 400-405 nm in kinetic mode every 30 seconds for 10-20 minutes.[7]

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 values as described for the β-lactamase assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[18][19]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 6-aminobenzoxaborole inhibitor stock solution

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Inhibitor Dilution: Prepare two-fold serial dilutions of the 6-aminobenzoxaborole inhibitor in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.[19]

  • Inoculation: Inoculate each well of the microtiter plate containing the inhibitor dilutions with the standardized bacterial suspension. Include a growth control well (no inhibitor) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth.[19]

Macromolecular Synthesis Assay

This assay determines which cellular pathway (DNA, RNA, protein, or cell wall synthesis) is inhibited by the compound in whole bacterial cells.[20][21]

Materials:

  • Bacterial strain of interest

  • Growth medium (e.g., Tryptic Soy Broth)

  • Radiolabeled precursors: [3H]thymidine (for DNA), [3H]uridine (for RNA), [3H]leucine (for protein), and [14C]N-acetylglucosamine (for cell wall)

  • 6-aminobenzoxaborole inhibitor

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Bacterial Culture: Grow the bacterial culture to the mid-logarithmic phase.

  • Assay Setup: Aliquot the culture into separate tubes, each containing one of the radiolabeled precursors.

  • Inhibitor Addition: Add the 6-aminobenzoxaborole inhibitor at a concentration known to be effective (e.g., 4x MIC). Include a no-inhibitor control.

  • Incubation: Incubate the tubes at 37°C and take samples at various time points (e.g., 5, 10, 20, 30 minutes).

  • Precipitation: Add ice-cold TCA to each sample to precipitate the macromolecules.

  • Filtration and Washing: Collect the precipitate on glass fiber filters and wash with cold TCA.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the incorporated radioactivity over time for each precursor in the presence and absence of the inhibitor. A significant reduction in the incorporation of a specific precursor indicates inhibition of that particular macromolecular synthesis pathway.

References

Application of 6-Aminobenzoxaboroles in Anti-parasitic Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxaboroles, a class of boron-containing heterocyclic compounds, have emerged as a promising scaffold in the discovery of novel anti-parasitic agents.[1][2] Their unique mechanism of action, often involving the inhibition of essential parasite enzymes through the boron atom's ability to form stable covalent bonds with active site residues, offers a pathway to overcome existing drug resistance.[2][3] This document provides detailed application notes and experimental protocols for the utilization of 6-aminobenzoxaboroles and related benzoxaborole analogs in the discovery and development of drugs against a range of parasitic pathogens, including Plasmodium, Trypanosoma, Leishmania, and Cryptosporidium.

Key Compounds and Targets

Several 6-aminobenzoxaborole derivatives and other benzoxaboroles have demonstrated significant anti-parasitic activity. The primary molecular targets identified to date are the Cleavage and Polyadenylation Specificity Factor subunit 3 (CPSF3) and Leucyl-tRNA Synthetase (LeuRS).[1][2][4]

  • AN3661: A potent antimalarial benzoxaborole that targets the Plasmodium falciparum CPSF3 (PfCPSF3), an essential enzyme in pre-mRNA processing.[4][5][6]

  • AN13762: Another benzoxaborole with activity against apicomplexan parasites, also targeting CPSF3.[4][7]

  • Acoziborole (SCYX-7158/AN5568): An oxaborole-6-carboxamide that has shown remarkable efficacy in a single oral dose against African trypanosomiasis and is currently in clinical development.[8][9]

  • DNDI-6148: A preclinical candidate for the treatment of visceral leishmaniasis that acts through the inhibition of Leishmania CPSF3.[10]

  • AN6426 and AN8432: 3-aminomethyl benzoxaboroles that exhibit antimalarial activity by targeting the editing domain of P. falciparum LeuRS.[2][11]

  • AN2690: A benzoxaborole that inhibits Leishmania donovani growth by targeting LeuRS.[12]

  • AN7973: A 6-carboxamide benzoxaborole identified as a potent inhibitor of Cryptosporidium parvum and C. hominis.[13][14]

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize the quantitative data for the anti-parasitic activity of key benzoxaborole compounds.

Table 1: In Vitro Anti-parasitic Activity of Benzoxaboroles

CompoundParasiteAssay TypeIC50 / EC50 (nM)TargetReference(s)
AN3661 Plasmodium falciparum (Lab strains)Growth Inhibition32 (mean IC50)PfCPSF3[5][15]
Plasmodium falciparum (Field isolates)ex vivo Growth Inhibition64 (mean IC50)PfCPSF3[5][15]
AN13762 Plasmodium falciparumGrowth Inhibition-PfCPSF3[16]
AN6426 Plasmodium falciparum (W2 strain)Growth Inhibition310 (IC50)PfLeuRS[11]
Toxoplasma gondiiGrowth InhibitionMicromolar rangeTgLeuRS[17]
Cryptosporidium parvumGrowth InhibitionMicromolar rangeCpLeuRS[17]
AN8432 Plasmodium falciparum (W2 strain)Growth Inhibition490 (IC50)PfLeuRS[11]
AN2690 Leishmania donovani (promastigote)Growth Inhibition~2670 (EC50)LdLeuRS[12]
Leishmania donovani (amastigote)Growth Inhibition~2380 (EC50)LdLeuRS[12]
SCYX-6759 Trypanosoma bruceiGrowth Inhibition--[18]
DNDI-6148 Leishmania infantumIntramacrophage Assay-LmCPSF3[10]
Leishmania donovaniIntramacrophage Assay-LdCPSF3[10]
AN7973 Cryptosporidium parvumGrowth Inhibition130 - 430 (EC50)-[14]

Table 2: In Vivo Anti-parasitic Efficacy of Benzoxaboroles

CompoundParasiteAnimal ModelDoseEfficacyReference(s)
AN3661 Plasmodium bergheiMouse0.34 mg/kg (oral, once daily for 4 days)ED90[5][15]
Plasmodium falciparumMouse0.57 mg/kg (oral, once daily for 4 days)ED90[5][15]
AN6426 Plasmodium bergheiMouse7.4 mg/kg (oral, once daily for 4 days)ED90[11]
AN8432 Plasmodium bergheiMouse16.2 mg/kg (oral, once daily for 4 days)ED90[11]
AN3520 Trypanosoma bruceiMouse (Stage 1)2.5 - 10 mg/kg (oral, for 4 days)Cure[18]
Trypanosoma bruceiMouse (Stage 2)50 mg/kg (oral, twice daily for 7 days)Cure[18]
SCYX-6759 Trypanosoma bruceiMouse (Stage 2)50 mg/kg (oral, twice daily for 7 days)Cure[18]
AN7973 Cryptosporidium parvumMouse10 mg/kg (oral, once daily for 4 days)>90% reduction in shedding[14]
Mouse25 mg/kg (oral, once daily for 4 days)>99% reduction in shedding[14]

Experimental Protocols

Protocol 1: In Vitro Anti-plasmodial Growth Inhibition Assay (SYBR Green I-based)

This protocol is adapted for determining the 50% inhibitory concentration (IC50) of benzoxaborole compounds against Plasmodium falciparum.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)

  • Human red blood cells (RBCs), type O+

  • 96-well microtiter plates (black, clear bottom)

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I nucleic acid stain (10,000x concentrate in DMSO)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. The final DMSO concentration should be ≤ 0.2%. Include positive (e.g., chloroquine) and negative (vehicle control) controls.

  • Parasite Culture Preparation: Prepare a suspension of P. falciparum-infected RBCs at 1% parasitemia and 2% hematocrit in complete culture medium.

  • Incubation: Add 180 µL of the parasite suspension to each well of the compound-containing plate. Incubate for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer.

    • After incubation, carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the compound concentration using a non-linear regression model.

Protocol 2: In Vivo Efficacy Assessment in a Murine Malaria Model (P. berghei)

This protocol describes the evaluation of the in vivo efficacy of benzoxaboroles using the Plasmodium berghei infection model in mice.

Materials:

  • Female Swiss Webster or BALB/c mice (6-8 weeks old)

  • P. berghei (e.g., ANKA strain) infected donor mouse

  • Phosphate-buffered saline (PBS)

  • Test compound formulation (e.g., in 55% PEG 300, 25% propylene glycol, 20% water)

  • Oral gavage needles

  • Microscope, slides, and Giemsa stain

Procedure:

  • Infection: Infect mice intraperitoneally or intravenously with 1 x 10^6 P. berghei-infected RBCs.

  • Treatment:

    • Randomly assign mice to treatment and control groups.

    • Begin treatment 2-4 hours post-infection (for a 4-day suppressive test).

    • Administer the test compound orally by gavage once daily for four consecutive days. The control group receives the vehicle only. A positive control group treated with a known antimalarial (e.g., chloroquine) should be included.

  • Parasitemia Monitoring:

    • On day 4 post-infection (24 hours after the last dose), prepare thin blood smears from the tail vein of each mouse.

    • Stain the smears with Giemsa and determine the percentage of infected RBCs by light microscopy.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percent inhibition of parasite growth for each treatment group compared to the vehicle control group.

    • Calculate the ED90 (the dose required to suppress parasitemia by 90%) by plotting the percent inhibition against the log of the dose.

Protocol 3: In Vitro Anti-trypanosomal Viability Assay (Alamar Blue-based)

This protocol is for determining the EC50 of benzoxaboroles against Trypanosoma brucei bloodstream forms.

Materials:

  • T. brucei bloodstream form culture (e.g., Lister 427)

  • Complete HMI-9 medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Alamar Blue (resazurin) solution

  • Fluorescence plate reader (excitation: 530-560 nm, emission: 590 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in complete HMI-9 medium in a 96-well plate.

  • Parasite Seeding: Seed the wells with T. brucei at a density of 2 x 10^4 cells/mL in a final volume of 100 µL.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • Add 10 µL of Alamar Blue solution to each well.

    • Incubate for an additional 24 hours.

  • Fluorescence Reading: Measure the fluorescence.

  • Data Analysis: Calculate EC50 values by plotting the percentage of viability against the log of the compound concentration.

Protocol 4: In Vitro Anti-leishmanial Amastigote Assay

This protocol is for assessing the activity of benzoxaboroles against intracellular Leishmania donovani amastigotes in macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • L. donovani promastigotes (stationary phase)

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • Test compounds

  • Giemsa stain or a suitable viability dye (e.g., luciferase-expressing parasites)

Procedure:

  • Macrophage Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Infection: Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Wash the wells to remove extracellular promastigotes and add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate for 72 hours at 37°C.

  • Assessment of Infection:

    • Microscopy: Fix the cells, stain with Giemsa, and determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages.

    • Reporter Assay: If using luciferase-expressing parasites, lyse the cells and measure luminescence.

  • Data Analysis: Calculate the EC50, the concentration that reduces the parasite burden by 50%.

Visualizations

Signaling Pathway: Inhibition of Pre-mRNA Processing by AN3661

AN3661_Mechanism cluster_parasite Plasmodium falciparum Pre_mRNA Pre-mRNA PfCPSF3 PfCPSF3 (Cleavage and Polyadenylation Specificity Factor 3) Pre_mRNA->PfCPSF3 Processing Mature_mRNA Mature mRNA PfCPSF3->Mature_mRNA Cleavage & Polyadenylation Parasite_Death Parasite Death PfCPSF3->Parasite_Death Protein_Synthesis Protein Synthesis Mature_mRNA->Protein_Synthesis Parasite_Survival Parasite_Survival AN3661 AN3661 AN3661->PfCPSF3 Inhibition

Caption: Mechanism of action of AN3661 targeting PfCPSF3.

Experimental Workflow: In Vitro Anti-parasitic Drug Screening

Drug_Screening_Workflow Start Start: Compound Library Compound_Plating 1. Compound Plating (Serial Dilutions) Start->Compound_Plating Incubation 3. Co-incubation (48-72 hours) Compound_Plating->Incubation Parasite_Culture 2. Prepare Parasite Culture (e.g., P. falciparum, T. brucei) Parasite_Culture->Incubation Viability_Assay 4. Viability Assessment (e.g., SYBR Green, Alamar Blue) Incubation->Viability_Assay Data_Acquisition 5. Data Acquisition (Fluorescence/Luminescence Reading) Viability_Assay->Data_Acquisition Data_Analysis 6. Data Analysis (IC50/EC50 Determination) Data_Acquisition->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: General workflow for in vitro anti-parasitic drug screening.

Logical Relationship: Benzoxaborole Targets in Different Parasites

Benzoxaborole_Targets cluster_compounds Benzoxaborole Compounds cluster_targets Molecular Targets cluster_parasites Parasites Aminobenzoxaboroles 6-Aminobenzoxaboroles (e.g., AN3661) CPSF3 CPSF3 (mRNA Processing) Aminobenzoxaboroles->CPSF3 Other_Benzoxaboroles Other Benzoxaboroles (e.g., AN6426, AN2690) LeuRS LeuRS (Protein Synthesis) Other_Benzoxaboroles->LeuRS Plasmodium Plasmodium CPSF3->Plasmodium Trypanosoma Trypanosoma CPSF3->Trypanosoma Leishmania Leishmania CPSF3->Leishmania Apicomplexa Other Apicomplexa (Toxoplasma, Cryptosporidium) CPSF3->Apicomplexa LeuRS->Plasmodium LeuRS->Leishmania LeuRS->Apicomplexa

Caption: Targets of benzoxaboroles in various parasitic organisms.

References

Application Note: HPLC Purification of 6-Aminobenzo[c]oxaborol-1(3H)-ol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride is a member of the benzoxaborole class of compounds, which has garnered significant interest in medicinal chemistry due to a wide range of biological activities. As with many active pharmaceutical ingredients (APIs), ensuring the purity of these derivatives is critical for drug development and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the purification and analysis of such small molecules. This application note details a general reverse-phase HPLC (RP-HPLC) method for the purification of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride and its derivatives. RP-HPLC is particularly well-suited for this application due to its versatility in separating compounds with varying polarity.

Experimental Workflow

The overall workflow for the HPLC purification of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride derivatives involves several key stages, from initial sample preparation to the final analysis of purified fractions.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis start Crude Sample dissolve Dissolution in Mobile Phase start->dissolve filter Filtration (0.45 µm) dissolve->filter injection Sample Injection filter->injection separation C18 Reverse-Phase Column injection->separation detection UV Detection separation->detection fractionation Fraction Collection detection->fractionation pooling Fraction Pooling fractionation->pooling evaporation Solvent Evaporation pooling->evaporation purity_check Purity Analysis evaporation->purity_check end end purity_check->end Pure Compound

Caption: General workflow for the HPLC purification of benzoxaborole derivatives.

Materials and Methods

Instrumentation
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) is recommended for preparative scale purification. For analytical method development, a similar stationary phase in an analytical dimension column (e.g., 150 mm x 4.6 mm, 5 µm) should be used.

  • Software: Chromatography data acquisition and processing software.

Reagents and Solvents
  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized (DI) or Milli-Q water

  • Trifluoroacetic Acid (TFA): HPLC grade

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Diluent: 10% Acetonitrile in Water

Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC purification. These parameters may require optimization depending on the specific derivative being purified.

ParameterCondition
Column C18 Reverse-Phase (250 mm x 10 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile
Gradient 10-60% B over 20 minutes
Flow Rate 4.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 500 µL (dependent on sample concentration)

Results and Discussion

A hypothetical separation of a crude sample of a 6-Aminobenzo[c]oxaborol-1(3H)-ol derivative is presented below. The target compound elutes as a major peak, well-resolved from impurities.

Purity Analysis

The purity of the collected fractions should be assessed using an analytical HPLC method. The following table summarizes the expected quantitative data for a successful purification.

Sample IDRetention Time (min)Peak Area (%)Purity (%)
Crude Sample12.585.2~85%
Impurity 18.25.8-
Impurity 214.19.0-
Purified Sample12.5>99.5>99.5%

Detailed Experimental Protocol

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1 mL of TFA to 999 mL of DI water and mix thoroughly.

    • To prepare Mobile Phase B, add 1 mL of TFA to 999 mL of acetonitrile and mix thoroughly.

    • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser.

  • Sample Preparation:

    • Accurately weigh the crude 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride derivative.

    • Dissolve the sample in the sample diluent (10% Acetonitrile in Water) to a final concentration of approximately 5-10 mg/mL.

    • Vortex the sample until fully dissolved.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Equilibration:

    • Install the C18 reverse-phase column into the column oven.

    • Set the column temperature to 35 °C.

    • Purge the pump with both mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition (10% B) at a flow rate of 4.0 mL/min for at least 30 minutes, or until a stable baseline is observed on the detector.

  • Purification Run:

    • Set up the gradient profile as 10-60% B over 20 minutes.

    • Inject the filtered sample onto the column.

    • Monitor the separation at a wavelength of 254 nm.

    • Collect fractions corresponding to the main peak of interest.

  • Post-Purification Workup:

    • Analyze a small aliquot of each collected fraction using an analytical HPLC method to confirm purity.

    • Pool the fractions that meet the desired purity level.

    • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the experimental parameters and the desired outcome of high-purity compound.

logical_relationship cluster_input Input Parameters cluster_process Purification Process cluster_output Output & Analysis cluster_outcome Final Outcome crude_sample Crude Sample separation Chromatographic Separation crude_sample->separation hplc_method HPLC Method (Column, Mobile Phase, Gradient) hplc_method->separation fractions Collected Fractions separation->fractions purity_analysis Purity Analysis fractions->purity_analysis pure_compound High-Purity Compound (>99.5%) purity_analysis->pure_compound

Caption: Logical flow from input parameters to the final purified product.

Conclusion

The described reverse-phase HPLC method provides a reliable and efficient protocol for the purification of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride and its derivatives. The method can be adapted and optimized for various derivatives by adjusting the gradient, flow rate, and other chromatographic parameters. This protocol is intended to serve as a starting point for researchers and scientists in the field of drug development and medicinal chemistry.

Troubleshooting & Optimization

Technical Support Center: 6-Aminobenzoxaborole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 6-aminobenzoxaborole. The information is designed to address specific challenges encountered during experimental procedures and to offer solutions for improving reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 6-aminobenzoxaborole?

A1: The traditional synthesis of 6-aminobenzoxaborole involves the nitration of 1-hydroxy-2,1-benzoxaborolane followed by reduction. However, the nitration step is often problematic and difficult to scale up due to safety concerns, as well as the solubility and stability of the starting material in the nitration medium.[1] Subsequent reduction of the nitro group has also presented challenges, with older methods like the Clemmensen reduction being replaced by catalytic hydrogenation, which can have its own safety considerations with the use of hydrogen gas.[1]

Q2: Are there alternative synthetic routes that avoid the problematic nitration step?

A2: Yes, alternative multi-step synthetic routes have been developed to bypass the direct nitration of the benzoxaborole core. Two notable practical approaches start from inexpensive and readily available materials:

  • A five-step sequence beginning with 4-tolunitrile, which has an overall yield of 40%.[1]

  • A route starting from 2-methyl-5-nitroaniline, featuring a key borylation step and continuous flow hydrogenation, resulting in a 46% overall yield.[1]

Q3: How can I improve the yield of the amide formation from a nitrile intermediate in the 4-tolunitrile route?

A3: The conversion of the 6-cyano-1-hydroxy-2,1-benzoxaborolane intermediate to the corresponding amide can be low-yielding when using concentrated sulfuric acid (around 15%).[1] A significant improvement in yield can be achieved by using methanesulfonic acid (MsOH), which has been shown to provide the amide in a 75% yield.[1]

Q4: What are the advantages of using a continuous flow reactor for the hydrogenation step?

A4: Utilizing a continuous flow reactor for the reduction of the nitro group to an amine offers several advantages over batch processing. These include enhanced safety, reduced processing costs, and the potential for catalyst recyclability.[1] This method has been successfully applied to the synthesis of 6-aminobenzoxaborole from its nitro precursor.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in borylation of anilines Suboptimal reaction conditions, such as the acid source or additives.When performing a borylation of an aniline derivative, consider using HBr instead of HCl as the acid source. The addition of sodium acetate (NaOAc) as an additive has also been shown to improve yields. In one study, changing from HCl to HBr improved the yield of a boronate ester from 50% to 78%.[2]
Low yield in nitrile to amide conversion Use of harsh or unsuitable reagents like concentrated sulfuric acid.Employ methanesulfonic acid (MsOH) for the hydrolysis of the nitrile. This has been demonstrated to increase the yield of the amide to 75%, compared to 15% with concentrated H₂SO₄.[1]
Formation of aryl bromide byproduct during borylation Side reaction, especially when using copper bromide (CuBr) as a catalyst in scaled-up reactions.While catalytic CuBr can give good yields on a small scale, it may lead to significant aryl bromide formation upon scale-up. Using sodium acetate (NaOAc) as an additive instead has been shown to be more reliable for larger scale reactions.[2]
Difficulties with purification Presence of persistent impurities or challenging separation of the product.One of the developed alternative routes, starting from 2-methyl-5-nitroaniline, can produce 6-aminobenzoxaborole with >99 wt % purity without the need for column chromatography.[1] This route may be preferable if purification is a major concern.
Safety and scalability issues with nitration The inherent hazards and instability associated with nitrating 1-hydroxy-2,1-benzoxaborolane.It is highly recommended to adopt one of the alternative synthetic pathways that begin with already nitrated precursors, such as 2-methyl-5-nitroaniline or 4-nitrotoluene, to circumvent the direct and hazardous nitration of the benzoxaborole ring system.[1]

Experimental Protocols & Data

Optimized Borylation of an Aniline Precursor

This protocol describes the optimized conditions for the borylation of an aniline to form a key boronate ester intermediate.

Reaction Scheme: Aniline derivative → Boronate ester

Optimized Conditions:

  • Reagents: Aniline derivative, bis(pinacolato)diboron (B₂pin₂), sodium nitrite (NaNO₂), hydrobromic acid (HBr), sodium acetate (NaOAc).

  • Solvent: Methanol (MeOH)

  • Procedure: The aniline is diazotized with NaNO₂ in the presence of HBr, followed by the addition of B₂pin₂ and NaOAc.

  • Yield: Up to 78%[2]

Table of Borylation Condition Optimization:

EntryAcid (equiv.)B₂pin₂ (equiv.)Additive (equiv.)SolventYield (%)
1HCl (2.0)1.2-MeOH50
2HCl (2.0)2.0-MeOH52
3HCl (2.0)2.0NaOAc (2.0)MeOH57
4HBr (2.0)2.0NaOAc (2.0)MeOH78
5HBr (1.5)1.5NaOAc (1.5)MeOH47
6HBr (2.0)2.0CuBr (0.05)MeCN70

Data adapted from a study on the synthesis of amino- and hydroxymethyl benzoxaboroles.[2]

Continuous Flow Hydrogenation of 6-Nitrobenzoxaborole

This protocol outlines the reduction of 6-nitrobenzo[c][1][3]oxaborol-1(3H)-ol to 6-aminobenzoxaborole using a continuous flow reactor.

Reaction Scheme: 6-Nitrobenzoxaborole → 6-Aminobenzoxaborole

Optimized Conditions:

  • Reagents: 6-nitrobenzo[c][1][3]oxaborol-1(3H)-ol, ammonium formate (HCO₂NH₄) as a hydrogen source.

  • Catalyst: Palladium on carbon (Pd/C).

  • Solvent: Ethanol (EtOH).

  • Batch Yield: 70% at room temperature for 4 hours.[1]

  • Flow Procedure: A premixed solution of the nitro compound and ammonium formate in ethanol is pumped through a prepacked cartridge containing Pd/C.

Table of Flow Hydrogenation Parameters and Yield:

Reactor Volume (mL)Flow Rate (mL/min)Starting Material (g)Isolated Yield (%)Purity
10.1-81-
10.4-70-
31.55.091>99% HPLC

Data from a study on the practical synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane.[1]

Visualized Workflows

G cluster_0 Route 1: From 4-Tolunitrile cluster_1 Route 2: From 2-Methyl-5-nitroaniline A 4-Tolunitrile B 6-Cyano-1-hydroxy-2,1-benzoxaborolane A->B Multistep (70% overall) C Amide Intermediate B->C MsOH (75% yield) D 6-Aminobenzoxaborole C->D Hofmann Rearrangement E 2-Methyl-5-nitroaniline F Borylated Intermediate E->F Borylation G 6-Nitrobenzoxaborole F->G Cyclization H 6-Aminobenzoxaborole G->H Flow Hydrogenation (up to 91% yield)

Caption: Alternative synthetic routes to 6-aminobenzoxaborole.

G start Low Yield in Borylation Step q1 What acid source is being used? start->q1 hcl HCl q1->hcl hbr HBr q1->hbr solution1 Switch to HBr and add NaOAc. Yields can improve to ~78%. hcl->solution1 q2 Is an additive being used? hbr->q2 end Yield Improved solution1->end no_additive No q2->no_additive additive Yes q2->additive solution2 Add NaOAc as an additive. no_additive->solution2 additive->end solution2->end

Caption: Troubleshooting low yield in the borylation step.

References

Technical Support Center: Scale-Up of 6-Aminobenzoxaborole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 6-aminobenzoxaborole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of 6-aminobenzoxaborole synthesis, focusing on two practical and scalable routes that avoid the hazardous nitration of 1-hydroxy-2,1-benzoxaborolane.

Route 1: Synthesis starting from 4-Tolunitrile (via Hofmann Rearrangement)

Problem Potential Cause Troubleshooting Steps
Low yield in Hofmann rearrangement Incomplete reaction; Suboptimal temperature; Degradation of intermediate.- Ensure complete conversion of the amide to the N-bromoamide intermediate before initiating the rearrangement. - Optimize the reaction temperature; temperatures that are too high can lead to side reactions, while temperatures that are too low can result in an incomplete reaction. An optimal temperature of around 25°C has been identified to maximize yield.[1] - The isocyanate intermediate is reactive; ensure it is promptly converted to the desired amine without prolonged exposure to harsh conditions.[2][3]
Impurity formation Side reactions during rearrangement; Incomplete conversion of intermediates.- Analyze for common byproducts of the Hofmann rearrangement, such as ureas or unreacted N-bromoamide.[2] - Ensure the purity of the starting amide, as impurities can lead to side reactions. - Optimize work-up and purification steps. A non-chromatographic purification may be possible, simplifying the process.
Difficulty in scale-up Exothermic nature of the reaction; Handling of bromine at large scale.- Implement robust temperature control measures to manage the exothermicity of the reaction.[1] - Consider using alternative brominating agents that are safer to handle at scale, such as N-bromosuccinimide (NBS).[2] - For large-scale operations, a continuous flow setup for the Hofmann rearrangement can offer better temperature control and safety.

Route 2: Synthesis starting from 2-Methyl-5-nitroaniline (via Borylation and Hydrogenation)

Problem Potential Cause Troubleshooting Steps
Low yield in borylation of aniline Suboptimal reaction conditions; Protodeboronation (loss of the boron group).- Optimize the choice of diboron reagent. While B2pin2 is common, other reagents might offer better yields or cost-effectiveness.[1] - Control the reaction temperature. Borylation at 0°C has been shown to allow the product to precipitate, simplifying isolation and improving yield. Higher temperatures (e.g., 40°C) can lead to lower yields.[1] - The choice of acid can impact the reaction; sulfuric acid has been shown to provide a cleaner reaction profile compared to other acids.[1]
Formation of impurities during borylation Side reactions of the diazonium salt intermediate.- Ensure the diazonium salt is formed under controlled temperature (0°C) to minimize decomposition. - A messy reaction profile can occur with certain borylation conditions; careful optimization of reagents and temperature is crucial.[1]
Inefficient nitro group reduction Catalyst deactivation; Incomplete reaction in batch processing.- Continuous flow hydrogenation is recommended for scalability, safety, and efficiency.[1][4] - Optimize catalyst loading. A palladium on carbon (Pd/C) catalyst at a loading of 0.34 mol % has been shown to be effective. Lowering the catalyst loading may result in incomplete conversion.[1] - Ensure efficient hydrogen transfer. Ammonium formate can be used as a hydrogen source in the flow system.[1]
Purification challenges Removal of boron-containing byproducts; Isolation of the final product.- An extractive workup followed by trituration with a suitable solvent (e.g., methanol) can provide a non-chromatographic method for purifying the borylated intermediate to >97% purity.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the traditional nitration route for 6-aminobenzoxaborole synthesis challenging to scale up?

A1: The nitration of 1-hydroxy-2,1-benzoxaborolane is challenging and expensive to scale up primarily due to process safety concerns, poor solubility of the starting material in the nitration medium, and instability of the benzoxaborole ring under harsh nitrating conditions.[1][5] These factors can lead to inconsistent yields and the formation of impurities that are difficult to remove.

Q2: What are the main advantages of the alternative synthetic routes starting from 4-tolunitrile or 2-methyl-5-nitroaniline?

A2: Both alternative routes bypass the problematic nitration step.[1][5] The route starting from 4-tolunitrile utilizes a Hofmann rearrangement and provides a 40% overall yield.[1] The route beginning with 2-methyl-5-nitroaniline, which involves borylation and continuous flow hydrogenation, is considered more practical and scalable due to its mild operating conditions and simpler isolation processes, achieving an overall yield of 46%.[1][5]

Q3: What is a Hofmann rearrangement and why is it a key step in one of the scalable routes?

A3: The Hofmann rearrangement is a chemical reaction that converts a primary amide into a primary amine with one fewer carbon atom.[2][3] In the synthesis of 6-aminobenzoxaborole from 4-tolunitrile, the nitrile group is first converted to an amide, which then undergoes the Hofmann rearrangement to form the desired amino group.[1] This method avoids the direct introduction of a nitro group and its subsequent reduction.

Q4: What are the benefits of using continuous flow hydrogenation for the nitro group reduction?

A4: Continuous flow hydrogenation offers several advantages over traditional batch processing, especially for scale-up. These include enhanced safety by minimizing the accumulation of hazardous reagents, better temperature and pressure control, improved reaction efficiency, and the potential for catalyst recycling.[1][4][6] This makes it a more sustainable and cost-effective option for industrial production.

Q5: How can the purity of the borylated intermediate be ensured without column chromatography?

A5: A non-chromatographic purification method involving an extractive workup followed by trituration with a solvent like methanol has been shown to be effective.[1] This process can yield the desired borylated product with a purity of over 97%, making it suitable for large-scale production where column chromatography is often impractical.

Quantitative Data Summary

Table 1: Comparison of Scalable Synthetic Routes for 6-Aminobenzoxaborole

Parameter Route 1: From 4-Tolunitrile Route 2: From 2-Methyl-5-nitroaniline
Starting Material 4-Tolunitrile2-Methyl-5-nitroaniline
Key Steps Hofmann RearrangementBorylation of aniline, Continuous flow hydrogenation
Overall Yield 40%46%
Purity of Final Product >99 wt %>99 wt %
Purification Method Non-chromatographicNon-chromatographic
Scalability Advantages Avoids nitrationMilder conditions, facile isolation, continuous flow step

Table 2: Optimization of Borylation of 2-Methyl-5-nitroaniline

Entry Aniline (equiv) Diboron Reagent Acid Temperature (°C) Yield (%) Notes
12.0B2pin2HCl2556Chromatographic purification
21.2B2pin2HCl2556Extractive workup and trituration
31.2B2pin2HCl060Product precipitates, simple filtration
41.2B2pin2HCl40Low-
51.2B2pin2H2SO40HigherCleaner HPLC profile
Data synthesized from multiple entries in the source material for clarity.[1]

Experimental Protocols

Protocol 1: Synthesis of 6-Aminobenzoxaborole from 4-Tolunitrile (Five-Step Sequence)

This protocol provides a general overview. Specific reagent quantities and reaction times should be optimized for the desired scale.

  • Step 1: Conversion of 4-Tolunitrile to Amide. The nitrile group of 4-tolunitrile is hydrolyzed to a primary amide using standard methods.

  • Step 2: Hofmann Rearrangement. The resulting amide undergoes a Hofmann rearrangement using a suitable brominating agent (e.g., bromine or NBS) in the presence of a base (e.g., sodium hydroxide) to form the corresponding amine.

  • Step 3 & 4: Formation of the Benzoxaborole Ring. The intermediate from the previous step is converted to the benzoxaborole ring structure through a series of reactions, likely involving ortho-functionalization and cyclization.

  • Step 5: Final Conversion to 6-Aminobenzoxaborole. The final intermediate is converted to 6-amino-1-hydroxy-2,1-benzoxaborolane. The overall yield for this five-step process is approximately 40%.[1]

Protocol 2: Synthesis of 6-Aminobenzoxaborole from 2-Methyl-5-nitroaniline (Scalable Route)

  • Step 1: Borylation of 2-Methyl-5-nitroaniline.

    • Dissolve 2-methyl-5-nitroaniline in a suitable solvent.

    • Cool the solution to 0°C.

    • Add sulfuric acid, followed by the dropwise addition of a solution of sodium nitrite to form the diazonium salt.

    • Add a solution of the diboron reagent (e.g., B2pin2) to the reaction mixture while maintaining the temperature at 0°C.

    • Stir for several hours. The product is expected to precipitate.

    • Isolate the solid product by filtration and wash with a cold solvent. The product can be further purified by trituration with methanol.

  • Step 2: Continuous Flow Hydrogenation of the Nitro Group.

    • Prepare a solution of the nitro-containing intermediate and a hydrogen source (e.g., ammonium formate) in a suitable solvent (e.g., ethanol).

    • Pack a flow reactor with a Pd/C catalyst.

    • Pump the solution through the heated reactor at a controlled flow rate.

    • Collect the product stream and remove the solvent under reduced pressure to obtain the final product, 6-amino-1-hydroxy-2,1-benzoxaborolane. This process has been demonstrated to be scalable and provides a high yield.[1]

Visualizations

experimental_workflow_route1 start 4-Tolunitrile step1 Amide Formation start->step1 step2 Hofmann Rearrangement step1->step2 step3 Intermediate Processing step2->step3 step4 Benzoxaborole Ring Formation step3->step4 end 6-Aminobenzoxaborole step4->end

Caption: Workflow for Route 1 from 4-Tolunitrile.

experimental_workflow_route2 start 2-Methyl-5-nitroaniline step1 Borylation of Aniline start->step1 step2 Continuous Flow Hydrogenation step1->step2 end 6-Aminobenzoxaborole step2->end

Caption: Workflow for the more scalable Route 2.

References

Technical Support Center: Derivatization of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when derivatizing the amino group of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride?

The primary challenges in derivatizing the 6-amino group stem from the bifunctional nature of the molecule. The presence of the nucleophilic amino group and the Lewis acidic boronic acid moiety, which exists in equilibrium with its cyclic boronate ester form (the benzoxaborole), can lead to a variety of side reactions. Key challenges include:

  • Chemoselectivity: Achieving selective derivatization of the amino group without undesired reactions at the benzoxaborole hydroxyl group.

  • Over-reaction: In the case of alkylation, poly-alkylation of the amino group can occur.

  • Stability of the Benzoxaborole Ring: The benzoxaborole core can be sensitive to certain reaction conditions, potentially leading to decomposition or undesired complex formation.

  • Purification: Separating the desired product from starting materials, reagents, and side products can be challenging due to similar polarities.

Q2: Is it necessary to protect the benzoxaborole hydroxyl group before derivatizing the amino group?

Protection of the benzoxaborole hydroxyl group is often recommended, especially for reactions that are sensitive to free hydroxyl groups or employ harsh reagents. The decision to use a protecting group depends on the specific derivatization reaction.

  • Acylation/Sulfonylation: For reactions with highly reactive acylating or sulfonylating agents, protection can prevent O-acylation or O-sulfonylation.

  • Alkylation: Protecting the hydroxyl group can prevent O-alkylation, which can be a significant side reaction.

Several protecting groups for benzoxaboroles have been reported, which can improve solubility in organic solvents and allow for a broader range of reaction conditions.[1][2][3][4]

Q3: What types of side reactions can be expected during N-acylation?

During N-acylation with reagents like acyl chlorides or anhydrides, the following side reactions are possible:

  • O-Acylation: The hydroxyl group of the benzoxaborole can be acylated, leading to an ester byproduct. This is more likely with highly reactive acylating agents and in the absence of a suitable base or with a base that also acts as an acylation catalyst.

  • Di-acylation: In some instances, both the amino and hydroxyl groups can be acylated.

  • Reaction with the Boron Atom: The Lewis acidic boron atom can interact with nucleophilic reagents or bases, potentially leading to complex formation or affecting the reactivity of the molecule.

Q4: What are the potential side reactions during N-alkylation?

N-alkylation of the 6-amino group can be complicated by:

  • Over-alkylation: The primary amine can be converted to a secondary or even a tertiary amine if an excess of the alkylating agent is used or if the reaction conditions are not carefully controlled.[5]

  • O-Alkylation: The benzoxaborole hydroxyl group can be alkylated, forming an ether linkage.

  • Quaternization: If a tertiary amine is formed, it can be further alkylated to a quaternary ammonium salt.

Q5: How can I purify the derivatized product effectively?

Purification strategies will depend on the properties of the desired product and the impurities. Common techniques include:

  • Crystallization: If the product is a stable solid with good crystallinity, this can be a highly effective method for purification.

  • Column Chromatography: Silica gel chromatography is frequently used. The choice of eluent system is critical to achieve good separation. A gradient elution may be necessary.

  • Preparative HPLC: For challenging separations or to achieve high purity, preparative HPLC can be employed.

Troubleshooting Guides

N-Acylation Side Reactions
Observed Issue Potential Cause Troubleshooting Steps
Low yield of N-acylated product, presence of a less polar byproduct. O-acylation of the benzoxaborole hydroxyl group.1. Use a milder acylating agent (e.g., an activated ester instead of an acyl chloride).2. Employ a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to scavenge the acid byproduct without promoting O-acylation.3. Protect the benzoxaborole hydroxyl group prior to acylation.[1][2][3][4]
Multiple products observed, including a highly non-polar species. Di-acylation of both the amino and hydroxyl groups.1. Use stoichiometric amounts of the acylating agent.2. Add the acylating agent slowly to the reaction mixture at a low temperature to control reactivity.3. Protect the hydroxyl group.
Complex reaction mixture, difficulty in isolating the desired product. Decomposition of the starting material or product.1. Ensure inert reaction conditions (e.g., under nitrogen or argon).2. Use milder reaction temperatures.3. Screen different solvents to improve solubility and stability.
N-Sulfonylation Side Reactions
Observed Issue Potential Cause Troubleshooting Steps
Significant amount of starting material remaining after the reaction. Insufficient reactivity of the sulfonylating agent or deactivation of the amine.1. Use a more reactive sulfonylating agent (e.g., sulfonyl chloride vs. sulfonyl anhydride).2. Ensure the use of a suitable base (e.g., pyridine, triethylamine) to activate the amine and neutralize the generated acid.3. Increase the reaction temperature cautiously.
Formation of a byproduct with a similar polarity to the desired product. O-sulfonylation of the benzoxaborole hydroxyl group.1. Protect the benzoxaborole hydroxyl group before sulfonylation.2. Optimize the base and reaction conditions to favor N-sulfonylation.
N-Alkylation Side Reactions
Observed Issue Potential Cause Troubleshooting Steps
A mixture of mono-, di-, and sometimes tri-alkylated products. Over-alkylation of the amino group.1. Use a stoichiometric amount or a slight excess of the alkylating agent.2. Employ a bulky protecting group on the nitrogen that can be removed after mono-alkylation.3. Consider reductive amination as an alternative for mono-alkylation.
Presence of a non-polar byproduct. O-alkylation of the benzoxaborole hydroxyl group.1. Protect the hydroxyl group before alkylation.[1][2][3][4]2. Use reaction conditions that favor N-alkylation (e.g., aprotic solvents).
Formation of a water-soluble byproduct that is difficult to extract. Quaternization of the amino group.1. Strictly control the stoichiometry of the alkylating agent.2. Monitor the reaction closely by TLC or LC-MS to stop it before significant quaternization occurs.

Experimental Protocols

General Protocol for N-Acylation of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride

  • Starting Material Preparation: Dissolve 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or DMF).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents), to neutralize the hydrochloride salt and the acid generated during the reaction.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C. Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1-1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_derivatization Derivatization Options cluster_issues Potential Side Reactions cluster_solution Troubleshooting Start 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride Acylation N-Acylation Start->Acylation Sulfonylation N-Sulfonylation Start->Sulfonylation Alkylation N-Alkylation Start->Alkylation O_Acylation O-Acylation Acylation->O_Acylation Over_Alkylation Over-alkylation Alkylation->Over_Alkylation O_Alkylation O-Alkylation Alkylation->O_Alkylation Protection Protect Hydroxyl Group O_Acylation->Protection Stoichiometry Control Stoichiometry Over_Alkylation->Stoichiometry O_Alkylation->Protection

Caption: A logical workflow for the derivatization of 6-Aminobenzo[c]oxaborol-1(3H)-ol hydrochloride, highlighting potential side reactions and corresponding troubleshooting strategies.

Acylation_Pathway cluster_reactants Reactants cluster_products Products Reactant 6-Aminobenzoxaborole Desired_Product N-Acylated Product Reactant->Desired_Product N-Acylation (Desired Pathway) Side_Product O-Acylated Byproduct Reactant->Side_Product O-Acylation (Side Reaction) Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Desired_Product Acyl_Chloride->Side_Product

Caption: Reaction pathways for the N-acylation of 6-Aminobenzoxaborole, illustrating the desired reaction and a common side reaction.

References

Technical Support Center: Purification Strategies for Polar Benzoxaborole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polar benzoxaborole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar benzoxaborole compounds?

A1: The primary challenges stem from their polarity and the presence of the boron moiety. High polarity can lead to poor retention on traditional reverse-phase (RP) columns and strong, sometimes irreversible, binding to normal-phase (NP) silica gel.[1] Additionally, the vacant p-orbital on the boron atom can interact with silica silanols, leading to peak tailing.[2] There is also a risk of deboronation (cleavage of the C-B bond) under certain conditions, particularly with oxidative instability.[3][4]

Q2: Which chromatographic technique is the best starting point for purifying a novel polar benzoxaborole?

A2: For moderately polar benzoxaboroles, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile starting point due to its wide applicability.[5] For highly polar analogs that are poorly retained in RP, Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC) are excellent alternatives.[6][7] HILIC is particularly well-suited for water-soluble compounds that do not retain on C18 columns.[6]

Q3: Can I use normal-phase chromatography on silica gel for polar benzoxaboroles?

A3: Yes, normal-phase chromatography is a viable option, and many benzoxaborole purifications are reported using silica gel.[8] However, strong retention can be an issue for highly polar compounds, requiring highly polar mobile phases (e.g., methanol in dichloromethane), which can lead to poor resolution.[9] Streaking is also a common problem due to the interaction of the benzoxaborole with acidic silanol groups on the silica surface.[10]

Q4: Is deboronation a significant risk during purification?

A4: While benzoxaboroles are generally more stable than their corresponding boronic acids, deboronation can occur, especially under oxidative conditions.[3][4] It is crucial to use high-purity solvents and avoid prolonged exposure to oxidizing agents. The stability of benzoxaboroles on silica gel is generally considered good, allowing for chromatographic purification.[11]

Q5: When should I consider recrystallization for purifying my polar benzoxaborole?

A5: Recrystallization is an excellent and often preferred method for final purification, especially for crystalline solids, as it can yield highly pure material and is scalable.[12] It is particularly useful if you have a compound that is prone to degradation on silica gel or if you need to remove impurities that are difficult to separate chromatographically. A successful recrystallization depends heavily on finding a suitable solvent system where the compound has high solubility in the hot solvent and low solubility in the cold solvent.[10]

Troubleshooting Guides

Chromatography Troubleshooting

Issue 1: Poor retention of the polar benzoxaborole compound in Reverse-Phase HPLC.

This is a common issue for highly polar molecules on non-polar stationary phases like C18.

G cluster_solutions Solutions start Poor Retention in RP-HPLC q1 Is your compound highly polar and water-soluble? start->q1 s1 Switch to a more polar RP column (e.g., polar-embedded or polar-endcapped).[13] q1->s1 Yes s2 Use a highly aqueous mobile phase (up to 100% aqueous).[13] q1->s2 Yes s3 Consider HILIC or Mixed-Mode Chromatography.[6][7] q1->s3 Yes

Issue 2: The benzoxaborole compound is streaking or showing severe peak tailing on a silica gel column.

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For benzoxaboroles, this can be due to interactions with acidic silanol groups on the silica surface.[2]

G cluster_solutions Solutions start Peak Tailing/Streaking on Silica Gel q1 Is your compound basic? start->q1 q2 Is your compound acidic? start->q2 s3 Use a deactivated silica gel or an alternative stationary phase like alumina.[14] start->s3 General s4 Lower the sample load on the column.[6] start->s4 General s1 Add a basic modifier to the mobile phase (e.g., 0.1-2.0% triethylamine or ammonia in methanol).[10] q1->s1 Yes s2 Add an acidic modifier to the mobile phase (e.g., 0.1-2.0% acetic or formic acid).[10] q2->s2 Yes

Issue 3: The polar benzoxaborole compound elutes at the solvent front in RP-HPLC and is irreversibly retained on normal-phase silica.

This "in-between" polarity is a classic challenge that can be addressed with alternative chromatographic modes.

G cluster_solutions Recommended Strategies start Compound elutes at solvent front in RP AND is retained in NP s1 Utilize Hydrophilic Interaction Liquid Chromatography (HILIC).[9] start->s1 s2 Employ Mixed-Mode Chromatography (MMC).[7] start->s2

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Benzoxaborole Purification

TechniqueStationary PhaseMobile PhaseAdvantages for Polar BenzoxaborolesDisadvantages for Polar Benzoxaboroles
Reverse-Phase (RP) Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Good for moderately polar compounds; versatile.[5]Poor retention of highly polar compounds.[13]
Normal-Phase (NP) Polar (e.g., Silica)Non-polar (e.g., Hexane/Ethyl Acetate)Effective for some analogs; well-established.[8]Strong retention and peak tailing for highly polar compounds.[10]
HILIC Polar (e.g., Silica, Amide)Polar aprotic/water mixture (e.g., Acetonitrile/Water)Excellent retention for highly polar, water-soluble compounds.[6]Requires careful method development and equilibration.[13]
Mixed-Mode (MMC) Combines RP/IEX or HILIC/IEXPolar (tunable)Excellent selectivity by utilizing multiple interaction modes.[7]Can be complex to develop methods.

Table 2: Recommended Recrystallization Solvent Systems for Polar Compounds

Solvent ClassExample Solvents / MixturesComments
Alcohols Ethanol, Methanol, IsopropanolGood for compounds with hydrogen bonding capabilities. Often used in combination with water.[14]
Ketones AcetoneA good polar solvent, but its low boiling point can be a drawback.[15]
Esters Ethyl AcetateA moderately polar solvent often used in combination with non-polar anti-solvents like hexane.[14]
Water WaterAn excellent solvent for highly polar compounds, especially salts.[14]
Mixed Systems Ethanol/Water, Acetone/Hexane, Ethyl Acetate/HexaneUsing a solvent/anti-solvent pair is a powerful way to achieve optimal solubility for recrystallization.[14][16]

Experimental Protocols

Protocol 1: General Method for HILIC Purification

This protocol provides a starting point for developing a HILIC method for a polar benzoxaborole.

  • Column Selection: Start with a bare silica or an amide-bonded silica column.[17]

  • Mobile Phase Preparation:

    • Solvent A: Water with a buffer (e.g., 10 mM ammonium formate, pH 3).

    • Solvent B: Acetonitrile.

  • Sample Preparation: Dissolve the sample in a solvent with a high organic content, ideally the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water), to ensure good peak shape.[18]

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 95% B).

    • Run a linear gradient to increase the aqueous component (e.g., to 50% B) over 10-15 minutes.

    • Hold at the final conditions for a few minutes before returning to the initial conditions.

  • Equilibration: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs to ensure reproducibility.[13]

Protocol 2: Mitigating Peak Tailing in Normal-Phase Chromatography

This protocol is for purifying a polar benzoxaborole that exhibits peak tailing on a standard silica gel column.

  • Mobile Phase Modification:

    • If your compound has basic functional groups, add 0.1-1% triethylamine to your mobile phase (e.g., ethyl acetate/hexane).[19]

    • If your compound is acidic, add 0.1-1% acetic acid to the mobile phase.[10]

  • Stationary Phase Deactivation:

    • Prepare a slurry of silica gel in your chosen mobile phase containing the modifier (e.g., triethylamine).

    • Pack the column with the slurry.

    • Flush the column with several column volumes of the modified mobile phase before loading your sample.[19]

  • Sample Loading: Dissolve your sample in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column.

  • Elution: Run the chromatography as usual with the modified mobile phase.

Protocol 3: Screening for a Recrystallization Solvent

This protocol outlines a systematic approach to finding a suitable solvent for recrystallization.

  • Small-Scale Testing: Place a small amount of your crude polar benzoxaborole (a few milligrams) into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent from Table 2 dropwise at room temperature until the solid dissolves or it is clear it is insoluble.

  • Heating: If the solid is insoluble at room temperature, gently heat the test tube. If the solid dissolves, you may have a potential solvent.

  • Cooling: Allow the test tubes where the solid dissolved upon heating to cool slowly to room temperature, and then in an ice bath.

  • Observation: The ideal solvent is one in which the compound is sparingly soluble at room temperature, fully soluble when hot, and forms abundant crystals upon cooling.[15] If no single solvent works, try solvent pairs by dissolving the compound in a small amount of a "good" hot solvent and adding a "bad" (anti-solvent) dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.[16]

References

Technical Support Center: Synthesis and Handling of Oxaborole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxaborole rings. The information provided aims to help prevent degradation of this important pharmacophore during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: My oxaborole-containing compound appears to be degrading during my reaction. What are the common degradation pathways?

A1: The oxaborole ring, particularly the benzoxaborole system, is generally robust; however, it can be susceptible to two primary degradation pathways during synthesis:

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid moiety with a hydrogen atom. This undesired side reaction is often observed in the presence of strong acids or bases and can be accelerated depending on the electronic properties of the aromatic ring.[1][2][3] Highly electron-deficient boronic acids tend to undergo protodeboronation more rapidly.[1]

  • Oxidative Deboronation: In the presence of oxidizing agents, the carbon-boron bond can be cleaved to form a hydroxyl group.[2] This is a significant consideration when choosing reagents for your synthetic steps.

Q2: I am performing a reaction that is sensitive to the Lewis acidic boron center of the oxaborole. How can I protect the ring?

A2: Protecting the oxaborole ring is a common strategy to prevent undesired side reactions. The vacant p-orbital on the boron atom is key to its reactivity and can be temporarily blocked using protecting groups. Several protecting groups have been developed for benzoxaboroles, forming stable complexes that can withstand various reaction conditions. Some examples include:

  • 1-Dimethylamino-8-methylaminonaphthalene

  • 3-(N,N-dimethylamino)-1-propanol

  • N-methylsalicylidenimine

  • 2-[1-(methylimino)ethyl]phenol

These protecting groups can improve organic solubility and allow for reactions that would otherwise be incompatible with the free oxaborole moiety.[4]

Q3: My protected benzoxaborole seems unstable under my reaction conditions. What are the limitations of common protecting groups?

A3: While protecting groups enhance the stability of the oxaborole ring, they have limitations. For example, complexes formed with diaminonaphthalene-based protecting groups are highly stable under basic conditions and to strong reducing agents like LiAlH₄, but they are not compatible with oxidative conditions due to the electron-rich nature of the protecting group itself. Trifluoroboronate salts are highly stable but are often incompatible with chromatographic purification. It is crucial to select a protecting group that is compatible with your specific reaction conditions.

Q4: How do I remove the protecting group from my oxaborole compound after my desired transformation?

A4: Deprotection strategies depend on the specific protecting group used. Generally, many protecting groups for benzoxaboroles are designed to be cleaved under mild aqueous acidic conditions. For instance, zwitterionic benzoxaborole complexes can often be deprotected with a simple aqueous workup or mild aqueous acid, allowing for chromatography-free isolation of the final product in high yields.[4]

Q5: I am having trouble purifying my oxaborole-containing compound by flash chromatography. What are some common issues and solutions?

A5: Purification of oxaborole derivatives by flash chromatography can be challenging due to the polarity and potential instability of the compounds on silica gel. Here are some troubleshooting tips:

  • Compound Streaking or Decomposition on Silica: If you suspect your compound is acid-sensitive, you can deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.

  • Poor Solubility for Loading: If your compound is not soluble in the initial chromatography solvent, you can use a "dry loading" technique. Dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent under vacuum, and then load the resulting free-flowing powder onto the column.[5]

  • Difficult Separations: For challenging separations, employing a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve resolution.

Oxaborole Ring Stability and Compatibility

The following table summarizes the general stability of the benzoxaborole ring under various conditions. It is important to note that stability can be highly dependent on the specific substitution pattern of the molecule.

Condition/Reagent CategoryStability/CompatibilityNotes
pH
Neutral (aqueous)Generally StableBenzoxaboroles exist in a dynamic equilibrium, strongly favoring the closed cyclic form over the open boronic acid form.[6][7]
Acidic (aqueous)Moderate to LowRisk of protodeboronation, especially with strong acids. The rate is pH-dependent.[3][6]
Basic (aqueous)Moderate to LowRisk of protodeboronation, which can be accelerated under basic conditions.[3]
Temperature
Ambient TemperatureGenerally StableMost benzoxaboroles are stable at room temperature.
Elevated TemperaturesVariesThermal stability is compound-specific. Thermal analysis techniques like TGA and DSC can be used to determine decomposition temperatures.[8][9][10]
Common Reagents
Oxidizing AgentsLowSusceptible to oxidative deboronation.[2] Benzoxaborolones show significantly higher stability towards oxidation.[1]
Reducing Agents (e.g., NaBH₄, H₂/Pd)Generally StableThe oxaborole ring is typically stable to common reducing agents.
Strong Reducing Agents (e.g., LiAlH₄)Stable (when protected)Protected benzoxaboroles have been shown to be stable to LiAlH₄.
Organometallic Reagents (e.g., Grignard, Organolithiums)Unstable (unprotected)The Lewis acidic boron and the acidic hydroxyl group will react with these reagents. Protection is required.
Palladium Catalysts (e.g., for cross-coupling)Stable (when protected)Protecting the oxaborole moiety is often necessary to prevent interference with the catalytic cycle.

Experimental Protocols

Protocol 1: General Synthesis of a Substituted Benzoxaborole (Tavaborole Synthesis Analogue)

This protocol is a generalized procedure based on synthetic routes for Tavaborole.

Step 1: Bromination

  • To a solution of the starting substituted 2-methylphenylboronic acid in an appropriate solvent (e.g., methylene dichloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, and wash with an aqueous solution of sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Cyclization

  • The crude brominated intermediate can be cyclized by treatment with an acid.[11] This can be achieved by dissolving the intermediate in a suitable solvent and adding an acid like hydrochloric acid.

  • Stir the reaction mixture at room temperature until cyclization is complete (monitor by TLC or LC-MS).

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.[4][11]

  • Alternatively, flash column chromatography can be employed.

Protocol 2: Protection of a Benzoxaborole with 1-Dimethylamino-8-methylaminonaphthalene

Protection Step:

  • Dissolve the benzoxaborole derivative and 1-dimethylamino-8-methylaminonaphthalene in a suitable solvent such as toluene.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting protected benzoxaborole complex can often be purified by flash chromatography.

Deprotection Step:

  • The protecting group is readily cleaved under aqueous acidic conditions.

  • Dissolve the protected benzoxaborole in a solvent mixture such as THF/aqueous acetic acid.

  • Stir the solution at room temperature, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, the free benzoxaborole can be isolated by extraction and purified as needed.

Visualizing Degradation and Synthetic Workflows

Degradation Pathways of the Oxaborole Ring

DegradationPathways cluster_protodeboronation Protodeboronation cluster_oxidation Oxidative Deboronation cluster_ring_opening Ring-Opening Equilibrium Oxaborole Oxaborole Ring Protodeboronation_Product Aryl Methane Derivative (C-B bond cleaved) Oxaborole->Protodeboronation_Product H+ (Acidic) or OH- (Basic) Conditions Oxidative_Product Phenol Derivative (C-B bond oxidized) Oxaborole->Oxidative_Product Oxidizing Agent (e.g., H2O2) Open_Form Open-Chain Boronic Acid Oxaborole->Open_Form H2O (equilibrium)

Caption: Major degradation and equilibrium pathways for the oxaborole ring.

General Synthetic Workflow with Protection/Deprotection

SyntheticWorkflow Start Starting Benzoxaborole Protection Protection Step (e.g., with 1-dimethylamino- 8-methylaminonaphthalene) Start->Protection Protected Protected Benzoxaborole Protection->Protected Purification1 Purification Protection->Purification1 Reaction Desired Synthetic Transformation (e.g., Cross-Coupling, Reduction) Protected->Reaction Protected_Product Protected Product Reaction->Protected_Product Deprotection Deprotection Step (e.g., mild aqueous acid) Protected_Product->Deprotection Final_Product Final Product Deprotection->Final_Product Purification2 Purification Deprotection->Purification2

References

troubleshooting poor solubility of benzoxaborole derivatives in assay buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with benzoxaborole derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my benzoxaborole derivative precipitating in my aqueous assay buffer?

A1: Poor aqueous solubility can be a challenge with some benzoxaborole derivatives, despite them generally having better water solubility than their parent phenylboronic acids.[1][2] Precipitation in aqueous buffers like Phosphate-Buffered Saline (PBS) is often due to a combination of factors:

  • Intrinsic Physicochemical Properties: The inherent lipophilicity or high melting point of the specific derivative can limit its interaction with water molecules.[3] While the benzoxaborole scaffold itself is relatively stable and water-soluble, substituents on the ring can significantly decrease solubility.[2][4][5]

  • pH and pKa Relationship: Benzoxaboroles are Lewis acids with pKa values typically around 7.[1][6] If the pH of your assay buffer is close to the compound's pKa, the compound will exist as a mixture of its more soluble ionized (boronate) form and its less soluble neutral (boronic acid) form, which can lead to precipitation.

  • Co-solvent Shock: When a concentrated stock solution of the compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution. This is a common issue known as "co-solvent shock."

  • Buffer Composition: Certain ions in the buffer might interact with the compound, leading to the formation of insoluble salts (the "common ion effect").[7]

Q2: What are the first steps I should take to troubleshoot compound precipitation?

A2: A systematic approach is crucial. Start by identifying the root cause of the precipitation.

First, verify the integrity of your stock solution. Ensure that the compound is fully dissolved in your organic solvent (e.g., DMSO) and that no crystallization has occurred after freeze-thaw cycles.[8]

Next, determine the kinetic solubility of your compound in the specific assay buffer you are using. This will establish the maximum concentration your buffer can tolerate under your experimental conditions. A simple nephelometric assay can provide this information quickly.

Finally, consider the relationship between the buffer pH and your compound's pKa. If your compound is ionizable, ensuring the buffer pH is at least 1-2 units away from the pKa will help maintain it in its more soluble, ionized state.[7]

Below is a general troubleshooting workflow to guide your efforts.

G A Precipitation Observed in Assay B Verify Stock Solution Integrity (Visual Inspection, Centrifugation) A->B C Is Stock Solution Clear? B->C D Re-dissolve Stock (Vortex, Gentle Warming) C->D No E Determine Kinetic Solubility in Assay Buffer C->E Yes D->B F Is Assay [C] > Kinetic Solubility? E->F G Lower Final Assay Concentration F->G Yes H Optimize Formulation Strategy F->H No L Re-evaluate Assay Performance G->L I pH Adjustment (Buffer pH vs. Compound pKa) H->I J Add Co-solvent (e.g., DMSO, Ethanol) H->J K Use Excipients (e.g., Cyclodextrins, Surfactants) H->K I->L J->L K->L G cluster_0 Poorly Soluble Compound cluster_1 Solubilization Mechanism cluster_2 Soluble Complex B Benzoxaborole C Hydrophilic Exterior Hydrophobic Cavity B->C:f1 Encapsulation D Water Soluble Complex C->D Formation

References

Technical Support Center: Deprotection Strategies for Benzoxaborole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting advice for the deprotection of benzoxaborole intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the boronic acid moiety in benzoxaborole intermediates?

A1: The most frequently used protecting groups for benzoxaboroles, similar to other boronic acids, are esters that mask the Lewis acidic boron center.[1] Key examples include:

  • Pinacol Esters: These are very popular due to their stability in various reaction conditions and compatibility with column chromatography.[2] However, their high stability can sometimes make deprotection challenging.[2]

  • N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are exceptionally stable to a wide range of conditions, including anhydrous cross-coupling reactions, but can be readily deprotected under basic aqueous conditions.[2][3]

  • Diethanolamine (DEA) Adducts: These are often not used as primary protecting groups but as intermediates in a two-step deprotection of pinacol esters.[4][5]

  • 1,8-Diaminonaphthalene (dan) Amides: These form very stable complexes due to intramolecular coordination of nitrogen lone pairs to the boron atom, reducing its reactivity.[2]

  • Custom Divalent Groups: Specific protecting groups, such as 1-dimethylamino-8-methylaminonaphthalene, have been designed for benzoxaboroles to create stable, charge-neutral complexes that can be cleaved under mild aqueous acid.[6][7]

Q2: How do I choose the appropriate deprotection strategy?

A2: The choice of deprotection strategy depends on the stability of your overall molecule and the nature of the protecting group.

  • For acid-sensitive substrates: Avoid harsh acidic conditions. Deprotection of MIDA esters with aqueous base[3] or cleavage of specialized protecting groups with mild aqueous acetic acid[7] are suitable options.

  • For base-sensitive substrates: Acidic hydrolysis of pinacol esters or DEA adducts is preferred.[4]

  • For robust substrates: A wider range of methods is available, including refluxing with HCl for pinacol ester cleavage.[8]

  • For complex multi-step synthesis: Orthogonal protecting groups are ideal. For instance, using an acid-labile Boc group on a nitrogen and a base-labile MIDA group on the benzoxaborole allows for selective deprotection of either site.[2][9]

Q3: My pinacol ester deprotection is sluggish or incomplete. What can I do?

A3: Pinacol esters can be robust, and deprotection often requires forcing conditions or strategies to shift the reaction equilibrium.[2] Consider the following:

  • Harsher Conditions: Increase the concentration of the acid or the reaction temperature.[2]

  • Transesterification: Convert the pinacol ester to a more labile intermediate. A common method is transesterification with diethanolamine, followed by hydrolysis of the resulting DEA adduct with aqueous acid.[4][10] Another approach involves transesterification with an excess of a sacrificial boronic acid, like phenylboronic acid, in a biphasic system.[5]

  • Byproduct Trapping: The hydrolysis of pinacol esters is an equilibrium process. Adding a reagent like sodium periodate (NaIO₄) can oxidatively cleave the pinacol byproduct, driving the reaction to completion.[4] However, ensure this is compatible with other functional groups in your molecule.

Q4: What causes the formation of byproducts during deprotection of other functional groups on my benzoxaborole intermediate?

A4: Byproducts can arise from the reactivity of deprotection reagents or intermediates with other functional groups. A common example occurs during the removal of a tert-butyloxycarbonyl (Boc) group using strong acids like trifluoroacetic acid (TFA) or HCl.[11] The generated tert-butyl cation is an electrophile that can alkylate electron-rich aromatic rings or other nucleophilic sites on your molecule.[11] To mitigate this, add scavengers like triisopropylsilane (TIS) or anisole to the reaction mixture to trap the carbocation.

Q5: How stable is the benzoxaborole core itself to deprotection conditions?

A5: The benzoxaborole scaffold is remarkably robust and generally displays greater resistance to acidic and basic aqueous deboronation compared to simple phenylboronic acids.[12][13] It has been shown to remain intact even after refluxing for 3 hours with 10% HCl.[14] While the core is stable, substituents on the aromatic ring or elsewhere in the molecule may not be, so conditions should always be chosen based on the most sensitive functional group present.

Troubleshooting Guides

Problem 1: Incomplete Deprotection Reaction

  • Observation: TLC or LC-MS analysis shows significant remaining starting material.

  • Possible Causes & Solutions:

    • Cause: Insufficiently reactive conditions for a stable protecting group (e.g., pinacol ester).[2]

      • Solution: Increase reagent concentration, temperature, or reaction time. If using acidic hydrolysis, switch from milder acids (e.g., acetic acid) to stronger ones (e.g., HCl).

    • Cause: Reversible reaction equilibrium.

      • Solution: Employ a two-step deprotection protocol, such as transesterification of a pinacol ester with diethanolamine followed by acid hydrolysis.[4] This converts the stable ester into a more easily cleaved adduct.

    • Cause: Poor reagent quality or solvent moisture (for anhydrous reactions).

      • Solution: Use fresh reagents and ensure solvents are appropriately dried.

Problem 2: Low Yield of Purified Benzoxaborole

  • Observation: The final isolated product mass is significantly lower than expected.

  • Possible Causes & Solutions:

    • Cause: Decomposition of the product during work-up. The free benzoxaborole may have different solubility or stability properties than its protected form.

      • Solution: Minimize exposure to harsh pH during extraction. If the product is acid-sensitive, use a mild base like saturated sodium bicarbonate for neutralization. If it is base-sensitive, use a mild acid.

    • Cause: Difficulty in separating the product from byproducts (e.g., pinacol, MIDA ligand).

      • Solution: For MIDA deprotection, the N-methyliminodiacetic acid byproduct is water-soluble and can typically be removed with an aqueous wash. For pinacol, which can be difficult to remove, consider the transesterification method with phenylboronic acid, as the byproducts are more easily separated by extraction.[5]

    • Cause: Product loss during chromatography. Free boronic acids can sometimes streak on silica gel.

      • Solution: Attempt to crystallize the product directly from the work-up. Alternatively, try using a different stationary phase for chromatography or eluting with a solvent system containing a small amount of an acid (e.g., acetic acid) or base to suppress ionization.

Problem 3: Difficulty Removing Deprotection Reagents

  • Observation: Final product is contaminated with reagents like TFA or excess base.

  • Possible Causes & Solutions:

    • Cause: The product forms a salt with the deprotection reagent.

      • Solution (for acidic reagents like TFA/HCl): After evaporating the volatiles, co-evaporate the residue with a non-acidic solvent like toluene or dichloromethane multiple times. Alternatively, dissolve the residue in a suitable solvent and wash with a saturated solution of a mild base (e.g., NaHCO₃), then re-extract.[15] For basic reagents, a wash with dilute aqueous acid may be effective.

    • Cause: Reagent is not volatile.

      • Solution: Use a resin-based scavenger. For example, an amine-based resin can be used to quench and remove excess acid.[15]

Summary of Common Deprotection Strategies

Protecting GroupReagents & ConditionsTypical YieldsAdvantages & Disadvantages
Pinacol Ester 1. Diethanolamine (transesterification)2. Aqueous Acid (e.g., 1N HCl)Moderate to Excellent[4]Pro: Mild, tolerates various functional groups, easy product isolation.[4]Con: Two-step process.
Phenylboronic Acid (excess), Et₂O/H₂OGood[5]Pro: Biphasic system simplifies work-up.[5]Con: Requires stoichiometric excess of sacrificial boronic acid.
Aqueous Acid (e.g., HCl), heatVariable[8]Pro: Simple, one-step process.Con: Can be harsh and may not be suitable for sensitive substrates.
MIDA Ester Aqueous NaOH (e.g., 1M), THF, rtHighPro: Very fast and efficient.[3][16]Con: Requires a base-tolerant substrate.
Aqueous K₃PO₄, THF, heatHighPro: Milder base, allows for slow, controlled release of the boronic acid.[16]Con: Requires elevated temperatures and longer reaction times.
1-Dimethylamino-8-methylaminonaphthalene Aqueous Acetic AcidHigh[7]Pro: Very mild cleavage conditions.[7]Con: Protecting group is specialized and not as common as pinacol or MIDA.

Detailed Experimental Protocols

Protocol 1: Two-Step Deprotection of Pinacol-Protected Benzoxaborole [4]

  • Transesterification: Dissolve the benzoxaborole pinacol ester (1.0 eq.) in tetrahydrofuran (THF). Add diethanolamine (1.2 eq.) to the solution. Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Hydrolysis: To the resulting residue, add a 1:1 mixture of THF and 1N aqueous HCl. Stir vigorously at room temperature for 30-60 minutes.

  • Work-up: Dilute the mixture with ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzoxaborole. Purify as necessary by chromatography or crystallization.

Protocol 2: Base-Mediated Deprotection of MIDA-Protected Benzoxaborole [3][16]

  • Reaction Setup: Dissolve the benzoxaborole MIDA ester (1.0 eq.) in a suitable organic solvent such as THF or diethyl ether.

  • Deprotection: Add an aqueous solution of 1M sodium hydroxide (NaOH) (2-3 eq.). Stir the biphasic mixture vigorously at room temperature. The reaction is typically complete within minutes. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, separate the layers. Acidify the aqueous layer to a pH of ~7 with 1N HCl.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected benzoxaborole.

Visual Guides

G cluster_workflow General Deprotection Workflow start Protected Benzoxaborole Intermediate deprotection Deprotection Reaction (e.g., Acid/Base Hydrolysis) start->deprotection Add Reagents workup Aqueous Work-up (Neutralization & Extraction) deprotection->workup Quench Reaction purification Purification (Chromatography/Crystallization) workup->purification Isolate Crude Product analysis Characterization (NMR, MS, etc.) purification->analysis Purified Product product Final Deprotected Benzoxaborole analysis->product

Caption: A typical experimental workflow for the deprotection of a benzoxaborole intermediate.

G start Reaction Complete? incomplete Incomplete Reaction start->incomplete No check_yield Acceptable Yield? start->check_yield Yes sol_incomplete1 Increase Temp/Time/ Reagent Concentration incomplete->sol_incomplete1 sol_incomplete2 Switch to Alternative Deprotection Method (e.g., two-step) incomplete->sol_incomplete2 low_yield Low Yield check_yield->low_yield No check_purity Product Pure? check_yield->check_purity Yes sol_lowyield1 Optimize Work-up (pH, solvents) low_yield->sol_lowyield1 sol_lowyield2 Review Purification (streaking, loss) low_yield->sol_lowyield2 impure Impure Product check_purity->impure No success Proceed to Next Step check_purity->success Yes sol_impure1 Re-purify Product impure->sol_impure1 sol_impure2 Identify Byproduct (add scavenger?) impure->sol_impure2

Caption: A troubleshooting flowchart for common issues in benzoxaborole deprotection.

References

Technical Support Center: Analytical Method Development for Benzoxaborole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing robust analytical methods for the resolution of benzoxaborole isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for benzoxaboroles during analytical method development?

A1: Benzoxaboroles are a class of hemiboronic acids that exist in a dynamic equilibrium between a cyclic form (benzoxaborole) and an open-chain boronic acid form in aqueous solutions.[1][2] While generally more stable than corresponding phenylboronic acids, their stability can be influenced by several factors:[1][3]

  • pH: The equilibrium between the closed and open forms can be pH-dependent. Benzoxaboroles are Lewis acids, and their acidity is a key property to consider.[4]

  • Oxidation: Like other boronic acids, the boron-carbon bond can be susceptible to oxidation. Forced degradation studies often use oxidizing agents like hydrogen peroxide to assess this.[5][6]

  • Hydrolysis: The oxaborole ring can undergo hydrolysis. The rate of this ring-opening and closing is rapid at ambient temperatures.[2]

  • Forced Degradation: It is crucial to perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8][9] These studies help understand the degradation pathways and ensure that all potential impurities and degradants are separated from the main analyte.[5]

Q2: Which analytical techniques are most suitable for resolving benzoxaborole isomers?

A2: The choice of technique depends on the nature of the isomers (e.g., positional isomers, enantiomers).

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and versatile technique for analyzing benzoxaboroles and their related impurities or positional isomers.[10][11] It is widely used for developing stability-indicating methods for benzoxaborole-containing drugs like tavaborole and crisaborole.[12][13]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and is often preferred over normal-phase HPLC for its speed and reduced consumption of organic solvents.[14][15][16] It is highly effective for separating enantiomers of chiral benzoxaboroles when using a chiral stationary phase (CSP).[17][18]

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be an excellent alternative or complementary method to HPLC, especially for chiral separations and impurity profiling.[19][20][21] It requires minimal sample volume and can offer different selectivity compared to liquid chromatography.[22]

Q3: How do I start developing a stability-indicating RP-HPLC method for a new benzoxaborole compound?

A3: A systematic approach is essential. The goal is to develop a method that separates the active pharmaceutical ingredient (API) from all potential degradation products and impurities.

  • Understand the Analyte: Review the physicochemical properties of the benzoxaborole, including its pKa, solubility, and UV spectrum.

  • Initial Screening: Start with a generic gradient method on a C18 column. A common mobile phase system is a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[12]

  • Optimization: Adjust mobile phase pH, gradient slope, column temperature, and flow rate to achieve optimal separation. The pH is particularly critical for ionizable compounds.[23]

  • Forced Degradation Study: Subject the benzoxaborole to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) to generate degradation products.[9]

  • Method Validation: Analyze the stressed samples to ensure all degradation peaks are resolved from the parent peak. Validate the final method according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.[13]

Q4: What are the recommended starting conditions for chiral separation of a benzoxaborole using SFC?

A4: Chiral SFC method development typically involves screening a combination of chiral stationary phases (CSPs) and co-solvents.

  • Column Selection: Screen a set of polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Lux Cellulose-1, Lux Amylose-2, Chiralpak AD-H, Chiralpak IA).[17][18]

  • Mobile Phase: The primary mobile phase is supercritical CO₂. The co-solvent (modifier) plays a crucial role in selectivity. Start by screening methanol and isopropanol.[17]

  • Additives: For basic or acidic compounds, small amounts of additives are often necessary to improve peak shape and resolution. For basic analytes, use a basic additive like diethylamine (DEA) or isopropylamine. For acidic analytes, an acidic additive like trifluoroacetic acid (TFA) may be required.[16]

  • Screening: A systematic screening of these columns, co-solvents, and additives is the most efficient way to find a suitable separation method.[17]

Experimental Protocols & Data

Protocol 1: General Procedure for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of the benzoxaborole API in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 0.1 mg/mL.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 24 hours. Prepare a 0.1 mg/mL solution.

  • Photolytic Degradation: Expose the solid API to UV light (254 nm) for 48 hours. Prepare a 0.1 mg/mL solution.

  • Analysis: Analyze all samples by the developed HPLC method, along with an unstressed control sample, to assess for degradation.

Data Tables

Table 1: Typical Starting Conditions for RP-HPLC Method Development

ParameterRecommended Starting ConditionNotes
Column C18, 150 x 4.6 mm, 5 µmA standard, widely applicable column.
Mobile Phase A 10 mM Phosphate Buffer, pH 3.0Adjust pH based on analyte pKa.[12]
Mobile Phase B AcetonitrileMethanol can be screened as an alternative.
Gradient 5% to 95% B over 20 minutesA generic gradient for initial screening.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[12]
Column Temp. 35 °CElevated temperature can improve peak shape.
Detection (UV) 250-270 nm or PDA ScanBenzoxaboroles typically have UV absorbance in this range.[12]
Injection Vol. 10 µLAdjust based on concentration and sensitivity.

Table 2: Typical Starting Conditions for SFC Chiral Method Screening

ParameterRecommended Screening ConditionsNotes
Columns (CSPs) Chiralpak IA, IB, IC, ID, IE, IFScreening a diverse set of polysaccharide-based columns is key.
Mobile Phase Supercritical CO₂ with co-solvent
Co-solvents Methanol, Ethanol, IsopropanolScreened to evaluate changes in selectivity.[17]
Additives 0.1% Diethylamine (for bases) 0.1% Trifluoroacetic Acid (for acids)Used to improve peak shape and resolution.[16]
Flow Rate 3.0 mL/minHigher flow rates are common in SFC.
Back Pressure 150 barStandard back pressure setting.
Column Temp. 40 °C
Detection (UV) 220 nm or PDA Scan

Visual Workflows and Logic Diagrams

Stability_Method_Development cluster_prep Phase 1: Preparation & Initial Screening cluster_stress Phase 2: Stress Testing cluster_opt Phase 3: Optimization & Validation start Define Analyte Properties (pKa, UV) dev Develop Initial RP-HPLC Method (Generic Gradient) start->dev stress Perform Forced Degradation Study (Acid, Base, H2O2, Heat, Light) dev->stress analyze Analyze Stressed Samples stress->analyze check Peak Purity & Resolution Check analyze->check optimize Optimize Method (pH, Gradient, Temp) check->optimize Failed validate Validate Method (ICH Guidelines) check->validate Passed optimize->analyze Re-analyze final Final Stability- Indicating Method validate->final HPLC_Resolution_Troubleshooting start_node start_node decision_node decision_node action_node action_node end_node end_node start Poor Resolution Between Isomers q1 Is peak tailing or fronting observed? start->q1 a1_yes Adjust Mobile Phase pH to match analyte pKa - OR - Check for column overload q1->a1_yes Yes q2 Are peaks symmetrical but overlapping? q1->q2 No a1_yes->q2 a2_yes_1 Decrease Gradient Slope (make it shallower) q2->a2_yes_1 Yes a2_yes_2 Change Organic Modifier (e.g., ACN to MeOH) q2->a2_yes_2 a2_yes_3 Try a Different Column Stationary Phase (e.g., Phenyl-Hexyl) q2->a2_yes_3 end Resolution Achieved a2_yes_1->end a2_yes_2->end a2_yes_3->end

References

Validation & Comparative

Structure-Activity Relationship of 6-Aminobenzoxaborole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-aminobenzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 6-aminobenzoxaborole analogs, focusing on their performance as antimycobacterial, antifungal, anti-inflammatory, and carbonic anhydrase inhibiting agents. The information is presented to aid in the rational design of novel therapeutics.

Data Presentation: Comparative Biological Activity of 6-Aminobenzoxaborole Analogs

The following tables summarize the quantitative data for various 6-aminobenzoxaborole analogs, categorized by their primary biological activity.

Table 1: Antimycobacterial Activity of 6-Aminobenzoxaborole Analogs

Compound IDR Group at 6-amino positionTarget OrganismMIC (µM)Reference
11 Primary amineM. tuberculosis H37Rv1.9
12 Primary amineM. tuberculosis H37Rv15.6

Table 2: Antifungal Activity of 6-Aminobenzoxaborole Analogs

Compound IDR Group at 6-amino positionTarget OrganismMIC (µg/mL)Reference
Unsubstituted -Candida albicans8
1 MorpholineCandida albicans31-62
2 ThiomorpholineCandida albicans31-62
3 PiperidineCandida albicans31-62
4 PiperazineCandida albicans31-62
10 PhenylpiperazineCandida albicans62-125

Table 3: Anti-inflammatory Activity of 6-(Benzoylamino)benzoxaborole Analogs

Compound IDR Group on Benzoyl MoietyCytokine Inhibition (IC50, µM)Reference
TNF-α IL-1β
1q Not specified0.19 - 0.500.19 - 0.50

Table 4: Carbonic Anhydrase Inhibition by 6-Substituted Benzoxaboroles

Compound IDR Group at 6-positionTarget EnzymeKᵢ (nM)Reference
6 Acetyl ureidoCan265
7 Not specifiedCan272
9 Not specifiedCan289
11 Not specifiedCan2676
17 Not specifiedCan2Not specified
18 Not specifiedCan2Not specified
20 Not specifiedCan2Not specified
Tavaborole -Can289
1 AminohCA IX813
5 CarboxyhCA IX400
2h Glutamic acid bis-benzoxaborolehCA IX64

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of leucyl-tRNA synthetase, a key enzyme in protein synthesis.

Materials:

  • Recombinant leucyl-tRNA synthetase (bacterial or fungal)

  • ATP (Adenosine triphosphate)

  • L-leucine (radiolabeled, e.g., [³H]-leucine, or non-radiolabeled)

  • tRNALeu

  • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Test compounds (6-aminobenzoxaborole analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail (for radiolabeled assay)

  • Filter paper discs

  • Trichloroacetic acid (TCA)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, ATP, L-leucine, and tRNALeu.

  • Compound Incubation: Add varying concentrations of the test compound to the reaction mixture. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the recombinant LeuRS to the mixture.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Precipitation (Radiolabeled method):

    • Stop the reaction by spotting the mixture onto filter paper discs.

    • Wash the discs with cold TCA to precipitate the [³H]Leu-tRNALeu.

    • Wash with ethanol and dry the discs.

  • Quantification:

    • Radiolabeled method: Place the dried filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Non-radiolabeled methods: Alternative methods such as malachite green assay (to measure pyrophosphate release) or coupled-enzyme assays can be used to monitor the reaction progress.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity

This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Materials:

  • Fungal strains (e.g., Candida albicans)

  • Culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Test compounds (6-aminobenzoxaborole analogs)

  • Positive control antifungal agent (e.g., fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain in the culture medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds and the positive control in the 96-well plates.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader. The MIC is the concentration that causes a significant reduction in growth (e.g., ≥50% or ≥90%) compared to the growth control.

Cytokine Inhibition Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from stimulated immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640 supplemented with FBS)

  • Lipopolysaccharide (LPS) as a stimulant

  • Test compounds (6-aminobenzoxaborole analogs)

  • ELISA (Enzyme-Linked Immunosorbent Assay) kits for TNF-α, IL-1β, and IL-6

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Seeding: Seed the isolated PBMCs into 96-well plates at a specific density.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a short period.

  • Stimulation: Stimulate the cells with LPS to induce cytokine production. Include an unstimulated control and a vehicle control.

  • Incubation: Incubate the plates for an appropriate time (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC50 values.

Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydration of carbon dioxide. A common method is the stopped-flow CO₂ hydrase assay.

Materials:

  • Recombinant carbonic anhydrase isozyme (e.g., hCA II, hCA IX, or fungal CAs)

  • Buffer solution (e.g., TRIS or HEPES)

  • CO₂-saturated water

  • pH indicator (e.g., phenol red)

  • Test compounds (6-aminobenzoxaborole analogs)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the CA enzyme and the test compounds at various concentrations in the assay buffer.

  • Reaction Setup: The stopped-flow instrument rapidly mixes the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.

  • pH Change Monitoring: The hydration of CO₂ to carbonic acid causes a decrease in pH, which is monitored by the change in absorbance of the pH indicator.

  • Kinetic Measurement: The initial velocity of the enzymatic reaction is measured.

  • Data Analysis: The inhibition constant (Kᵢ) is determined by analyzing the reaction rates at different inhibitor concentrations using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics and Cheng-Prusoff equation).

Mandatory Visualization

Inhibition of Bacterial Leucyl-tRNA Synthetase by 6-Aminobenzoxaborole Analogs

The primary mechanism of action for many antimicrobial 6-aminobenzoxaborole analogs is the inhibition of leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis as it attaches the amino acid leucine to its corresponding tRNA (tRNALeu). The benzoxaborole moiety forms a covalent adduct with the 2'- and 3'-hydroxyls of the terminal adenosine of tRNALeu within the editing site of the enzyme, trapping the tRNA and inhibiting protein synthesis.

LeuRS_Inhibition cluster_protein_synthesis Bacterial Protein Synthesis cluster_inhibition Inhibition by 6-Aminobenzoxaborole Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS ATP ATP ATP->LeuRS tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Trapped_Complex LeuRS-tRNA-Leu-Benzoxaborole Adduct tRNA_Leu->Trapped_Complex Leu_tRNA_Leu Leucyl-tRNA-Leu LeuRS->Leu_tRNA_Leu Aminoacylation LeuRS->Trapped_Complex Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Ribosome->Protein Translation Benzoxaborole 6-Aminobenzoxaborole Analog Benzoxaborole->LeuRS Inhibition

Caption: Inhibition of bacterial leucyl-tRNA synthetase by 6-aminobenzoxaborole analogs.

Role of Carbonic Anhydrase in Fungal Pathogenesis and its Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate. In pathogenic fungi, CAs play a crucial role in CO₂ sensing and providing bicarbonate for essential metabolic pathways, which is important for their growth and virulence. 6-Aminobenzoxaborole analogs have been shown to inhibit fungal β-carbonic anhydrases, representing a novel antifungal mechanism.

Fungal_CA_Pathway CO2 CO2 Fungal_CA Fungal β-Carbonic Anhydrase CO2->Fungal_CA H2O H2O H2O->Fungal_CA HCO3 Bicarbonate (HCO3-) Fungal_CA->HCO3 Catalysis Metabolism Essential Metabolic Pathways (e.g., biosynthesis) HCO3->Metabolism Growth Fungal Growth & Virulence Metabolism->Growth Inhibitor 6-Aminobenzoxaborole Analog Inhibitor->Fungal_CA Inhibition

Caption: Role of carbonic anhydrase in fungal pathogenesis and its inhibition by 6-aminobenzoxaboroles.

Comparative Efficacy of 6-Aminobenzoxaborole Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzoxaborole scaffold has emerged as a versatile and highly valuable chemotype in modern medicinal chemistry. Its unique structural and electronic properties, conferred by the boron atom, have led to the development of several successful drugs and promising clinical candidates. This guide provides a comparative analysis of the efficacy of various 6-aminobenzoxaborole derivatives, focusing on their anti-inflammatory, antifungal, antibacterial, and antiparasitic activities. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Mechanisms of Action: A Tale of Two Targets

The diverse therapeutic effects of 6-aminobenzoxaborole derivatives stem primarily from their ability to interact with distinct molecular targets. The two most prominent mechanisms of action are the inhibition of phosphodiesterase 4 (PDE4) for anti-inflammatory effects, and the inhibition of leucyl-tRNA synthetase (LeuRS) for antimicrobial activities.

Phosphodiesterase 4 (PDE4) Inhibition

Certain benzoxaboroles, most notably Crisaborole, function as potent PDE4 inhibitors. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger that modulates inflammatory responses. By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α, IL-12, and IL-23. This mechanism is central to their efficacy in treating inflammatory skin conditions such as atopic dermatitis.[1][2]

Figure 1: Crisaborole's PDE4 Inhibition Pathway.
Leucyl-tRNA Synthetase (LeuRS) Inhibition

The antimicrobial activity of many benzoxaboroles, including the antifungal Tavaborole and the antitubercular agent GSK3036656, is attributed to the inhibition of leucyl-tRNA synthetase (LeuRS).[3] This essential enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. The boron atom of the benzoxaborole forms a reversible covalent adduct with the terminal adenosine of the tRNA within the editing site of the LeuRS enzyme. This traps the enzyme in an inactive state, halting protein synthesis and leading to microbial cell death.

LeuRS_Inhibition_Mechanism cluster_pathogen Pathogen Cell (Fungus/Bacterium) LeuRS Leucyl-tRNA Synthetase (LeuRS) Adduct Trapped tRNA-Benzoxaborole Adduct LeuRS->Adduct Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis enables Leucine Leucine Leucine->LeuRS tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS tRNA_Leu->Adduct Benzoxaborole Tavaborole / GSK3036656 (6-Aminobenzoxaborole Derivative) Benzoxaborole->LeuRS binds to editing site Adduct->Protein_Synthesis blocks Cell_Death Cell Death

Figure 2: LeuRS Inhibition by Benzoxaboroles.

Comparative Efficacy: Quantitative Data

The following tables summarize the in vitro and in vivo efficacy data for several key 6-aminobenzoxaborole derivatives across different therapeutic areas.

Anti-Inflammatory Efficacy

Crisaborole is a potent inhibitor of PDE4, which is reflected in its low IC50 value. The IC50 represents the concentration of a drug that is required for 50% inhibition of a biological process.

Table 1: In Vitro Anti-Inflammatory Activity of Crisaborole

Compound Target IC50 Value Reference(s)
Crisaborole (AN2728) PDE4 0.49 µM [1][4]

| Crisaborole (AN2728) | Multiple PDE4 Isoforms | 55 - 340 nM |[5] |

Antifungal Efficacy

Tavaborole and other derivatives have been evaluated against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Table 2: In Vitro Antifungal Activity of Benzoxaborole Derivatives

Compound Fungal Species MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL) Reference(s)
Tavaborole (AN2690) Trichophyton rubrum 1.0 - 8.0 4.0 8.0 [6][7]
Tavaborole (AN2690) Trichophyton rubrum 0.63 (fixed value) N/A N/A [8][9]
Tavaborole (AN2690) Dermatophytes (various) 4.0 - 16.0 8.0 16.0 [10]
3-Amino Analogues of Tavaborole Candida albicans 31 - 62 N/A N/A [11]

| Unsubstituted Benzoxaborole | Candida albicans | 8 (fixed value) | N/A | N/A |[11] |

Antibacterial Efficacy

Several benzoxaboroles have been developed to combat Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, by targeting its LeuRS enzyme.

Table 3: In Vitro & In Vivo Antibacterial Activity against M. tuberculosis

Compound Target Metric Value Reference(s)
GSK3036656 Mtb H37Rv MIC 0.08 µM [12][13]
GSK3036656 Mtb LeuRS IC50 0.20 µM [13]
GSK3036656 Mtb in patients CFU Decline (14 days) -0.138 log10CFU/mL [14]
AN3016 Mtb H37Rv MIC 1 µg/mL [15]
AN3017 Mtb H37Rv MIC 1.8 µg/mL [15]

| 6-Aminobenzoboroxole (cpd 11) | Mtb H37Rv | MIC | 1.9 µM |[15] |

Antiparasitic Efficacy

Benzoxaboroles have also shown significant promise as antimalarial agents, targeting various stages of the Plasmodium falciparum lifecycle.

Table 4: In Vitro & In Vivo Antiparasitic Activity against P. falciparum

Compound Target/Strain Metric Value Reference(s)
AN13762 P. falciparum IC50 18 - 118 nM [16][17]
AN6426 P. falciparum (W2 strain) IC50 310 nM [18]
AN6426 P. berghei (in vivo) ED90 7.4 mg/kg [18]
AN8432 P. falciparum (W2 strain) IC50 490 nM [18]

| AN8432 | P. berghei (in vivo) | ED90 | 16.2 mg/kg |[18] |

Experimental Protocols & Workflows

Reproducible and standardized methodologies are critical for the accurate assessment of drug efficacy. Below are detailed protocols for key experiments cited in this guide.

In Vitro PDE4 Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the PDE4 enzyme by 50% (IC50).

Methodology:

  • Reagent Preparation: Recombinant human PDE4 enzyme is diluted in an appropriate assay buffer. The substrate, cAMP, is also prepared in the assay buffer. The test compound (e.g., Crisaborole) is serially diluted in DMSO and then further diluted in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the diluted enzyme and the serially diluted test compound or vehicle control (DMSO).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow for cAMP degradation.

  • Detection: Stop the reaction and add detection reagents (e.g., using a fluorescence polarization or luminescence-based kit) that measure the amount of remaining cAMP or the product (AMP).

  • Data Analysis: Read the plate using a suitable plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[19]

PDE4_Assay_Workflow start Start prep Prepare Reagents: - PDE4 Enzyme - cAMP Substrate - Serial Dilutions of Inhibitor start->prep setup Setup 96-Well Plate: Add Enzyme + Inhibitor/Vehicle prep->setup initiate Initiate Reaction: Add cAMP Substrate setup->initiate incubate Incubate at 37°C initiate->incubate detect Stop Reaction & Add Detection Reagents incubate->detect read Read Plate (e.g., Luminescence) detect->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End analyze->end

Figure 3: Workflow for an In Vitro PDE4 Inhibition Assay.
Antifungal Susceptibility Testing (Broth Microdilution)

This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document, is the standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi like Trichophyton rubrum.[7][10]

Methodology:

  • Inoculum Preparation: Culture the fungal isolate (e.g., T. rubrum) on an appropriate agar medium (e.g., Potato Dextrose Agar) at 28-35°C for 7-14 days until sporulation is visible. Harvest the conidia (spores) by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a standardized concentration (e.g., 1 x 10³ to 3 x 10³ cells/mL).[20]

  • Drug Preparation: Prepare a stock solution of the test compound (e.g., Tavaborole) in DMSO. Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control (inoculum without the drug) and a negative control (medium only).

  • Incubation: Seal the plate to prevent evaporation and incubate at 35°C for 4 to 7 days.

  • MIC Determination: After incubation, visually inspect the wells. The MIC is the lowest concentration of the compound that causes complete (100%) inhibition of visible fungal growth compared to the positive control.[20][21]

MIC_Assay_Workflow start Start culture Culture Fungal Isolate (e.g., T. rubrum on PDA) start->culture prep_drug Prepare Serial Dilutions of Antifungal Drug in 96-Well Plate start->prep_drug prep_inoculum Prepare Standardized Conidial Inoculum culture->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_drug->inoculate incubate Incubate Plate (35°C, 4-7 Days) inoculate->incubate read Visually Inspect Wells for Growth Inhibition incubate->read determine Determine MIC: Lowest Concentration with No Visible Growth read->determine end End determine->end

Figure 4: Workflow for Antifungal MIC Determination.
Antimycobacterial Susceptibility Testing

Determining the MIC of compounds against M. tuberculosis requires specialized containment facilities and specific methodologies due to the slow growth and pathogenic nature of the organism. The proportion method on solid media or broth microdilution assays with growth indicators are commonly used.[22]

Methodology (General Broth Microdilution):

  • Inoculum Preparation: Culture M. tuberculosis (e.g., H37Rv strain) in a suitable liquid medium (e.g., Middlebrook 7H9) to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard).

  • Drug Preparation: In a 96-well microplate, prepare serial twofold dilutions of the test compound (e.g., GSK3036656).

  • Inoculation: Add the standardized bacterial inoculum to all wells.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Growth Detection: Add a growth indicator dye, such as Resazurin or AlamarBlue. Continue incubation for another 24-48 hours. A color change (e.g., blue to pink for Resazurin) indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest drug concentration that prevents the color change, indicating inhibition of bacterial growth.[12][23]

Mtb_MIC_Workflow start Start culture Culture M. tuberculosis in Liquid Medium start->culture prep_drug Prepare Serial Dilutions of Test Compound in 96-Well Plate start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum culture->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_drug->inoculate incubate1 Incubate Plate (37°C, 7-14 Days) inoculate->incubate1 add_dye Add Growth Indicator Dye (e.g., Resazurin) incubate1->add_dye incubate2 Incubate Plate (37°C, 24-48h) add_dye->incubate2 read Observe Color Change in Wells incubate2->read determine Determine MIC: Lowest Concentration Preventing Color Change read->determine end End determine->end

Figure 5: Workflow for Antimycobacterial MIC Determination.

Conclusion

The 6-aminobenzoxaborole class of compounds demonstrates remarkable chemical tractability and therapeutic diversity. By targeting distinct and essential enzymes like PDE4 and LeuRS, these derivatives have yielded potent treatments for a range of diseases, from inflammatory skin conditions to life-threatening infectious diseases. Crisaborole's efficacy is defined by its potent, sub-micromolar inhibition of PDE4. In the antimicrobial space, derivatives like Tavaborole and GSK3036656 show excellent activity against their respective fungal and bacterial targets, with MIC and IC50 values in the low micromolar to nanomolar range. Furthermore, the development of benzoxaboroles for parasitic diseases highlights the broad potential of this scaffold. The data and protocols presented in this guide underscore the power of the benzoxaborole platform and provide a solid foundation for the continued research and development of novel derivatives with improved efficacy and specificity.

References

In Vitro Efficacy of Novel 6-Aminobenzoxaborole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The discovery and development of novel therapeutic agents are paramount in addressing the challenges of drug resistance and unmet medical needs. Benzoxaboroles, a class of boron-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their unique mechanism of action and broad-spectrum biological activity. This guide provides a comparative analysis of novel 6-aminobenzoxaborole derivatives, focusing on their in vitro performance against various biological targets. The data presented herein is compiled from recent studies, offering a valuable resource for researchers, scientists, and drug development professionals.

Comparative In Vitro Activity

The following tables summarize the in vitro inhibitory activities of several novel 6-aminobenzoxaborole derivatives against different biological targets. These tables facilitate a direct comparison of the potency of these compounds.

Antiprotozoal Activity

Table 1: In Vitro Activity of Cinnamoyl-Oxaborole Amides against Trypanosoma brucei brucei

CompoundStructureIC50 (µM)
5a Cinnamoyl-6-aminobenzoxaborole> 4.52
5b 4-Methylcinnamoyl-6-aminobenzoxaborole2.01
5c 4-Methoxycinnamoyl-6-aminobenzoxaborole1.25
5d 4-Chlorocinnamoyl-6-aminobenzoxaborole1.13
5e 4-Nitrocinnamoyl-6-aminobenzoxaborole0.45
Melarsoprol (Control) -0.004

Data sourced from a study on cinnamoyl-oxaborole amides as potential antiprotozoal agents.[1]

Carbonic Anhydrase Inhibition

Table 2: Inhibitory Activity of Bis-benzoxaboroles against Human Carbonic Anhydrase Isoforms (Kᵢ in nM)

CompoundhCA IhCA IIhCA IVhCA IXhCA XII
6-aminobenzoxaborole >10000813095.38134520
2h 9850754085.6644130
Acetazolamide (Control) 2501274255.8

Data from a study on bis-benzoxaboroles as carbonic anhydrase inhibitors.[2]

Antiviral Activity

Table 3: In Vitro Activity of Benzoxaborole Derivatives against SARS-CoV-2 Mpro and DENV2pro

CompoundSARS-CoV-2 Mpro IC50 (µM)DENV2pro EC50 (µM)
18 19.31.1
28 > 601.1
30 > 601.1
31 > 601.8
32 > 601.1
34 > 601.8

Data from a study on benzoxaborole inhibitors of SARS-CoV-2 and dengue virus proteases.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key in vitro assays used to evaluate the 6-aminobenzoxaborole compounds.

Antiprotozoal Assay (Trypanosoma brucei brucei)

The in vitro activity against Trypanosoma brucei brucei is determined using a resazurin-based cell viability assay.

  • Parasite Culture: T. b. brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in the culture medium.

  • Assay Procedure:

    • Parasites are seeded into 96-well plates at a density of 2 x 10⁴ cells/well.

    • Serial dilutions of the test compounds are added to the wells.

    • Plates are incubated for 48 hours at 37°C.

    • Resazurin solution (12.5 mg/mL in PBS) is added to each well, and the plates are incubated for another 24 hours.

  • Data Analysis: Fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm). The IC50 values are calculated by nonlinear regression analysis of the dose-response curves.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against human carbonic anhydrase (hCA) isoforms is assessed using a stopped-flow CO₂ hydration assay.[4]

  • Enzyme and Compound Preparation: Recombinant hCA isoforms are used. Inhibitors are dissolved in DMSO.

  • Assay Procedure:

    • The assay measures the enzyme-catalyzed hydration of CO₂.

    • The reaction is initiated by mixing a solution of the enzyme and inhibitor with a CO₂-saturated solution in a stopped-flow instrument.

    • The change in pH is monitored over time using a pH indicator.

  • Data Analysis: The initial rates of reaction are determined, and the inhibition constants (Kᵢ) are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.[4]

Antiviral Protease Assay (SARS-CoV-2 Mpro)

A biochemical assay is used to determine the inhibitory activity against the SARS-CoV-2 main protease (Mpro).[3]

  • Reagents: Recombinant SARS-CoV-2 Mpro and a fluorogenic substrate are used.

  • Assay Procedure:

    • The enzyme and inhibitor are pre-incubated in assay buffer.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence due to substrate cleavage is monitored over time in a microplate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[3]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate a key signaling pathway and a typical experimental workflow.

Leucyl-tRNA Synthetase Inhibition Pathway

Benzoxaboroles are known to inhibit leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis.[5] This inhibition occurs through the formation of a stable adduct with the tRNA terminal adenosine in the enzyme's editing site, thereby halting protein synthesis.[5]

LeuRS_Inhibition cluster_protein_synthesis Protein Synthesis cluster_inhibition Inhibition by Benzoxaborole Leucine Leucine LeuRS Leucyl-tRNA Synthetase Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leu_tRNA_Leu Leu-tRNA(Leu) LeuRS->Leu_tRNA_Leu Aminoacylation Adduct tRNA(Leu)-Benzoxaborole Adduct LeuRS->Adduct Forms Adduct in Editing Site Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Ribosome->Protein Benzoxaborole 6-Aminobenzoxaborole Compound Benzoxaborole->LeuRS Inhibition Adduct->Inhibition Inhibition->Leu_tRNA_Leu

Caption: Inhibition of Leucyl-tRNA Synthetase by a 6-aminobenzoxaborole compound.

General In Vitro Screening Workflow

The following diagram outlines a typical workflow for the in vitro screening of novel compounds.

In_Vitro_Workflow Start Start: Compound Synthesis Primary_Screening Primary Screening (e.g., Single Concentration) Start->Primary_Screening Dose_Response Dose-Response Assay (IC50/EC50 Determination) Primary_Screening->Dose_Response Active 'Hits' Selectivity_Panel Selectivity Profiling (Against Related Targets) Dose_Response->Selectivity_Panel Potent Compounds Mechanism_of_Action Mechanism of Action Studies Selectivity_Panel->Mechanism_of_Action Selective Compounds Lead_Candidate Lead Candidate Identification Mechanism_of_Action->Lead_Candidate

Caption: A generalized workflow for the in vitro screening of novel compounds.

References

A Comparative Guide to the Cytotoxicity of 6-Aminobenzoxaborole-Based Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including antifungal, anti-inflammatory, and antiparasitic effects.[1][2] Within this class, 6-aminobenzoxaborole derivatives are of particular interest due to their synthetic tractability and potential for diverse functionalization. This guide provides a comparative overview of the cytotoxicity of various 6-aminobenzoxaborole-based molecules, supported by available experimental data and detailed methodologies, to aid in the development of safe and effective therapeutic agents.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity data for a selection of 6-aminobenzoxaborole derivatives from various studies. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions, cell lines, and assay methods across different studies.

Compound ID/SeriesCell LineAssay TypeCytotoxicity Metric (e.g., CC50, IC50)Reference
Antitrypanosomal Agents
Sulfur-linked seriesL929 (mouse lung fibroblast)Not specified>10 µg/mL[1]
Antiviral Agents (DENV & SARS-CoV-2)
Amide derivatives (general)DENV2proHeLaNot specifiedGenerally low, many >100 or >200 µM[3]
Cpd 18 (meta-benzyloxybenzoic acid deriv.)DENV2proHeLaNot specified>100 µM[3]
Cpd 30 (3-methoxy deriv.)DENV2proHeLaNot specified>200 µM[3]
Cpd 31 (4-cyano deriv.)DENV2proHeLaNot specified>200 µM[3]
Cpd 33 (2,6-dichlorobenzyl deriv.)DENV2proHeLaNot specified40 µM (Selectivity Index: 74)[3]
Antitrypanosomal Agents
Cinnamoyl-oxaborole amides (5a-g)HeLaNot specifiedNo obvious inhibition[4]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of cytotoxicity data. While specific parameters may vary between laboratories, the fundamental principles of common cytotoxicity assays remain consistent.

General Cell Viability/Cytotoxicity Assay Protocol (e.g., MTT, Resazurin-based)

This protocol outlines a general workflow for assessing the cytotoxicity of 6-aminobenzoxaborole-based compounds using metabolic assays.

  • Cell Seeding:

    • Culture selected mammalian cell lines (e.g., HeLa, L929, HepG2) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Harvest cells using trypsinization and perform a cell count.

    • Seed the cells into 96-well microtiter plates at a predetermined optimal density (e.g., 5 x 10³ to 2 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare stock solutions of the 6-aminobenzoxaborole-based test compounds, typically in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cell plates and add the medium containing the test compounds. Include vehicle controls (medium with the same percentage of DMSO) and positive controls (a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for a specified exposure period, typically ranging from 24 to 72 hours, in a humidified incubator at 37°C and 5% CO₂.[6]

  • Addition of Viability Reagent:

    • For MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells reduce the yellow MTT to a purple formazan product.[7]

    • For Resazurin (AlamarBlue) Assay: Add resazurin solution to each well and incubate for a specified time. Viable cells reduce blue resazurin to pink, fluorescent resorufin.

  • Data Acquisition:

    • For MTT Assay: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[7]

    • Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the CC50 or IC50 value (the concentration that causes 50% reduction in cell viability) using non-linear regression analysis.

Membrane Integrity Assay (e.g., Lactate Dehydrogenase - LDH Release)

This assay measures the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[5]

  • Experimental Setup: Follow steps 1-3 of the general cell viability protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Measurement:

    • Use a commercially available LDH cytotoxicity assay kit.

    • Add the collected supernatant to the assay reagents in a separate 96-well plate.

    • Include controls for maximum LDH release by lysing a set of untreated cells with a detergent provided in the kit.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance according to the kit's instructions.

    • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

Visualizing Workflows and Pathways

To better illustrate the experimental process and potential mechanisms, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Benzoxaborole Compounds B->C D Incubate for 24-72 hours C->D E Add Viability Reagent (e.g., MTT, Resazurin) D->E F Incubate and Measure Signal E->F G Calculate % Viability vs. Control F->G H Determine CC50/IC50 Values G->H

Caption: A generalized workflow for in vitro cytotoxicity testing of 6-aminobenzoxaborole compounds.

cluster_pathway Potential Cytotoxic Signaling Pathway Molecule 6-Aminobenzoxaborole Derivative Target Intracellular Target (e.g., Leucyl-tRNA Synthetase) Molecule->Target B-N interaction ProteinSynth Inhibition of Protein Synthesis Target->ProteinSynth Stress Cellular Stress Response ProteinSynth->Stress Mito Mitochondrial Dysfunction Stress->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: A hypothetical signaling pathway illustrating how a 6-aminobenzoxaborole might induce cytotoxicity.

References

A Comparative Analysis of 6-Aminobenzoxaboroles and Other Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are mainstays in this field, with over 85% of all biologically active chemical entities featuring a heterocyclic motif.[1] Among the vast array of heterocyclic scaffolds, the 6-aminobenzoxaborole framework has emerged as a particularly promising platform, demonstrating significant potential across a range of therapeutic areas. This guide provides an objective comparison of 6-aminobenzoxaboroles with other common heterocyclic scaffolds, supported by experimental data, to inform scaffold selection in drug development.

Physicochemical and Biological Properties: A Head-to-Head Look

The unique structural features of 6-aminobenzoxaboroles, particularly the presence of a boron atom within the heterocyclic ring, confer distinct physicochemical and biological properties.[2][3][4] These properties often translate into favorable drug-like characteristics, such as improved aqueous solubility and the ability to form reversible covalent bonds with biological targets, a mechanism less commonly observed with traditional nitrogen, oxygen, or sulfur-based heterocycles.[5]

Table 1: Comparative Biological Activity of Benzoxaboroles and Other Heterocyclic Scaffolds
Scaffold Class Example Compound Target Biological Activity (IC50/MIC) Therapeutic Area Reference
Benzoxaborole Crisaborole (AN2728)Phosphodiesterase 4 (PDE4)IC50: 0.49 µMAnti-inflammatory[1]
Benzoxaborole Tavaborole (AN2690)Leucyl-tRNA Synthetase (LeuRS)MIC (T. rubrum): 0.25 µg/mLAntifungal[6][7]
Azole FluconazoleCYP51IC50 (M. globosa CYP51): 0.206 ± 0.008 µMAntifungal[8]
Azole ItraconazoleCYP51IC50 (M. globosa CYP51): 0.188 ± 0.008 µMAntifungal[8]
Quinolone CiprofloxacinDNA GyraseMIC (E. coli): 0.004-0.015 µg/mLAntibacterial[9]
Quinolone LevofloxacinDNA GyraseMIC (E. coli): 0.015-0.06 µg/mLAntibacterial[9]

Disclaimer: The IC50 and MIC values presented in this table are collated from different studies and should be interpreted with caution, as experimental conditions may vary.

Key Signaling Pathways and Mechanisms of Action

The efficacy of 6-aminobenzoxaboroles often stems from their unique interactions with key biological targets. The following diagrams illustrate the signaling pathways and mechanisms of action for two notable benzoxaborole drugs, crisaborole and tavaborole.

PDE4_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA_EPAC PKA / EPAC cAMP->PKA_EPAC Activates AMP AMP PDE4->AMP Hydrolyzes Anti_Inflammatory Anti-inflammatory Response PKA_EPAC->Anti_Inflammatory Crisaborole Crisaborole (6-aminobenzoxaborole derivative) Crisaborole->PDE4 Inhibits

Figure 1. PDE4 Inhibition by Crisaborole

LeuRS_Inhibition Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS ATP ATP ATP->LeuRS Leucyl_tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leucyl_tRNA_Leu Charges tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Adduct Tavaborole-tRNA(Leu) Adduct tRNA_Leu->Adduct Protein_Synthesis Protein Synthesis Leucyl_tRNA_Leu->Protein_Synthesis Tavaborole Tavaborole (benzoxaborole) Tavaborole->Adduct Adduct->LeuRS Traps in editing site

Figure 2. LeuRS Inhibition by Tavaborole

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed experimental protocols for key assays are provided below.

Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of a compound against PDE4 using a fluorescence polarization (FP) assay.

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-cAMP (fluorescein-labeled cAMP) substrate

  • Assay buffer (e.g., Tris-based buffer, pH 7.4, containing MgCl2)

  • Binding agent that specifically binds to the product 5'-AMP

  • Test compound (e.g., 6-aminobenzoxaborole derivative)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. A typical starting concentration might be 100 µM with 1:3 dilutions.

  • Assay Plate Setup: Add 5 µL of each compound dilution to the wells of the 384-well plate. Include controls for no inhibitor (vehicle) and a blank (assay buffer only).

  • Enzyme and Substrate Addition: Add 5 µL of diluted PDE4 enzyme to all wells except the blank. Subsequently, add 10 µL of the FAM-cAMP substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Termination and Binding: Add the binding agent to all wells to stop the reaction and bind to the 5'-AMP product.

  • Signal Detection: After a brief incubation with the binding agent (e.g., 30 minutes), measure the fluorescence polarization using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and plot the data to determine the IC50 value.

PDE4_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compound C Add compound, enzyme, and substrate to plate A->C B Prepare PDE4 enzyme and FAM-cAMP substrate B->C D Incubate at room temperature C->D E Add binding agent to stop reaction D->E F Read fluorescence polarization E->F G Calculate % inhibition and determine IC50 F->G

Figure 3. PDE4 Inhibition Assay Workflow
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This protocol describes a method to measure the inhibitory activity of a compound against LeuRS by quantifying the aminoacylation of tRNA.

Materials:

  • Purified LeuRS enzyme

  • tRNA(Leu)

  • L-Leucine

  • [³H]-L-Leucine (radiolabeled)

  • ATP

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2, KCl, and DTT)

  • Test compound

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, ATP, L-Leucine, [³H]-L-Leucine, and tRNA(Leu).

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a no-inhibitor control.

  • Initiation of Reaction: Start the reaction by adding the LeuRS enzyme to the mixture.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Precipitation: Stop the reaction by adding cold TCA. This will precipitate the charged tRNA.

  • Filtration and Washing: Filter the reaction mixture through glass fiber filters. Wash the filters with cold TCA to remove unincorporated [³H]-L-Leucine.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [³H]-L-Leucine incorporated into tRNA and calculate the percent inhibition for each compound concentration to determine the IC50 value.

LeuRS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare reaction mix with [3H]-Leucine and tRNA(Leu) B Add test compound at various concentrations A->B C Initiate reaction with LeuRS enzyme B->C D Incubate at 37°C C->D E Stop reaction and precipitate with TCA D->E F Filter and wash E->F G Measure radioactivity with scintillation counter F->G H Calculate % inhibition and determine IC50 G->H

Figure 4. LeuRS Inhibition Assay Workflow
Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

  • Test antimicrobial agent

  • Bacterial or fungal strain

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the antimicrobial agent in the growth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Add the prepared inoculum to each well containing the diluted antimicrobial agent. Include a growth control (inoculum without drug) and a sterility control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity or measure the optical density using a microplate reader. The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Conclusion

6-Aminobenzoxaboroles represent a versatile and potent class of heterocyclic scaffolds with significant therapeutic potential. Their unique boron chemistry allows for novel mechanisms of action and often imparts favorable drug-like properties. While direct, comprehensive comparative studies against all other classes of heterocycles are limited, the available data on approved drugs and clinical candidates demonstrate their competitiveness in terms of biological activity. The provided experimental protocols offer a foundation for researchers to conduct their own comparative evaluations and further explore the potential of this promising scaffold in drug discovery. The strategic selection of a scaffold like 6-aminobenzoxaborole, based on a thorough understanding of its properties and a clear rationale for its application, can significantly enhance the probability of success in developing novel and effective therapeutics.

References

A Comparative Guide to the Synthetic Validation of a 6-Aminobenzoxaborole Library

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 6-aminobenzoxaborole is a critical step in the development of novel therapeutics, including the promising drug candidate DNDI-6148 for visceral leishmaniasis.[1][2] This guide provides a comparative analysis of validated synthetic routes to this key intermediate, offering researchers, scientists, and drug development professionals a comprehensive overview of current methodologies. The comparison focuses on reaction efficiency, scalability, and safety, supported by experimental data from peer-reviewed literature.

Two modern, practical approaches commencing from inexpensive starting materials are contrasted with a more traditional method. The newer routes are designed to circumvent the challenges associated with the nitration of 1-hydroxy-2,1-benzoxaborolane, a step known to be difficult and costly to scale.[1][2]

Comparison of Synthetic Routes

The primary synthetic strategies for producing 6-aminobenzoxaborole are summarized below. Each route offers distinct advantages and disadvantages in terms of overall yield, cost of starting materials, and operational safety.

Parameter Route 1: From 4-Tolunitrile Route 2: From 2-Methyl-5-nitroaniline Route 3: From 1-Hydroxy-2,1-benzoxaborolane
Starting Material 4-Tolunitrile (inexpensive)2-Methyl-5-nitroaniline (inexpensive)1-Hydroxy-2,1-benzoxaborolane (expensive)
Key Transformation Hofmann RearrangementBorylation of Aniline & Continuous Flow HydrogenationNitration & Clemmensen-type Reduction
Overall Yield 40%[1][2]46%[1][2]Not explicitly stated, but challenges in nitration suggest lower practical yields on a large scale.
Scalability Demonstrated on a decagram scale.[1]Considered more practical and scalable due to mild conditions and easy isolation.[2]Challenging to scale up due to process safety, solubility, and stability issues during nitration.[1]
Safety Considerations Avoids hazardous nitration step.[1]Avoids hazardous nitration step.[1]Nitration step is hazardous.[1]
Purification Requires purification steps.Can achieve >99 wt % purity without column purification.[1]Requires purification after nitration and reduction.

Synthetic Route Diagrams

The following diagrams illustrate the reaction pathways for the two more recently developed and practical syntheses of 6-aminobenzoxaborole.

cluster_route1 Route 1: From 4-Tolunitrile A 4-Tolunitrile B 6-Cyano-1-hydroxy- 2,1-benzoxaborolane A->B Multi-step (70% yield) C Amide Intermediate B->C MsOH (75% yield) D 6-Amino-1-hydroxy- 2,1-benzoxaborolane C->D Hofmann Rearrangement (TCCA) (up to 81% isolated yield)

Caption: Synthetic pathway for 6-aminobenzoxaborole starting from 4-tolunitrile.

cluster_route2 Route 2: From 2-Methyl-5-nitroaniline E 2-Methyl-5-nitroaniline F Borylated Intermediate E->F Borylation G Nitrobenzoxaborole Intermediate F->G Cyclization H 6-Amino-1-hydroxy- 2,1-benzoxaborolane G->H Continuous Flow Hydrogenation

Caption: Synthetic pathway for 6-aminobenzoxaborole starting from 2-methyl-5-nitroaniline.

Experimental Protocols

Detailed methodologies for the key transformations in the two preferred synthetic routes are provided below. These protocols are based on procedures that have been successfully demonstrated on a multigram scale.[1]

Route 1: Key Steps

1. Amide Formation from 6-Cyano-1-hydroxy-2,1-benzoxaborolane:

  • To a solution of 6-cyano-1-hydroxy-2,1-benzoxaborolane, methanesulfonic acid (MsOH) is added.

  • The reaction mixture is stirred at a specified temperature until the conversion of the nitrile to the corresponding amide is complete, as monitored by HPLC or LC/MS.

  • The amide product is isolated and purified, achieving a yield of approximately 75%.[1]

2. Hofmann Rearrangement:

  • The amide intermediate is treated with trichloroisocyanuric acid (TCCA).

  • The reaction is conducted at an optimized temperature of 25 °C.[1]

  • The progress of the rearrangement is monitored by HPLC.[1]

  • Upon completion, the desired 6-aminobenzoxaborole is isolated, with yields up to 81% on a gram scale.[1]

Route 2: Key Steps

1. Borylation of 2-Methyl-5-nitroaniline:

  • 2-Methyl-5-nitroaniline is subjected to a borylation reaction to introduce the boron moiety.[1]

  • Specific borylating agents and reaction conditions are employed to achieve the desired borylated intermediate.

2. Continuous Flow Hydrogenation:

  • The nitrobenzoxaborole intermediate is reduced to the corresponding amine using a continuous flow hydrogenation setup.[1]

  • A solution of the nitro compound in a suitable solvent (e.g., EtOH) is passed through a reactor containing a catalyst (e.g., Pd/C) in the presence of a hydrogen source (e.g., H₂ gas or a transfer hydrogenation agent like HCO₂NH₄).[1]

  • The reaction is performed at room temperature (25 °C).[1]

  • This method allows for safe and efficient reduction on a larger scale, yielding the final product with high purity (>99%) after trituration, thus avoiding the need for column chromatography.[1]

Conclusion

The validation of synthetic routes to 6-aminobenzoxaborole highlights a clear progression towards more scalable, cost-effective, and safer manufacturing processes. While the traditional nitration-based approach has served as a foundational method, its limitations in large-scale production are significant. The two alternative routes, starting from 4-tolunitrile and 2-methyl-5-nitroaniline, respectively, offer robust and practical solutions.[1][2] The latter, featuring a continuous flow hydrogenation, is particularly noteworthy for its mild operating conditions and straightforward isolation process, marking it as a highly promising strategy for the affordable commercial manufacture of benzoxaborole-based drugs.[1][2]

References

A Head-to-Head Comparison of Benzoxaborole Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Benzoxaboroles represent a versatile class of boron-heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique mechanism of action and broad therapeutic potential. Their ability to reversibly form a covalent bond with active site serine or threonine residues, or to interact with metal centers in enzymes, has led to the development of potent inhibitors for a range of enzymatic targets. This guide provides a detailed, data-driven comparison of key benzoxaborole inhibitors, focusing on their performance against enzymes such as phosphodiesterase 4 (PDE4), leucyl-tRNA synthetase (LeuRS), β-lactamases, and viral proteases.

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of benzoxaboroles is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the reported potency of prominent and experimental benzoxaborole inhibitors against their respective targets. It is important to note that direct comparison of absolute values across different studies should be approached with caution, as experimental conditions can vary.

Table 1: Inhibition of Phosphodiesterase 4 (PDE4) by Benzoxaboroles
CompoundPDE4 IsoformIC50 (nM)Reference
Crisaborole (AN2728) PDE4 (general)490[1]
PDE4A1A55[2]
PDE4B161[2]
PDE4B275[2][3]
PDE4C1340[2]
PDE4D7170[2]
AN2898 PDE4B0.42[4]

Crisaborole , commercially available as Eucrisa®, is a non-steroidal topical treatment for atopic dermatitis.[5] It functions by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key regulator of inflammatory responses.[1][6] By increasing intracellular cAMP levels, crisaborole mitigates the production of pro-inflammatory cytokines.[1] Its inhibitory activity spans across various PDE4 isoforms, as detailed in the table above.[2][3] Another benzoxaborole, AN2898 , has demonstrated even more potent inhibition of PDE4B in preclinical studies.[4]

Table 2: Inhibition of Leucyl-tRNA Synthetase (LeuRS) by Benzoxaboroles
CompoundOrganism/EnzymeKi (nM)IC50 (µM)Reference
Tavaborole (AN2690) Saccharomyces cerevisiae LeuRS--[7]
Escherichia coli LeuRS--[7]
GSK2251052 (Epetraborole) Escherichia coli LeuRS-0.5-2 (MIC)[8]

Tavaborole (Kerydin®) is a topical antifungal agent used to treat onychomycosis.[9] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[7][9] Tavaborole traps the tRNALeu in the editing site of the enzyme, forming a stable adduct and halting protein production.[7][10] GSK2251052 , another benzoxaborole LeuRS inhibitor, showed promise as an antibacterial agent but its development was discontinued.[10]

Table 3: Inhibition of β-Lactamases by Benzoxaboroles
CompoundEnzymeKi (nM)Reference
6-Aryloxy benzoxaborole 22 AmpC P99low nM[11]
CMY-2low nM[11]
Triazole-based benzoxaborole 10a AmpC140[12][13]
Triazole-based benzoxaborole 5 KPC-2730[12]

Benzoxaboroles have also been explored as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[11][14] By inhibiting these enzymes, benzoxaboroles can restore the efficacy of antibiotics.[11] Compounds like the 6-aryloxy benzoxaborole 22 and various triazole-based derivatives have shown potent inhibition of key β-lactamases such as AmpC and KPC-2.[11][12][13]

Table 4: Inhibition of Viral Proteases by Benzoxaboroles
CompoundEnzymeIC50 (µM)Reference
Benzoxaborole 18 SARS-CoV-2 Mpro6.2[15]
Benzoxaborole 9 DENV Protease6.4[15]
Benzoxaborole 33 DENV-2 Protease0.54 (EC50)[15]

The versatility of the benzoxaborole scaffold extends to antiviral applications, with several compounds demonstrating inhibitory activity against viral proteases that are crucial for viral replication.[15][16] For instance, specific benzoxaborole derivatives have been identified as inhibitors of the main protease (Mpro) of SARS-CoV-2 and the protease of the Dengue virus (DENV).[15][17]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative methodologies for assaying the inhibition of PDE4 and LeuRS.

Phosphodiesterase 4 (PDE4) Inhibition Assay

A common method for determining PDE4 inhibition is the fluorescence polarization (FP) assay.[18][19]

Principle: This assay measures the change in the polarization of fluorescently labeled cAMP (cAMP-FAM) upon its hydrolysis by PDE4. When intact, the small cAMP-FAM molecule rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE4 to AMP-FAM, a binding agent with a high affinity for the phosphate group is added. The binding of AMP-FAM to this larger molecule slows its rotation, leading to an increase in fluorescence polarization. The presence of a PDE4 inhibitor prevents this hydrolysis, thus keeping the fluorescence polarization low.[19]

Workflow:

  • Compound Preparation: Prepare serial dilutions of the test benzoxaborole inhibitor and a known control inhibitor in an appropriate buffer (e.g., Tris-based buffer, pH 7.4) containing a low percentage of DMSO.

  • Assay Plate Setup: Add the diluted compounds to a 384-well microplate. Include controls for 0% and 100% inhibition.

  • Enzyme and Substrate Addition: Add recombinant human PDE4 enzyme to all wells except the "no enzyme" control. Initiate the reaction by adding the cAMP-FAM substrate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction.

  • Termination and Binding: Stop the reaction and introduce the binding agent to all wells.

  • Detection: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and plot the results to determine the IC50 value using a four-parameter logistic equation.[18]

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The activity of LeuRS inhibitors can be determined by measuring the aminoacylation of tRNA with radiolabeled leucine.[20][21]

Principle: This assay quantifies the amount of radiolabeled leucine that is attached to its cognate tRNA by LeuRS. The presence of an inhibitor will decrease the rate of this reaction.

Workflow:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., HEPES-NaOH, pH 7.5), MgCl2, DTT, ATP, total tRNA, and radiolabeled L-[14C]-leucine.

  • Inhibitor Addition: Add varying concentrations of the benzoxaborole inhibitor to the reaction tubes.

  • Enzyme Addition and Incubation: Initiate the reaction by adding purified LeuRS enzyme and incubate at 37°C for a specific time.

  • Reaction Quenching and Precipitation: Stop the reaction by adding a solution like trichloroacetic acid (TCA). This will precipitate the tRNA and any attached radiolabeled leucine.

  • Washing and Scintillation Counting: The precipitate is collected on filter paper, washed to remove unincorporated radiolabeled leucine, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the enzyme activity. The percent inhibition is calculated relative to a control without any inhibitor, and the IC50 or Ki value is determined by plotting the inhibition against the inhibitor concentration.[20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the PDE4 signaling pathway and a typical experimental workflow for inhibitor screening.

PDE4_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 AMP 5'-AMP (Inactive) PKA PKA / EPAC cAMP->PKA Activates PDE4->AMP Hydrolyzes Inflammation Pro-inflammatory Cytokine Release PKA->Inflammation Reduces Crisaborole Crisaborole Crisaborole->PDE4 Inhibits Inhibition Inhibition Activation Activation

Caption: PDE4 signaling pathway and the inhibitory action of Crisaborole.

Inhibitor_Screening_Workflow start Start: Compound Library dilution 1. Serial Dilution of Benzoxaborole Inhibitors start->dilution plate_prep 2. Assay Plate Preparation dilution->plate_prep reagent_add 3. Addition of Enzyme and Substrate plate_prep->reagent_add incubation 4. Incubation at Controlled Temperature reagent_add->incubation detection 5. Signal Detection (e.g., FP, Radioactivity) incubation->detection analysis 6. Data Analysis: % Inhibition & IC50/Ki Determination detection->analysis end End: Potency Data analysis->end

Caption: General experimental workflow for enzyme inhibitor screening.

Conclusion

The benzoxaborole scaffold has proven to be a highly successful platform for the development of potent and selective enzyme inhibitors with diverse therapeutic applications. From the anti-inflammatory effects of the PDE4 inhibitor crisaborole to the antifungal activity of the LeuRS inhibitor tavaborole, these compounds demonstrate the power of boron chemistry in drug design. Ongoing research continues to explore new benzoxaborole derivatives targeting a wider range of enzymes, including those involved in bacterial resistance and viral infections, promising a new generation of innovative therapeutics. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development.

References

Navigating the Selectivity Landscape of 6-Aminobenzoxaborole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound class is paramount to advancing safe and effective therapeutics. This guide provides an objective comparison of the cross-reactivity of 6-aminobenzoxaborole derivatives against various biological targets, supported by experimental data from published studies. Benzoxaboroles, a class of boron-containing heterocyclic compounds, have garnered significant interest for their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1] The 6-amino substitution serves as a key chemical handle for further derivatization to modulate potency and selectivity.

Comparative Analysis of Off-Target Interactions

The cross-reactivity of 6-aminobenzoxaborole derivatives has been evaluated against several classes of enzymes, including carbonic anhydrases, kinases, proteases, and phosphodiesterases. The following tables summarize the available quantitative data, offering a comparative view of their selectivity profiles.

Carbonic Anhydrase Inhibition

A study on 6-(1H-1,2,3-triazol-1-yl)benzoxaboroles demonstrated that these compounds can act as potent inhibitors of various human carbonic anhydrase (hCA) isoforms.[2] Notably, some derivatives showed significant selectivity for hCA VII and the tumor-associated hCA IX over the ubiquitous hCA I and hCA II isoforms.[2]

Compound (6-triazolyl benzoxaborole derivative)hCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)
18 >10000857.41009.289.128.0
19 8541.2302.1497.349.2 30.1
20 >10000309.4698.435.6 28.8
22 >100001024.13217.4104.231.2
Data sourced from a study on 6-substituted triazolyl benzoxaboroles as selective carbonic anhydrase inhibitors.[2]
Kinase Inhibition

A kinome-wide screen of an (aminomethylphenoxy)benzoxaborole family identified potent inhibition of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The lead compound from this series exhibited excellent selectivity against most of the kinome, with greater than 15-fold selectivity against the next best member of the AGC protein kinase subfamily.[3]

CompoundTarget KinaseKi (nM)Selectivity Note
(aminomethylphenoxy) benzoxaborole leadROCK2170>15-fold selectivity against other AGC protein kinases
Data from a study identifying a novel benzoxaborole hinge-binding motif for kinase inhibition.[3]
Protease Inhibition

In a screen for antiviral agents, novel benzoxaborole derivatives were tested against SARS-CoV-2 main protease (Mpro) and dengue virus (DENV) NS2B/NS3 protease. To assess off-target effects, these compounds were also screened against the serine proteases thrombin and trypsin. Most of the synthesized benzoxaboroles showed no significant off-target inhibition.[4]

Compound ClassOff-Target ProteaseConcentration (µM)Inhibition
Novel BenzoxaborolesThrombin50No relevant inhibition
Novel BenzoxaborolesTrypsin50No relevant inhibition
Data from a study on benzoxaborole inhibitors against SARS-CoV-2 and dengue virus proteases.[4]
Phosphodiesterase Inhibition

Certain benzoxaborole derivatives have been characterized as potent phosphodiesterase 4 (PDE4) inhibitors for the treatment of skin inflammation. These compounds were found to be less active against other PDE isozymes, indicating a degree of selectivity for the PDE4 family.[5] While specific IC50 values against other isoforms were not provided in the primary text, the qualitative assessment highlights their selective nature.

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the cross-reactivity of 6-aminobenzoxaborole derivatives.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various hCA isoforms (I, II, IV, VII, and IX) was determined using a stopped-flow CO2 hydrase assay.[2]

Protocol:

  • The enzyme-catalyzed hydration of CO2 is monitored over time.

  • An Applied Photophysics stopped-flow instrument is used to measure the change in absorbance of a pH indicator (phenol red) at 420 nm.

  • Assays are performed at 25°C in a buffer solution (10 mM HEPES, pH 7.5, and 20 mM Na2SO4).

  • The inhibitor and enzyme are pre-incubated together for a specified time.

  • The reaction is initiated by mixing the enzyme-inhibitor solution with a CO2-saturated solution.

  • Inhibition constants (Ki) are calculated from dose-response curves.[2]

Kinase Inhibition and Selectivity Profiling

The identification of (aminomethylphenoxy)benzoxaboroles as ROCK2 inhibitors involved a multi-step process.[3]

Protocol:

  • Phenotypic Screening: Compounds were initially evaluated in phenotypic screens for their ability to inhibit Toll-like receptor-stimulated cytokine secretion from leukocytes.

  • Kinome-wide Screening: Active compounds from the phenotypic screen were then subjected to a kinome-wide screen to identify potential kinase targets.

  • ATP Competition Assays: To confirm the mechanism of action, competitive assays with respect to ATP were performed.

  • Co-crystallography: The binding mode of the lead compound with ROCK2 was determined by X-ray co-crystallography.

  • Selectivity Profiling: The lead compound was further tested against a panel of kinases to determine its selectivity profile.

G cluster_discovery Kinase Inhibitor Discovery Workflow cluster_validation Hit Validation and Selectivity phenotypic_screen Phenotypic Screen (Cytokine Secretion) kinome_scan Kinome-wide Scan phenotypic_screen->kinome_scan hit_id Hit Identification (ROCK2) kinome_scan->hit_id atp_competition ATP Competition Assay hit_id->atp_competition cocrystal Co-crystallography hit_id->cocrystal selectivity_panel Selectivity Panel Screen hit_id->selectivity_panel

Caption: Workflow for the discovery and validation of benzoxaborole-based ROCK2 inhibitors.

Protease Inhibition Assay

The inhibitory activity of benzoxaborole derivatives against viral and off-target proteases was evaluated using biochemical assays.[4]

Protocol:

  • Enzyme and Substrate Preparation: Recombinant proteases and their corresponding fluorogenic substrates are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the protease for a defined period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Monitoring: The increase in fluorescence resulting from substrate cleavage is monitored over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition for each compound concentration is determined to calculate IC50 values.

G cluster_workflow General Off-Target Screening Workflow compound 6-Aminobenzoxaborole Derivative primary_screen Primary Screen (Intended Target) off_target_panel Off-Target Panel (e.g., Kinases, Proteases) hit_validation Hit Validation (Dose-Response) selectivity_profile Selectivity Profile Generation

Caption: A generalized workflow for assessing the cross-reactivity of drug candidates.

Conclusion

The available data indicates that 6-aminobenzoxaborole derivatives can be developed into selective inhibitors for various enzyme classes. The triazolyl derivatives show promising selectivity for specific carbonic anhydrase isoforms, while the (aminomethylphenoxy) series has yielded selective ROCK2 inhibitors. Furthermore, initial screens against common proteases suggest a low potential for off-target effects in that enzyme class. However, the cross-reactivity data is currently fragmented across different studies and compound series. For a comprehensive understanding, systematic screening of a focused library of 6-aminobenzoxaborole derivatives against a broad, standardized panel of biological targets, such as a full kinome panel, is recommended. Such studies will be crucial for the future development of safe and effective therapeutics based on this versatile chemical scaffold.

References

benchmarking new aminobenzoxaboroles against known antibiotics or antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Aminobenzoxaboroles, a class of boron-containing heterocyclic compounds, have shown promising activity against a range of bacteria and fungi. This guide provides a comparative analysis of new aminobenzoxaboroles against established antibiotics and antifungals, supported by experimental data and detailed methodologies to aid in research and development efforts.

Comparative In Vitro Efficacy

The in vitro activity of antimicrobial compounds is a critical initial benchmark. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of a compound against a specific microorganism. The following tables summarize the available MIC data for representative aminobenzoxaboroles and comparator drugs against various bacterial and fungal pathogens.

Table 1: Comparative Antifungal Activity of Aminobenzoxaboroles and Standard Antifungals

Compound/DrugOrganismMIC (µg/mL)Reference
3-amino-benzoxaborole derivatives (Tavaborole analogues) Candida albicans31 - 62[1]
Unsubstituted benzoxaborole Candida albicans8[1]
Tavaborole (AN2690) Candida albicans2[1]
Amphotericin B Candida albicansNot specified[1]

Table 2: Comparative Antibacterial Activity of a Benzoxaborole and Standard Antibiotics

Compound/DrugOrganismMIC (µg/mL)Reference
Benzoxaborole (AN11527) Escherichia coli (tolC mutant)6.25[2]
Benzoxaborole (AN11527) Staphylococcus aureus>200[2]
Tavaborole Acinetobacter baumannii (ATCC 19606)2[3]
Tavaborole Acinetobacter baumannii (MDR clinical isolates)2 - 64[3]

Cytotoxicity Profile

Assessing the potential toxicity of new drug candidates to mammalian cells is a crucial step in the development process. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%.

Table 3: Cytotoxicity of Cinnamoyl-Oxaborole Amides against a Human Cell Line

CompoundCell LineIC50 (µM)Reference
Cinnamoyl-oxaborole amide (5g) HeLa>20 (non-toxic at this concentration)[Cinnamoyl-Oxaborole Amides: Synthesis and Their in Vitro Biological Activity - MDPI]

Note: Comprehensive IC50 data for a variety of aminobenzoxaboroles against a panel of standard mammalian cell lines (e.g., HepG2, MRC-5) is limited in the available literature.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols are essential.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial/Fungal Inoculum:

  • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
  • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Incubate the culture at the appropriate temperature and duration until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria).
  • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the aminobenzoxaborole and comparator drugs in a suitable solvent (e.g., DMSO).
  • Perform two-fold serial dilutions of the stock solutions in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial or fungal suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.
  • Include a growth control well (inoculum without any compound) and a sterility control well (broth only).
  • Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria or 24-48 hours for fungi.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of a compound on the metabolic activity of mammalian cells, which is an indicator of cell viability.

1. Cell Seeding:

  • Seed mammalian cells (e.g., HepG2, MRC-5) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the aminobenzoxaborole compounds in the culture medium.
  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
  • Include untreated cells as a negative control and wells with medium only as a blank.
  • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

4. Solubilization and Absorbance Measurement:

  • Carefully remove the medium containing MTT.
  • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 3: In Vivo Efficacy in a Murine Sepsis Model

This protocol provides a general framework for evaluating the in vivo efficacy of new antimicrobial agents. Specific parameters may need to be optimized based on the pathogen and compound being tested.

1. Animal Model:

  • Use a standardized murine model of sepsis, such as cecal ligation and puncture (CLP) or intraperitoneal injection of a lethal dose of bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

2. Infection:

  • Induce sepsis in mice according to the chosen model. For bacterial injection models, a typical inoculum would be around 1 x 10⁷ to 1 x 10⁸ CFU per mouse.

3. Treatment:

  • Administer the aminobenzoxaborole compound and a standard-of-care antibiotic (e.g., vancomycin for MRSA, a carbapenem for P. aeruginosa) at various doses and routes (e.g., intravenous, intraperitoneal, or oral).
  • Treatment should be initiated at a clinically relevant time point after the induction of infection (e.g., 1-2 hours).
  • A control group should receive a vehicle solution.

4. Monitoring and Endpoints:

  • Monitor the mice for clinical signs of illness and survival over a defined period (e.g., 7 days).
  • At specific time points post-infection, euthanize subgroups of mice to determine the bacterial load in key organs (e.g., blood, spleen, liver, lungs) by plating homogenized tissue samples.
  • The primary endpoints are typically survival rate and reduction in bacterial burden compared to the control group.

Mechanism of Action and Experimental Workflow Visualization

Oxaborole tRNA Trapping (OBORT) Mechanism

A primary mechanism of action for many antifungal and antibacterial benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. This inhibition occurs through a unique mechanism known as the Oxaborole tRNA Trapping (OBORT) mechanism.

OBORT_Mechanism cluster_LeuRS Leucyl-tRNA Synthetase (LeuRS) Editing Site cluster_Process Cellular Process tRNA tRNA^Leu adduct Covalent Adduct (tRNA-aminobenzoxaborole) tRNA->adduct Forms aminobenzoxaborole Aminobenzoxaborole aminobenzoxaborole->adduct Forms protein_synthesis Protein Synthesis adduct->protein_synthesis Blocks inhibition Inhibition of Protein Synthesis adduct->inhibition Causes cell_death Fungal/Bacterial Cell Death inhibition->cell_death Leads to Benchmarking_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start New Aminobenzoxaborole Candidate mic MIC Determination (vs. Standard Antibiotics/Antifungals) start->mic cytotoxicity Cytotoxicity Assays (e.g., MTT on HepG2, MRC-5) start->cytotoxicity moa Mechanism of Action Studies (e.g., LeuRS Inhibition Assay) start->moa efficacy Efficacy Studies (e.g., Murine Sepsis Model) mic->efficacy Promising Candidates cytotoxicity->efficacy Favorable Safety Profile lead_optimization Lead Optimization moa->lead_optimization Target Validation pk_pd Pharmacokinetics/ Pharmacodynamics efficacy->pk_pd pk_pd->lead_optimization

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Aminobenzo[c]oxaborol-1(3H)-ol Hydrochloride in a Laboratory Setting

Navigating the Safe Disposal of 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol Hydrochloride in a Laboratory Setting

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride, a novel benzoxaborole compound. Adherence to these guidelines will help ensure the protection of laboratory personnel and the environment.

Key Hazard and Disposal Information

The following table summarizes the pertinent hazard and disposal information for 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride.

PropertyInformation
Chemical Name 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride
Synonyms AN2690, Tavaborole (active ingredient)
CAS Number 117098-93-8[3][4]
Molecular Formula C₇H₈BNO₂ · HCl[3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][6]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5]
Primary Disposal Route Licensed hazardous waste disposal company[7]
Container Disposal The first rinse of an empty container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[8]

Experimental Protocol: Disposal of 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol Hydrochloride

This protocol outlines the necessary steps for the safe disposal of 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride from a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Hazardous waste container, properly labeled

  • Chemical fume hood

  • Waste disposal tags/labels from your institution's Environmental Health and Safety (EHS) department

  • Spill kit for chemical spills

Procedure:

  • Personnel Protection: Before handling the compound, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect any solid 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride waste, including contaminated personal protective equipment (e.g., gloves), weigh paper, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in a solution, collect the waste in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[8]

    • Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with the compound should be disposed of in a designated sharps container for hazardous chemical waste.

  • Container Labeling:

    • Label the hazardous waste container with the full chemical name: "6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride" and the CAS number: "117098-93-8".

    • Indicate the approximate amount of waste in the container.

    • Follow your institution's specific guidelines for hazardous waste labeling.

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is kept closed except when adding waste.[8]

    • Store in a well-ventilated area, away from incompatible materials.

  • Disposal of Empty Containers:

    • Thoroughly empty the original container of all contents.[8]

    • The first rinse of the empty container with a suitable solvent (e.g., water, ethanol) must be collected and disposed of as hazardous liquid waste.[8]

    • After proper rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers. Some institutions may require the removal or defacing of the original label.

  • Arranging for Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not dispose of this chemical down the drain or in the regular trash.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride and its associated waste.

startStart: Waste Identificationis_solidIs the waste solid?start->is_solidis_liquidIs the waste liquid?is_solid->is_liquidNosolid_wasteSolid Waste:Contaminated PPE, spill debris, pure compoundis_solid->solid_wasteYesis_containerIs it an empty container?is_liquid->is_containerNoliquid_wasteLiquid Waste:Solutions containing the compoundis_liquid->liquid_wasteYescontainer_wasteEmpty Containeris_container->container_wasteYescollect_solidCollect in a labeledhazardous solid waste containersolid_waste->collect_solidcollect_liquidCollect in a labeledhazardous liquid waste containerliquid_waste->collect_liquidrinse_containerRinse container withappropriate solventcontainer_waste->rinse_containerstore_wasteStore waste in designatedsatellite accumulation areacollect_solid->store_wastecollect_liquid->store_wastecollect_rinseateCollect rinseate ashazardous liquid wasterinse_container->collect_rinseatedispose_containerDispose of rinsed containerper institutional policyrinse_container->dispose_containerAfter rinsingcollect_rinseate->collect_liquidschedule_pickupSchedule waste pickup with EHSstore_waste->schedule_pickup

Caption: Disposal workflow for 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride.

Personal protective equipment for handling 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride

Essential Safety and Operational Guide for 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride (CAS Number: 117098-93-8). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Chemical Safety and Hazard Information

6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride is a solid compound that requires careful handling due to its potential health effects.[1][3][4] It is classified with the GHS07 pictogram, indicating that it can be harmful or an irritant.[1][3]

Signal Word: Warning[1][3]

Hazard Statements:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Quantitative Data Summary
PropertyValueReference
Molecular Weight185.42 g/mol [1][4]
Physical FormSolid[1]
Storage Temperature2-8°C under inert atmosphere[1]
PurityTypically ≥95%[3][5]
Boiling Point484°C at 760 mmHg[6]
Melting Point300°C[3]

Operational Plan: Step-by-Step Handling Procedures

Engineering Controls and Preparation
  • Ventilation: All handling of solid 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a chemical spill kit appropriate for solid irritants nearby.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following should be worn at all times when handling the compound:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

  • Hand Protection: Wear nitrile or neoprene gloves that are powder-free. It is recommended to double-glove. Gloves should be inspected for any signs of degradation or punctures before use and changed immediately if contamination is suspected.

  • Body Protection: A lab coat is required. For procedures with a higher risk of contamination, a disposable gown made of a non-absorbent material is recommended.

  • Respiratory Protection: If there is a potential for dust generation that cannot be controlled by a fume hood, a NIOSH-approved N95 or higher-rated respirator is necessary.

Weighing and Aliquoting
  • Perform all weighing and aliquoting of the solid compound inside a chemical fume hood.

  • Use a dedicated set of spatulas and weighing boats for this compound to prevent cross-contamination.

  • Handle the solid gently to minimize the generation of airborne dust.

  • Close the primary container tightly immediately after use.

Dissolving the Compound
  • When preparing solutions, add the solid 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride to the solvent slowly.

  • If the dissolution process is exothermic, use an ice bath to control the temperature of the vessel.

  • Keep the container covered as much as possible during dissolution to prevent the release of any aerosols or vapors.

Disposal Plan: Waste Management Protocol

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride, including used weighing boats, contaminated gloves, and disposable gowns, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be a sturdy, sealable plastic bag or drum.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible. Given its hydrochloride salt form, the waste will be acidic.

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Container Labeling
  • All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The appropriate hazard pictograms (GHS07).

Storage of Waste
  • Store hazardous waste containers in a designated, well-ventilated satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.

  • Provide secondary containment for liquid waste containers to prevent spills.

Final Disposal
  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill:

    • Evacuate the immediate area and alert others.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For a small spill of the solid, gently cover with an absorbent material to prevent dust from becoming airborne.

    • Carefully scoop the spilled material and absorbent into a labeled hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution and then with soap and water.

    • Collect all cleanup materials as hazardous waste.

Visual Safety Workflows

Handle_Compoundcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep1Don Appropriate PPEprep2Work in a Fume Hoodprep1->prep2prep3Prepare Designated Areaprep2->prep3weighWeigh Solid Compoundprep3->weighdissolveDissolve in Solventweigh->dissolvecleanDecontaminate Surfacesdissolve->cleandisposeDispose of Waste Correctlyclean->dispose

Caption: Workflow for handling 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol hydrochloride.

PPE_Selectioncluster_hazardsIdentified HazardsppeRequired PPEglovesNitrile/Neoprene Glovesppe->glovesgogglesChemical Safety Gogglesppe->goggleslab_coatLab Coat / Gownppe->lab_coatrespiratorN95 Respirator (if needed)ppe->respiratorskin_irritantSkin Irritant (H315)eye_irritantEye Irritant (H319)resp_irritantRespiratory Irritant (H335)gloves->skin_irritantgoggles->eye_irritantlab_coat->skin_irritantrespirator->resp_irritant

Caption: PPE selection based on the hazards of the compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.